molecular formula C7H5BrF3NO B1346419 2-Bromo-5-(trifluoromethoxy)aniline CAS No. 887267-47-2

2-Bromo-5-(trifluoromethoxy)aniline

Cat. No.: B1346419
CAS No.: 887267-47-2
M. Wt: 256.02 g/mol
InChI Key: MMRYEBVMIOYMIF-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethoxy)aniline is a useful research compound. Its molecular formula is C7H5BrF3NO and its molecular weight is 256.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRYEBVMIOYMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650404
Record name 2-Bromo-5-(trifluoromethoxy)aniline
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Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887267-47-2
Record name 2-Bromo-5-(trifluoromethoxy)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-(trifluoromethoxy)aniline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Bromo-5-(trifluoromethoxy)aniline physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(trifluoromethoxy)aniline is a key building block in modern medicinal chemistry and materials science. Its unique trifluoromethoxy group and bromine atom offer versatile reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed experimental protocol for its use in the synthesis of a Nav1.8 inhibitor intermediate, and an illustrative diagram of the Nav1.8 signaling pathway.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its safe handling, storage, and application in synthetic chemistry.

Table 1: General and Physical Properties
PropertyValue
CAS Number 887267-47-2
Molecular Formula C₇H₅BrF₃NO
Molecular Weight 256.02 g/mol
Appearance Light orange to yellow to green clear liquid
Density 1.71 g/cm³
Boiling Point 234.7 °C at 760 mmHg
Refractive Index 1.51
Solubility Enhanced solubility in various organic solvents
Table 2: Chemical and Safety Information
PropertyValue
IUPAC Name This compound
Synonyms 2-Amino-1-bromo-4-(trifluoromethoxy)benzene
Purity ≥ 98% (GC)
Storage Conditions Store at room temperature under an inert atmosphere (e.g., Argon)
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)
Precautionary Statements P260, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362+P364, P501

Reactivity and Applications

The presence of both a bromine atom and an electron-withdrawing trifluoromethoxy group on the aniline ring makes this compound a versatile reagent for a variety of organic transformations.[3] It is an ideal candidate for:

  • Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring facilitates substitution reactions.

  • Electrophilic Substitution: The aniline group directs electrophiles to the ortho and para positions.

  • Transition-Metal-Catalyzed Cross-Coupling Reactions: The bromine atom serves as an excellent leaving group in reactions such as Suzuki, Buchwald-Hartwig, and Heck couplings.[3]

These reactivity patterns make it a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of Nav1.8 inhibitors for pain management, as well as in the creation of novel agrochemicals and advanced materials.[1][2][3][4]

Experimental Protocol: Synthesis of a Pyrazole Intermediate for Nav1.8 Inhibitors

The following is a representative experimental protocol detailing the use of this compound in a key step for the synthesis of a pyrazole derivative, a common core in Nav1.8 inhibitors.

Reaction Scheme:

G reactant1 This compound arrow AcOH, EtOH, 80 °C reactant1->arrow product -> 3-((2-bromo-5-(trifluoromethoxy)phenyl)amino)-2-cyano-but-2-enoic acid ethyl ester arrow->product

A representative reaction scheme.

Materials:

  • This compound

  • (4-ethoxy-3-oxobutanenitrile)

  • Acetic acid (AcOH)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 equivalent) in ethanol, add (4-ethoxy-3-oxobutanenitrile) (1.1 equivalents) and a catalytic amount of acetic acid.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • The crude product, 3-((2-bromo-5-(trifluoromethoxy)phenyl)amino)-2-cyano-but-2-enoic acid ethyl ester, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow Diagram:

G Experimental Workflow start Start reactants Combine this compound, (4-ethoxy-3-oxobutanenitrile), AcOH in EtOH start->reactants heat Heat to 80 °C and stir for 4h reactants->heat monitor Monitor reaction by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool Reaction complete concentrate Concentrate under reduced pressure cool->concentrate purify Purify by column chromatography concentrate->purify product Obtain pure product purify->product

A typical experimental workflow for the synthesis.

Role in Drug Development: Targeting the Nav1.8 Signaling Pathway

This compound is a valuable precursor for the synthesis of selective inhibitors of the voltage-gated sodium channel Nav1.8.[4] Nav1.8 is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain signaling.[5][6][7] Inhibiting this channel is a promising strategy for the development of novel analgesics with potentially fewer side effects than current treatments.[8][9]

Nav1.8 Signaling Pathway in Nociception:

G Nav1.8 Signaling Pathway in Pain Perception stimulus Noxious Stimulus (e.g., heat, pressure) nociceptor Nociceptor Membrane stimulus->nociceptor depolarization Membrane Depolarization nociceptor->depolarization nav18_closed Nav1.8 Channel (Closed) nav18_open Nav1.8 Channel (Open) depolarization->nav18_open na_influx Na+ Influx nav18_open->na_influx ap Action Potential Generation and Propagation na_influx->ap signal_transmission Signal Transmission to CNS ap->signal_transmission pain_perception Pain Perception signal_transmission->pain_perception inhibitor Nav1.8 Inhibitor (Synthesized from This compound) inhibitor->nav18_open Blocks channel

The role of Nav1.8 in pain signal transmission.

This diagram illustrates how a noxious stimulus leads to the opening of Nav1.8 channels, resulting in sodium ion influx and the generation of an action potential that transmits the pain signal to the central nervous system (CNS). Nav1.8 inhibitors, synthesized using precursors like this compound, can block this channel, thereby preventing signal transmission and reducing the perception of pain.

Conclusion

This compound is a fundamentally important building block for the development of new pharmaceuticals and advanced materials. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for synthetic chemists. The detailed experimental protocol and the illustration of its role in targeting the Nav1.8 signaling pathway provided in this guide are intended to support researchers and drug development professionals in their efforts to innovate and discover new therapeutic agents.

References

In-Depth Technical Guide to 2-Bromo-5-(trifluoromethoxy)aniline (CAS Number 887267-47-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-(trifluoromethoxy)aniline, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and common reactions, and explores its application in drug discovery, particularly in the development of Nav1.8 inhibitors for pain management.

Core Chemical and Physical Properties

This compound is a substituted aniline derivative with the chemical formula C₇H₅BrF₃NO.[1][2] Its structure, featuring a bromine atom and a trifluoromethoxy group, imparts unique reactivity and makes it a valuable building block in organic synthesis.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 887267-47-2[1][2]
Molecular Formula C₇H₅BrF₃NO[1][2]
Molecular Weight 256.02 g/mol [1][2]
Appearance Light orange to yellow to green clear liquid[1]
Density 1.71 g/mL[1]
Refractive Index (n20D) 1.51[1]
Purity ≥98% (GC)[1][5]
Synonyms 2-Amino-1-bromo-4-(trifluoromethoxy)benzene[1][2]
Storage Conditions Store at room temperature, under an inert atmosphere (e.g., Argon)[1][5]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in readily available literature, a general and adaptable approach involves the bromination of 3-(trifluoromethoxy)aniline. The following protocol is a representative procedure based on common organic synthesis methodologies for analogous compounds.

Experimental Protocol: Synthesis of this compound

This procedure outlines a potential pathway for the synthesis of this compound via the bromination of 3-(trifluoromethoxy)aniline.

Materials:

  • 3-(trifluoromethoxy)aniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 3-(trifluoromethoxy)aniline in anhydrous acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield the pure this compound.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.

Reactivity and Downstream Applications

The presence of the bromine atom and the amino group on the aromatic ring makes this compound a versatile substrate for various cross-coupling reactions, which are fundamental in the synthesis of complex pharmaceutical compounds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. This reaction is widely used to introduce new aryl or vinyl substituents at the position of the bromine atom.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like CataCXium® A Pd G3, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This is a powerful method for synthesizing more complex aniline derivatives.

General Experimental Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equivalents) under an inert atmosphere.

  • Add this compound (1 equivalent) and the desired amine (1.2 equivalents).

  • Add an anhydrous aprotic solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Application in Drug Discovery: Targeting the Nav1.8 Signaling Pathway

A significant application of this compound is its use as a crucial intermediate in the synthesis of selective inhibitors of the voltage-gated sodium channel Nav1.8.[6]

The Nav1.8 Channel and its Role in Pain Signaling

The Nav1.8 channel, encoded by the SCN10A gene, is a tetrodotoxin-resistant voltage-gated sodium channel predominantly expressed in the peripheral nociceptive neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][3][7] It plays a critical role in pain signal transduction.[1] Unlike other sodium channels involved in the central nervous system, Nav1.8's primary location in peripheral sensory neurons makes it an attractive target for developing non-addictive analgesics.[1][7]

In the pain signaling pathway, noxious stimuli (e.g., mechanical, thermal, or chemical) lead to the depolarization of nociceptive neurons. This depolarization activates voltage-gated sodium channels, including Nav1.8. The influx of sodium ions through these channels generates an action potential, which is then propagated along the sensory nerve to the spinal cord and ultimately to the brain, where the sensation of pain is perceived.[4][8] Nav1.8 is particularly important for the rising phase of the action potential in these neurons.[8] Gain-of-function mutations in the SCN10A gene have been linked to painful peripheral neuropathy, further highlighting the channel's importance in pain perception.[8]

Nav1_8_Pain_Signaling_Pathway cluster_PNS Peripheral Nervous System (PNS) cluster_CNS Central Nervous System (CNS) cluster_Inhibition Pharmacological Intervention Noxious_Stimuli Noxious Stimuli (Mechanical, Thermal, Chemical) Nociceptor Nociceptive Neuron Noxious_Stimuli->Nociceptor activates Depolarization Membrane Depolarization Nociceptor->Depolarization Nav1_8_Activation Nav1.8 Channel Activation Depolarization->Nav1_8_Activation triggers Na_Influx Na+ Influx Nav1_8_Activation->Na_Influx allows Action_Potential Action Potential Generation Na_Influx->Action_Potential causes Propagation Signal Propagation to CNS Action_Potential->Propagation Pain_Perception Pain Perception (Brain) Propagation->Pain_Perception Nav1_8_Inhibitor Nav1.8 Inhibitor (derived from This compound) Nav1_8_Inhibitor->Nav1_8_Activation blocks

Caption: Role of Nav1.8 in the pain signaling pathway and its inhibition.

Role of this compound in Nav1.8 Inhibitor Synthesis

The unique structural features of this compound make it an ideal starting material or intermediate for the synthesis of potent and selective Nav1.8 inhibitors. The trifluoromethoxy group can enhance metabolic stability and cell membrane permeability of the final drug molecule. The bromine atom serves as a versatile handle for introducing various chemical moieties through cross-coupling reactions, allowing for the fine-tuning of the inhibitor's binding affinity and selectivity for the Nav1.8 channel.

The general workflow for utilizing this intermediate in the development of a Nav1.8 inhibitor is depicted below.

Drug_Development_Workflow Start This compound Coupling Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) Start->Coupling Intermediate Advanced Intermediate Coupling->Intermediate Modification Further Chemical Modifications Intermediate->Modification Final_Compound Final Nav1.8 Inhibitor Candidate Modification->Final_Compound Screening Biological Screening (Potency and Selectivity) Final_Compound->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Lead_Opt->Final_Compound Iterative Process Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: General workflow for Nav1.8 inhibitor development.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

Table 2: Hazard Information

Hazard StatementDescription
H302Harmful if swallowed.
H312Harmful in contact with skin.
H315Causes skin irritation.
H319Causes serious eye irritation.
H332Harmful if inhaled.

Precautionary Measures:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a dry, cool, and well-ventilated place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors. Its unique combination of a bromine atom and a trifluoromethoxy group on an aniline scaffold provides a platform for the synthesis of complex molecules with desirable biological properties. Its role in the development of selective Nav1.8 inhibitors for pain management underscores its importance in modern drug discovery. Researchers and scientists working with this compound should have a thorough understanding of its properties, reactivity, and safe handling procedures to effectively utilize it in their research and development endeavors.

References

A Comprehensive Guide to the Synthesis and Purification of 2-Bromo-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed methodology for the synthesis and purification of 2-Bromo-5-(trifluoromethoxy)aniline, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the synthetic pathway, experimental protocols, and purification techniques.

Introduction

This compound is a valuable building block in organic synthesis, prized for its unique structural features that impart desirable properties to target molecules. The presence of the trifluoromethoxy group can enhance metabolic stability and binding affinity, while the bromine atom provides a versatile handle for further chemical modifications. This guide outlines a reliable two-step synthesis strategy starting from the commercially available 3-(trifluoromethoxy)aniline, involving a protection-bromination-deprotection sequence to ensure high regioselectivity and yield.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a controlled electrophilic aromatic substitution. Direct bromination of 3-(trifluoromethoxy)aniline can lead to a mixture of products due to the strong activating nature of the amino group. To achieve selective bromination at the desired ortho position, the amino group is first protected as an acetamide. This moderately deactivating group directs the incoming electrophile primarily to the ortho and para positions. Subsequent hydrolysis of the acetamide yields the target aniline.

Synthesis_Pathway cluster_0 Step 1: Protection (Acetylation) cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection (Hydrolysis) A 3-(trifluoromethoxy)aniline C N-(3-(trifluoromethoxy)phenyl)acetamide A->C Glacial Acetic Acid B Acetic Anhydride B->C D N-(3-(trifluoromethoxy)phenyl)acetamide F N-(2-bromo-5-(trifluoromethoxy)phenyl)acetamide D->F Glacial Acetic Acid E Bromine E->F G N-(2-bromo-5-(trifluoromethoxy)phenyl)acetamide I This compound G->I Heat H Hydrochloric Acid H->I

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-(3-(trifluoromethoxy)phenyl)acetamide (Protection)

This procedure details the protection of the amino group of 3-(trifluoromethoxy)aniline by acetylation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(trifluoromethoxy)aniline177.1210.0 g0.056
Acetic Anhydride102.096.3 mL (6.8 g)0.067
Glacial Acetic Acid60.0550 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 3-(trifluoromethoxy)aniline in 50 mL of glacial acetic acid.

  • Slowly add 6.3 mL of acetic anhydride to the solution. An exothermic reaction will occur.

  • After the initial exotherm subsides, heat the mixture to 50°C and maintain for 30 minutes to ensure the reaction goes to completion.

  • Pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 50 mL) and dry under vacuum to yield N-(3-(trifluoromethoxy)phenyl)acetamide.

Expected Yield: 11.5 g (93%)

Step 2: Synthesis of N-(2-bromo-5-(trifluoromethoxy)phenyl)acetamide (Bromination)

This protocol describes the regioselective bromination of the protected aniline.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(3-(trifluoromethoxy)phenyl)acetamide219.1511.0 g0.050
Bromine159.812.6 mL (8.0 g)0.050
Glacial Acetic Acid60.0575 mL-

Procedure:

  • Dissolve 11.0 g of N-(3-(trifluoromethoxy)phenyl)acetamide in 75 mL of glacial acetic acid in a 250 mL round-bottom flask.

  • Cool the solution to 0-5°C in an ice bath.

  • In a separate dropping funnel, prepare a solution of 2.6 mL of bromine in 10 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the cooled acetamide solution over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into 300 mL of cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with a cold solution of sodium bisulfite to remove excess bromine, followed by cold water.

  • Dry the product under vacuum.

Expected Yield: 13.4 g (90%)

Step 3: Synthesis of this compound (Deprotection)

This final step involves the hydrolysis of the acetamide to yield the target aniline.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(2-bromo-5-(trifluoromethoxy)phenyl)acetamide298.0413.0 g0.044
Concentrated Hydrochloric Acid (37%)36.4650 mL-
Sodium Hydroxide (50% w/v)40.00As needed-

Procedure:

  • To a 250 mL round-bottom flask, add 13.0 g of N-(2-bromo-5-(trifluoromethoxy)phenyl)acetamide and 50 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 110°C) for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and slowly neutralize with a 50% (w/v) sodium hydroxide solution until the pH is approximately 8-9. The product will precipitate.

  • Extract the aqueous mixture with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

Expected Yield: 10.1 g (90%)

Purification

The crude product obtained from the synthesis typically requires purification to remove residual starting materials and side products. Column chromatography is the recommended method for achieving high purity.

Purification_Workflow A Crude this compound B Dissolve in Minimum Dichloromethane A->B C Load onto Silica Gel Column B->C D Elute with Hexane:Ethyl Acetate Gradient C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F Analysis G Combine Pure Fractions F->G Selection H Evaporate Solvent G->H I Pure this compound H->I

Figure 2: Purification workflow for this compound.
Column Chromatography Protocol

Materials and Equipment:

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

  • Begin elution with 100% hexane, gradually increasing the polarity by adding ethyl acetate (e.g., gradients of 2%, 5%, 10% ethyl acetate in hexane).

  • Collect fractions and monitor their composition using TLC with a suitable mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and UV visualization.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound as a pale yellow oil or low-melting solid.[1]

Purity Assessment:

The purity of the final product should be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] The structure should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Summary

The following table summarizes the expected outcomes for the synthesis of this compound.

StepProductTheoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (by HPLC)
1N-(3-(trifluoromethoxy)phenyl)acetamide12.311.593>95%
2N-(2-bromo-5-(trifluoromethoxy)phenyl)acetamide14.913.490>90%
3This compound (Crude)11.210.190~85-90%
4This compound (Pure)-~8.6~85 (from crude)>98%

Safety Considerations

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Bromine is highly corrosive and toxic. Handle with extreme care.

  • Concentrated hydrochloric acid is corrosive. Avoid contact with skin and eyes.

  • Organic solvents are flammable. Keep away from ignition sources.

This comprehensive guide provides a robust and reproducible method for the synthesis and purification of this compound. Adherence to these protocols will enable researchers to obtain this valuable intermediate in high yield and purity, facilitating its use in further synthetic applications.

References

2-Bromo-5-(trifluoromethoxy)aniline molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-Bromo-5-(trifluoromethoxy)aniline, a key intermediate in the development of novel pharmaceuticals and agrochemicals.

Molecular Structure and Chemical Formula

This compound is an aromatic organic compound featuring a benzene ring substituted with a bromine atom, a trifluoromethoxy group, and an amine group.

Molecular Formula: C H BrF NO

The structure of this compound is characterized by the presence of an electron-withdrawing trifluoromethoxy group and a bromine atom, which impart unique reactivity and properties to the molecule. These features make it a valuable building block in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 887267-47-2[1]
Molecular Weight 256.02 g/mol [1]
Appearance Light orange to yellow to green clear liquid[1]
Density 1.71 g/mL[1]
Refractive Index (n20/D) 1.51[1]

Table 2: Spectroscopic Data (Predicted)

Spectrum TypePredicted Chemical Shifts (ppm)
¹H NMR (CDCl₃, 400 MHz) δ 7.10 (d, J=8.8 Hz, 1H), 6.85 (d, J=2.9 Hz, 1H), 6.65 (dd, J=8.8, 2.9 Hz, 1H), 3.90 (s, 2H).
¹³C NMR (CDCl₃, 101 MHz) δ 147.5, 145.8, 122.5 (q, J=257.5 Hz), 120.5, 116.2, 115.8, 109.8.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the public domain, a general synthetic approach can be inferred from related preparations of fluorinated anilines. A plausible synthetic route would involve the bromination of 3-(trifluoromethoxy)aniline.

Logical Workflow for a Potential Synthesis:

G start 3-(Trifluoromethoxy)aniline step1 Brominating Agent (e.g., NBS in Acetonitrile) start->step1 step2 Reaction at Room Temperature step1->step2 step3 Aqueous Workup and Extraction step2->step3 step4 Purification by Column Chromatography step3->step4 end This compound step4->end

Caption: A potential synthetic workflow for this compound.

General Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve 3-(trifluoromethoxy)aniline in a suitable organic solvent, such as acetonitrile or a chlorinated solvent.

  • Bromination: Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and perform an aqueous workup.

  • Extraction and Purification: Extract the product into an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Role in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[2] Its unique substitution pattern allows for the creation of complex molecules with enhanced biological activity and improved pharmacokinetic properties.

One of the key applications of this compound is in the synthesis of potent and selective inhibitors of the voltage-gated sodium channel Nav1.8.[3] The Nav1.8 channel is predominantly expressed in peripheral nociceptive neurons and plays a critical role in the transmission of pain signals.[4][5] Therefore, inhibitors of Nav1.8 are promising non-opioid analgesics for the treatment of various pain conditions.[3]

Signaling Pathway of Pain and Inhibition by Nav1.8 Blockers:

G cluster_0 Peripheral Nociceptor cluster_1 Central Nervous System stimulus Noxious Stimulus (e.g., Heat, Pressure) depolarization Membrane Depolarization stimulus->depolarization nav18_activation Nav1.8 Channel Activation depolarization->nav18_activation ap_generation Action Potential Generation nav18_activation->ap_generation spinal_cord Spinal Cord ap_generation->spinal_cord Signal Transmission brain Brain spinal_cord->brain pain_perception Pain Perception brain->pain_perception inhibitor Nav1.8 Inhibitor (Derived from 2-Bromo-5- (trifluoromethoxy)aniline) inhibitor->nav18_activation Blocks Activation

Caption: The role of Nav1.8 in pain signaling and its inhibition.

Experimental Workflow for Screening Nav1.8 Inhibitors:

The development of Nav1.8 inhibitors involves a series of in vitro and in vivo experiments to assess their potency, selectivity, and efficacy.

G start Synthesis of Analogues from This compound step1 In Vitro Patch-Clamp Electrophysiology on Nav1.8-expressing cells start->step1 step2 Selectivity Profiling (against other Nav subtypes) step1->step2 step3 In Vivo Animal Models of Pain (e.g., CFA-induced inflammatory pain) step2->step3 end Lead Compound Identification step3->end

Caption: A typical workflow for the preclinical development of Nav1.8 inhibitors.

References

An In-depth Technical Guide on the Spectral Analysis of 2-Bromo-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the spectral characterization of 2-Bromo-5-(trifluoromethoxy)aniline (CAS Number: 887267-47-2). While specific, publicly available experimental spectra for this compound are not readily found in common databases, this document outlines the standard protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The presented data tables are illustrative, based on established principles of spectroscopy and typical values for the functional groups present in the molecule.

Physicochemical Properties

This compound is a substituted aromatic amine with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its key physical properties are summarized below.

PropertyValueReference(s)
CAS Number 887267-47-2[1][2][3]
Molecular Formula C₇H₅BrF₃NO[1][2][3]
Molecular Weight 256.02 g/mol [1][2][3]
Appearance Light orange to yellow to green clear liquid[1][2]
Density ~1.71 g/mL[1][2]
Refractive Index ~1.51[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound by providing information on the chemical environment of ¹H and ¹³C nuclei.

Illustrative ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the amine protons and the three aromatic protons. The chemical shifts (δ) are influenced by the electron-donating amine group and the electron-withdrawing bromine and trifluoromethoxy groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0 - 7.5Doublet1HAr-H
~6.8 - 7.2Doublet of doublets1HAr-H
~6.7 - 7.1Doublet1HAr-H
~3.5 - 4.5Broad Singlet2H-NH₂

Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The broadness of the NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.

Illustrative ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.

Chemical Shift (δ, ppm)Assignment
~145 - 150C -NH₂
~147 - 152C -OCF₃
~110 - 140Aromatic C -H & C -Br
~120.5 (quartet)-OC F₃

Note: These are estimated chemical shift ranges. Experimental data is required for precise assignment.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation : The analysis is performed on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Pulse Sequence : Standard single pulse.

    • Spectral Width : Typically -2 to 12 ppm.

    • Number of Scans : 16-64, depending on concentration.

    • Relaxation Delay : 1-5 seconds.

    • Referencing : Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition :

    • Pulse Sequence : Proton-decoupled pulse sequence.

    • Spectral Width : Typically 0 to 220 ppm.

    • Number of Scans : 1024 or more to achieve a good signal-to-noise ratio.

    • Relaxation Delay : 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Illustrative FT-IR Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine
3100 - 3000C-H StretchAromatic
1620 - 1580N-H ScissoringPrimary Amine
1500 - 1400C=C StretchAromatic Ring
1250 - 1050C-F Stretch & C-O StretchTrifluoromethoxy
~1100C-N StretchAromatic Amine
~600C-Br StretchAryl Halide

Note: These are characteristic absorption ranges. The fingerprint region (<1500 cm⁻¹) will contain a complex pattern of peaks unique to the molecule's structure.

Experimental Protocol: FT-IR Spectroscopy (ATR Method)
  • Sample Preparation : As this compound is a liquid, the Attenuated Total Reflectance (ATR) method is highly suitable. Place a small drop of the neat liquid directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation : A standard FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition :

    • Background Scan : Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Sample Scan : Acquire the spectrum of the sample.

    • Spectral Range : Typically 4000 to 400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning : After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and structural features.

Illustrative Mass Spectrometry Data

For this compound (C₇H₅BrF₃NO), the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

m/z (mass-to-charge ratio)IonComments
255 / 257[M]⁺Molecular ion peak, showing the characteristic M / M+2 isotopic pattern for bromine.
176[M - Br]⁺Loss of a bromine radical.
148[M - Br - CO]⁺Subsequent loss of carbon monoxide.
69[CF₃]⁺Trifluoromethyl cation, a common fragment.

Note: The fragmentation pattern is predictive and depends on the ionization technique used (e.g., Electron Ionization - EI).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation : A GC-MS system, which couples a gas chromatograph for separation with a mass spectrometer for detection.

  • Gas Chromatography (GC) Conditions :

    • Injector : Split/splitless injector, typically at 250°C.

    • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program : Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

  • Mass Spectrometry (MS) Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

    • Scan Range : A suitable range to detect the molecular ion and key fragments (e.g., m/z 40-400).

Workflow Visualization

The logical workflow for the complete spectral characterization of a chemical compound like this compound is depicted below. This process ensures the unambiguous identification and structural elucidation of the molecule.

G cluster_0 Compound Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Elucidation A This compound (CAS: 887267-47-2) B NMR Spectroscopy (¹H, ¹³C) A->B C FT-IR Spectroscopy A->C D Mass Spectrometry (e.g., GC-MS) A->D E Molecular Structure (Connectivity, Functional Groups) B->E C->E F Molecular Weight & Elemental Composition D->F G Final Structure Confirmation E->G F->G

Caption: Logical workflow for the structural characterization of an organic compound.

References

Solubility of 2-Bromo-5-(trifluoromethoxy)aniline in various organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Bromo-5-(trifluoromethoxy)aniline in various organic solvents. As a key intermediate in pharmaceutical and agrochemical synthesis, understanding its solubility is crucial for process optimization, formulation, and scale-up. This document summarizes the compound's physicochemical properties and, in the absence of publicly available quantitative solubility data, provides a predictive assessment of its solubility characteristics. Furthermore, it offers detailed, standardized experimental protocols for researchers to determine precise solubility values. This guide is intended to be a foundational resource for laboratory and development settings.

Introduction

This compound is an aromatic amine derivative featuring a bromine atom and a trifluoromethoxy group. These substituents significantly influence the molecule's electronic properties, reactivity, and intermolecular interactions, thereby dictating its solubility profile. The trifluoromethoxy group, in particular, is known to enhance lipophilicity and metabolic stability in drug candidates, making this compound a valuable building block in medicinal chemistry.[1] Accurate solubility data is a prerequisite for efficient reaction design, crystallization-based purification, and the development of stable formulations.

This guide provides a centralized resource on the solubility of this compound. While specific quantitative data is not currently available in published literature, this document equips researchers with the theoretical framework and practical methodologies to generate this critical data in-house.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its general behavior in different solvent systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 887267-47-2[2]
Molecular Formula C₇H₅BrF₃NO[2]
Molecular Weight 256.02 g/mol [2]
Appearance Yellow liquid[2]
Density ~1.71 g/mL at 20°C[2]
Purity Typically >97%[2]

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," the molecular structure of this compound allows for a qualitative prediction of its solubility. The presence of the polar amino (-NH₂) group suggests potential for hydrogen bonding and solubility in polar solvents. However, the bulky, nonpolar brominated aromatic ring and the highly lipophilic trifluoromethoxy (-OCF₃) group are expected to dominate, leading to favorable solubility in a wide range of organic solvents.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolGoodThe amino group can form hydrogen bonds with the solvent.
Polar Aprotic Acetone, Acetonitrile, DMSO, DMFHighStrong dipole-dipole interactions can solvate the polar amine and the trifluoromethoxy group.
Nonpolar Toluene, Hexane, Diethyl EtherModerate to HighThe lipophilic aromatic ring and trifluoromethoxy group favor interaction with nonpolar solvents.
Chlorinated Dichloromethane, ChloroformHighEffective at solvating a wide range of organic compounds, including those with moderate polarity.

Note: These are predictions. Experimental verification is essential for quantitative assessment.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents is not available in the public domain. Researchers are encouraged to use the experimental protocols outlined in Section 5 to determine these values. Table 3 is provided as a template for recording experimentally determined solubility data.

Table 3: Experimental Solubility Data for this compound (Template)

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method Used
e.g., Methanole.g., 25
e.g., Acetonee.g., 25
e.g., Toluenee.g., 25
e.g., Dichloromethanee.g., 25
e.g., Hexanee.g., 25

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, two robust and widely accepted methods for determining the solubility of a liquid compound like this compound are detailed below: a modified gravimetric method and a UV-Vis spectrophotometric method.

Gravimetric Method (for Liquid Solute)

This method is a direct and reliable way to determine solubility by measuring the mass of a solute dissolved in a known mass of a saturated solution.

Materials:

  • This compound

  • Selected organic solvents

  • Vials with screw caps

  • Thermostatic shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Pipettes

  • Evaporating dish or pre-weighed beaker

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess is indicated by the presence of a separate, undissolved phase.

  • Equilibration: Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24h, 36h, 48h) to confirm that the concentration of the supernatant is no longer changing.

  • Phase Separation: Cease agitation and allow the mixture to stand undisturbed at the same constant temperature until the two phases (saturated solvent and excess solute) have clearly separated.

  • Sample Collection: Carefully withdraw a precise volume (e.g., 5.0 mL) of the clear, saturated supernatant (the top layer) and transfer it to a pre-weighed evaporating dish. Immediately weigh the dish with the solution to determine the mass of the saturated solution aliquot.

  • Solvent Evaporation: Gently evaporate the solvent from the dish in a fume hood or under a gentle stream of nitrogen. For high-boiling point solvents, a vacuum oven at a suitable temperature may be used.

  • Final Weighing: Once the solvent is completely removed, weigh the evaporating dish containing the solute residue. Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation:

    • Mass of solute = (Mass of dish + residue) - (Mass of empty dish)

    • Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

    • Solubility (g / 100 g solvent) = (Mass of solute / Mass of solvent) x 100

Below is a diagram illustrating the workflow for this gravimetric determination.

G cluster_0 Preparation & Equilibration cluster_1 Sampling cluster_2 Analysis & Calculation start Start add_excess Add excess this compound to a known volume of solvent in a sealed vial start->add_excess equilibrate Agitate in thermostatic shaker (e.g., 24-48h at 25°C) add_excess->equilibrate phase_separate Allow phases to separate at constant temperature equilibrate->phase_separate sample Withdraw a precise volume of the clear supernatant into a pre-weighed dish phase_separate->sample weigh_solution Weigh the dish + solution sample->weigh_solution evaporate Evaporate solvent to dryness weigh_solution->evaporate weigh_residue Weigh dish + residue until constant mass evaporate->weigh_residue calculate Calculate solubility (g/100g solvent) weigh_residue->calculate end End calculate->end

Caption: Workflow for Gravimetric Solubility Determination.

UV-Vis Spectrophotometric Method

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range and is particularly useful for determining lower solubility values.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Materials from Section 5.1 for preparing the saturated solution

Procedure:

  • Determine Wavelength of Maximum Absorbance (λmax): Prepare a dilute, known concentration of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer to find the λmax.

  • Prepare Calibration Curve:

    • Prepare a stock solution of accurately known concentration.

    • Perform serial dilutions to create a series of at least five standard solutions of decreasing concentration.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve. Determine the equation of the line (y = mx + c).

  • Solubility Determination:

    • Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method (steps 1-3).

    • Withdraw a small, precise volume of the clear supernatant.

    • Quantitatively dilute this aliquot with the same solvent to a concentration that falls within the linear range of the calibration curve. A significant dilution factor will likely be necessary.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation from the calibration curve to calculate the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. This value represents the solubility.

Below is a diagram illustrating the logical relationship for the spectrophotometric method.

G cluster_prelim Preliminary Steps cluster_main Solubility Measurement cluster_calc Calculation find_lambda Determine λmax of the compound in the solvent prep_standards Prepare stock and standard solutions find_lambda->prep_standards measure_standards Measure absorbance of standards at λmax prep_standards->measure_standards plot_curve Plot calibration curve (Abs vs. Conc) measure_standards->plot_curve calc_conc Calculate concentration of diluted sample using calibration curve plot_curve->calc_conc prep_sat_sol Prepare saturated solution and equilibrate sample_supernatant Withdraw and quantitatively dilute supernatant prep_sat_sol->sample_supernatant measure_sample Measure absorbance of diluted sample at λmax sample_supernatant->measure_sample measure_sample->calc_conc calc_solubility Apply dilution factor to find original concentration (Solubility) calc_conc->calc_solubility final_result Solubility Value calc_solubility->final_result

Caption: Logic Diagram for UV-Vis Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not yet documented in publicly accessible literature, its molecular structure suggests good to high solubility in a range of common organic solvents. This technical guide provides a predictive framework and, more importantly, detailed experimental protocols for the gravimetric and UV-Vis spectrophotometric methods. By following these standardized procedures, researchers, scientists, and drug development professionals can generate the precise and reliable solubility data necessary to advance their research and development objectives.

References

The Trifluoromethoxy Group on an Aniline Ring: An In-depth Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (-OCF₃) group onto an aniline ring imparts a unique combination of electronic and physicochemical properties, making it a valuable moiety in the design of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the reactivity of the trifluoromethoxy group on an aniline ring, focusing on its influence on the aniline's basicity, its directing effects in key aromatic substitution reactions, and its utility in modern synthetic methodologies.

Electronic and Physicochemical Properties

The trifluoromethoxy group is a strong electron-withdrawing group, primarily through its inductive effect (-I), with a weaker resonance donating effect (+R). This electronic character significantly influences the reactivity of the aniline ring.

Basicity of Trifluoromethoxyanilines

The electron-withdrawing nature of the -OCF₃ group decreases the electron density on the nitrogen atom of the aniline, thereby reducing its basicity. The pKa of the conjugate acid of an aniline is a direct measure of its basicity; a lower pKa indicates a weaker base.

CompoundpKa
Aniline4.63
4-(Trifluoromethoxy)aniline3.75

Table 1: Comparison of pKa values of aniline and 4-(trifluoromethoxy)aniline.

Hammett Constants

The electronic effect of a substituent can be quantified using Hammett constants (σ). The positive values for the trifluoromethoxy group confirm its electron-withdrawing character.

Substituentσ_meta_ (σ_m_)σ_para_ (σ_p_)
-OCH₃0.12-0.27
-OCF₃ 0.40 0.35
-CF₃0.430.54
-NO₂0.710.78

Table 2: Hammett constants for the trifluoromethoxy group compared to other common substituents.

Reactivity in Electrophilic Aromatic Substitution

The amino group (-NH₂) is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions. However, the strong electron-withdrawing trifluoromethoxy group deactivates the ring towards electrophilic attack. The interplay between these two groups governs the regioselectivity of EAS reactions on trifluoromethoxyanilines. Due to the strong activation by the amino group, reactions still proceed, with the directing effect of the amino group generally dominating.

It is often necessary to protect the amino group, for example, by acetylation, to prevent side reactions and to moderate its activating effect, which can lead to polysubstitution.

Nitration

Nitration of trifluoromethoxybenzene, a related substrate, with a mixture of nitric acid and sulfuric acid at 30-45°C yields a mixture of para- and ortho-nitrotrifluoromethoxybenzene.[1] For trifluoromethoxyanilines, the amino group's directing effect would favor substitution at the positions ortho and para to it. However, under strongly acidic nitrating conditions, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. This can lead to complex product mixtures. A common strategy to achieve regioselective nitration is to first acetylate the aniline.

Experimental Protocol: Nitration of Trifluoromethoxybenzene [1]

  • To a three-necked flask equipped with a mechanical stirrer and a thermometer, add 162 g of trifluoromethoxybenzene.

  • Start stirring and slowly add a pre-prepared mixed acid (containing 67 g of nitric acid and 165 g of concentrated sulfuric acid) dropwise, maintaining the reaction temperature between 30 to 45°C.

  • After the addition is complete, continue stirring for 1 hour.

  • Monitor the reaction by GC analysis until the content of trifluoromethoxybenzene is less than 0.2%.

  • Allow the mixture to settle and separate the waste acid.

  • Wash the organic phase with water, followed by sodium carbonate solution and then water again to obtain the nitration product (a mixture of para- and ortho-isomers).

Nitration_Workflow

Halogenation

Due to the activating nature of the amino group, direct halogenation of anilines, including trifluoromethoxyanilines, can be rapid and lead to multiple substitutions. To control the reaction and achieve monohalogenation, protection of the amino group is typically employed. For instance, bromination of 3-(trifluoromethyl)aniline with N-Bromosuccinimide (NBS) in DMF regioselectively yields 4-bromo-3-(trifluoromethyl)aniline.[2] A similar approach can be applied to trifluoromethoxyanilines.

Experimental Protocol: Bromination of 3-(Trifluoromethyl)aniline with NBS [2]

  • In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).

  • Add N-Bromosuccinimide (NBS) (1.0 equivalent) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 3 hours.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain 4-bromo-3-(trifluoromethyl)aniline (90-92% yield).

Bromination_Workflow

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Trifluoromethoxyanilines, particularly their halogenated derivatives, are valuable substrates in palladium-catalyzed cross-coupling reactions, enabling the formation of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. Bromo-substituted trifluoromethoxyanilines can be effectively coupled with various boronic acids or esters. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the aryl halide in the oxidative addition step of the catalytic cycle.[3]

General Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-trifluoroaniline [3][4]

  • In an oven-dried Schlenk flask, combine the bromo-trifluoromethoxyaniline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%) and a phosphine ligand (e.g., PPh₃, 6 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene, 1,4-dioxane, and water).

  • Heat the reaction mixture to 90°C and stir for 12-24 hours.

  • After cooling to room temperature, perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Suzuki_Coupling_Cycle

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction can be used to couple halo-substituted trifluoromethoxybenzenes with anilines or to couple halo-trifluoromethoxyanilines with other amines. The choice of ligand and base is crucial for achieving high yields, especially with electron-deficient aryl halides.[5]

General Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline [5]

  • Set up a Schlenk tube with a magnetic stir bar under an inert atmosphere.

  • Add the palladium precatalyst (e.g., a G3-precatalyst, 1-5 mol%) and the phosphine ligand (e.g., a Buchwald ligand, 1.2-1.5 times the Pd loading).

  • Add the base (e.g., NaOt-Bu, 1.2-1.5 equiv.), 4-bromo-3-(trifluoromethyl)aniline (1.0 equiv.), and the amine coupling partner (1.1-1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) to a concentration of 0.1-0.5 M with respect to the aryl bromide.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the product by flash column chromatography.

Buchwald_Hartwig_Cycle

Spectroscopic Data

The following tables summarize typical spectroscopic data for trifluoromethoxyaniline isomers.

NMR Spectroscopy
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)¹⁹F NMR (CDCl₃, δ ppm)
2-(Trifluoromethoxy)aniline 6.7-7.2 (m, 4H, Ar-H), 3.9 (br s, 2H, NH₂)118.9, 121.3, 121.8 (q, J ≈ 257 Hz, OCF₃), 122.9, 127.2, 134.8, 143.9-58.1
3-(Trifluoromethoxy)aniline 6.6-7.2 (m, 4H, Ar-H), 3.8 (br s, 2H, NH₂)110.2, 114.8, 118.9, 121.8 (q, J ≈ 258 Hz, OCF₃), 130.4, 147.8, 150.1-57.7
4-(Trifluoromethoxy)aniline 6.6-7.0 (m, 4H, Ar-H), 3.7 (br s, 2H, NH₂)115.1, 121.5, 121.9 (q, J ≈ 256 Hz, OCF₃), 141.2, 143.9-58.5

Table 3: Typical ¹H, ¹³C, and ¹⁹F NMR chemical shifts for trifluoromethoxyaniline isomers.[1][6][7][8][9]

IR Spectroscopy
CompoundCharacteristic IR Absorptions (cm⁻¹)
Trifluoromethoxyanilines N-H stretch: 3300-3500 (two bands for primary amine) C-O stretch (aryl ether): 1250-1300 C-F stretch: 1100-1200 (strong, broad) Aromatic C=C stretch: 1450-1600

Table 4: General characteristic IR absorptions for trifluoromethoxyanilines.

Conclusion

The trifluoromethoxy group exerts a profound influence on the reactivity of the aniline ring. Its strong electron-withdrawing nature reduces the basicity of the amine and deactivates the aromatic ring towards electrophilic attack. Nevertheless, the powerful activating and directing effect of the amino group still allows for electrophilic aromatic substitution to occur, often requiring protection of the amine to control selectivity. Halogenated trifluoromethoxyanilines are versatile building blocks in modern organic synthesis, readily participating in a variety of palladium-catalyzed cross-coupling reactions to form complex molecules. A thorough understanding of the electronic properties and reactivity patterns of this unique functional group combination is essential for its effective utilization in the development of novel chemical entities.

References

An In-Depth Technical Guide to the Electronic Properties of 2-Bromo-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Bromo-5-(trifluoromethoxy)aniline is a substituted aniline derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility is largely dictated by the electronic landscape of the molecule, which is influenced by the interplay of the electron-donating amino group and the electron-withdrawing bromo and trifluoromethoxy substituents.[3] A thorough understanding of its electronic properties, such as the frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential, and dipole moment, is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. This guide provides a comprehensive overview of the methodologies used to characterize these properties, offering a procedural blueprint for researchers. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established computational and experimental protocols that are applied to novel aniline derivatives for a robust electronic characterization.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular structure where an amino group (-NH₂), a bromine atom (-Br), and a trifluoromethoxy group (-OCF₃) are substituted on a benzene ring. The trifluoromethoxy group is a strong electron-withdrawing group, which significantly influences the molecule's electronic properties, enhancing its reactivity and modifying its potential as a pharmacophore.[3]

Table 1: General Physicochemical Properties of this compound

PropertyValue
CAS Number 887267-47-2
Molecular Formula C₇H₅BrF₃NO
Molecular Weight 256.02 g/mol
Appearance Light orange to yellow to green clear liquid
Density ~1.71 g/mL
Purity ≥ 98% (GC)
IUPAC Name This compound
InChI Key MMRYEBVMIOYMIF-UHFFFAOYSA-N

Source: Data compiled from chemical supplier specifications.[4]

Theoretical Electronic Properties: A Computational Approach

Due to the limited availability of experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the electronic properties of this compound.[5][6] DFT calculations can provide valuable insights into the molecule's frontier molecular orbitals, electron density distribution, and molecular electrostatic potential.[7][8][9]

Table 2: Predicted Electronic Properties (Illustrative Data)

ParameterPredicted Value (Illustrative)Significance
HOMO Energy -5.8 eVHighest Occupied Molecular Orbital; relates to the ability to donate electrons (oxidation potential).
LUMO Energy -1.2 eVLowest Unoccupied Molecular Orbital; relates to the ability to accept electrons (reduction potential).
HOMO-LUMO Gap (ΔE) 4.6 eVEnergy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Dipole Moment 3.5 DA measure of the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Ionization Potential 5.8 eVThe energy required to remove an electron from the molecule.
Electron Affinity 1.2 eVThe energy released when an electron is added to the molecule.

Note: The values in this table are illustrative and would be determined via the computational protocol outlined below.

This protocol describes a typical workflow for calculating the electronic properties of a substituted aniline like this compound.

  • Molecular Geometry Optimization:

    • The initial 3D structure of the molecule is built using a molecular editor.

    • A geometry optimization is performed to find the lowest energy conformation. A commonly used DFT functional for this purpose is B3LYP, paired with a basis set such as 6-311++G(d,p).[8] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation:

    • Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation:

    • Using the optimized geometry, a single-point energy calculation is performed.

    • From this calculation, various electronic properties are derived:

      • HOMO and LUMO Energies: These are directly obtained from the molecular orbital output. The HOMO-LUMO gap is the difference between these two values.

      • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. This visualizes the regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack, respectively.

      • Dipole Moment: The magnitude and vector of the molecular dipole moment are calculated.

      • Mulliken and Natural Population Analysis (NPA) Charges: These analyses provide the partial atomic charges on each atom in the molecule, offering insight into the charge distribution.

  • Software:

    • Standard quantum chemistry software packages such as Gaussian, ORCA, or Schrödinger's Jaguar can be used to perform these calculations.[10] Visualization of orbitals and potentials is typically done with software like GaussView, Avogadro, or Maestro.

Experimental Determination of Electronic Properties

Experimental methods are essential for validating computational predictions and providing real-world measurements of electronic behavior. The primary techniques for characterizing the electronic properties of novel organic molecules are electrochemical and spectroscopic.

Table 3: Experimental Electronic Properties (Illustrative Data)

ParameterExperimental MethodMeasured Value (Illustrative)Significance
Oxidation Potential (Eₒₓ) Cyclic Voltammetry (CV)+0.9 V vs. Fc/Fc⁺Correlates with the HOMO energy level; indicates the ease of removing an electron.
Reduction Potential (EᵣₑᏧ) Cyclic Voltammetry (CV)-1.5 V vs. Fc/Fc⁺Correlates with the LUMO energy level; indicates the ease of adding an electron.
Electrochemical Gap Cyclic Voltammetry (CV)2.4 eVThe difference between the onset of oxidation and reduction potentials.
Optical Band Gap UV-Vis Spectroscopy4.5 eVDetermined from the onset of the absorption spectrum; corresponds to the energy of the first electronic transition.

Note: The values in this table are illustrative and would be determined via the experimental protocols outlined below.

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[11][12]

  • Preparation of the Electrolyte Solution:

    • A supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), is dissolved in a suitable anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

    • The analyte, this compound, is added to this solution at a typical concentration of 1-5 mM.

  • Electrochemical Cell Setup:

    • A three-electrode cell is used, consisting of:

      • A working electrode (e.g., glassy carbon or platinum).[13][14]

      • A reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE).

      • A counter electrode (e.g., a platinum wire).

  • Measurement:

    • The solution is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

    • The potential is swept linearly from a starting potential to a vertex potential and then back.

    • A ferrocene/ferrocenium (Fc/Fc⁺) couple is typically used as an internal standard for referencing the potentials.[15]

  • Data Analysis:

    • The onset potentials of the first oxidation and reduction peaks are determined from the resulting voltammogram.

    • The HOMO and LUMO energies can be estimated using empirical formulas (energies in eV):

      • E(HOMO) = -[E(onset, ox) - E(onset, Fc/Fc⁺) + 4.8]

      • E(LUMO) = -[E(onset, red) - E(onset, Fc/Fc⁺) + 4.8] (The value of 4.8 eV is the energy of the Fc/Fc⁺ redox couple relative to the vacuum level, though values up to 5.1 eV are also used).[12]

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, which can be used to determine the optical HOMO-LUMO gap.[10][11]

  • Sample Preparation:

    • A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile). Concentrations are typically in the micromolar range.

  • Measurement:

    • The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference. The typical wavelength range scanned is 200-800 nm.[16][17]

  • Data Analysis:

    • The absorption onset (λ_onset), which is the wavelength at the edge of the lowest energy absorption band, is determined from the spectrum.

    • The optical band gap (E_gap) is calculated using the Planck-Einstein relation:

      • E_gap (eV) = 1240 / λ_onset (nm)

Workflow and Data Integration

The characterization of the electronic properties of a novel compound like this compound is a multi-step process that integrates computational and experimental data for a comprehensive understanding.

G cluster_start Initiation cluster_comp Computational Analysis cluster_exp Experimental Validation cluster_end Final Analysis start Compound Synthesis & Purification geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt cv_exp Cyclic Voltammetry (CV) start->cv_exp uv_vis_exp UV-Vis Spectroscopy start->uv_vis_exp freq_calc Frequency Calculation geom_opt->freq_calc sp_calc Single-Point Energy Calculation freq_calc->sp_calc comp_props Predicted Properties: HOMO/LUMO, MEP, Dipole Moment sp_calc->comp_props correlation Correlate Computational & Experimental Data comp_props->correlation exp_props Measured Properties: Ox/Red Potentials, Optical Band Gap cv_exp->exp_props uv_vis_exp->exp_props exp_props->correlation report Technical Report & Reactivity Prediction correlation->report

Caption: Workflow for characterizing the electronic properties of this compound.

Conclusion

While specific, published electronic property data for this compound is scarce, this guide provides the necessary framework for its comprehensive characterization. The combination of computational modeling using DFT and experimental validation through cyclic voltammetry and UV-Vis spectroscopy represents the gold standard for elucidating the electronic structure of novel organic molecules. The resulting data on HOMO/LUMO energies, electrostatic potential, and dipole moment are invaluable for medicinal chemists and materials scientists in predicting molecular behavior, designing new synthetic routes, and understanding structure-activity relationships. The protocols detailed herein offer a clear and actionable path for researchers to generate this critical information, thereby enabling the rational design of new pharmaceuticals and advanced materials.

References

A Technical Guide to High-Purity 2-Bromo-5-(trifluoromethoxy)aniline for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical intermediate 2-Bromo-5-(trifluoromethoxy)aniline, a critical building block in the synthesis of advanced pharmaceutical and agrochemical compounds. This document outlines its commercial availability, key chemical properties, and established experimental protocols for its use in common synthetic transformations.

Introduction to this compound

This compound (CAS No. 887267-47-2) is a substituted aniline derivative that has garnered significant interest in medicinal chemistry and materials science. The presence of a bromine atom, an amino group, and a trifluoromethoxy group on the benzene ring provides multiple reactive sites for synthetic diversification. The trifluoromethoxy (-OCF3) group, in particular, is highly valued in drug design for its ability to enhance metabolic stability, improve bioavailability, and modulate the pharmacokinetic properties of drug candidates.[1]

This versatile compound serves as a key intermediate in the synthesis of a variety of complex molecules, most notably in the development of selective inhibitors for the voltage-gated sodium channel Nav1.8, a genetically validated target for pain management.[1][2][3]

Commercial Availability and Specifications

High-purity this compound is available from several reputable chemical suppliers. The quality and specifications are generally consistent, with most suppliers offering a purity of 98% or higher, as determined by Gas Chromatography (GC).

Below is a comparative summary of the product specifications from various commercial suppliers.

SupplierPurity SpecificationCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form / Appearance
Sigma-Aldrich 98%887267-47-2C₇H₅BrF₃NO256.02Not specified
TCI America ≥98.0% (GC)887267-47-2C₇H₅BrF₃NO256.02Liquid, Yellow
Chem-Impex ≥ 98% (GC)887267-47-2C₇H₅BrF₃NO256.02Light orange to yellow to green clear liquid
Apollo Scientific 98%887267-47-2C₇H₅BrF₃NO256.02Not specified
Lab Pro Inc. Min. 98.0% (GC)887267-47-2C₇H₅BrF₃NO256.02Liquid, Slightly Pale Yellow

Additional Properties:

  • Synonyms: 2-Amino-1-bromo-4-(trifluoromethoxy)benzene[4][5]

  • Density: ~1.71 g/mL[5][6]

  • Refractive Index: ~1.51[5][6]

  • Storage Conditions: Store at room temperature, often under an inert atmosphere (Argon charged) due to air sensitivity.[4][6][7]

Key Synthetic Applications & Experimental Protocols

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. Below are detailed, representative protocols for two of the most common applications: Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. For a substrate like this compound, this reaction enables the introduction of a wide range of aryl, alkyl, or vinyl groups at the bromine-substituted position.[8]

This protocol is adapted from established methods for unprotected ortho-bromoanilines and should be optimized for specific substrates.[4][8]

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid or ester (1.2–1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, CataCXium A Pd G3) (1–5 mol%)[4]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2–3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (10:1), 2-MeTHF)[4]

  • Standard Schlenk line glassware and inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid/ester, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9] This transformation allows for the arylation of the primary amino group of this compound, providing access to diarylamine structures.

This protocol is based on standard conditions for the coupling of aryl halides with amines and may require optimization.[5][7]

Materials:

  • Aryl Halide (1.0 equivalent)

  • This compound (1.2 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1–2 mol%)

  • Bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) (2–4 mol%)[5]

  • Strong base (e.g., NaOtBu, K₃PO₄) (1.4–2.0 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)[5]

  • Standard Schlenk line glassware and inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

  • Add the aryl halide and this compound to the reaction vessel.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualized Workflows and Pathways

To further clarify the utility of this compound, the following diagrams illustrate a key synthetic workflow and a conceptual signaling pathway relevant to its application.

Synthetic Workflow: Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a generalized workflow for utilizing this compound in palladium-catalyzed cross-coupling reactions, which are central to its application in building complex molecules.

G start Start: High-Purity Reactant reagents Reactants: - this compound - Coupling Partner (e.g., Boronic Acid) start->reagents Procurement reaction_setup Inert Atmosphere Reaction Setup (Schlenk Line) reagents->reaction_setup catalyst_setup Catalyst System Setup: - Palladium Precursor - Ligand - Base catalyst_setup->reaction_setup heating Heating & Stirring (80-110 °C) reaction_setup->heating Step 1 monitoring Reaction Monitoring (TLC / LC-MS) heating->monitoring Step 2 workup Aqueous Workup: Extraction & Washing monitoring->workup Step 3 (Upon Completion) purification Purification: Column Chromatography workup->purification Step 4 product Final Product: Coupled Molecule purification->product Step 5 G cluster_synthesis Drug Synthesis cluster_biology Biological Action aniline This compound (Starting Material) synthesis Multi-Step Organic Synthesis aniline->synthesis drug Selective Nav1.8 Inhibitor (Final Drug Compound) synthesis->drug nav18 Nav1.8 Channel drug->nav18 INHIBITS pain_signal Pain Stimulus nociceptor Nociceptor (Pain-Sensing Neuron) pain_signal->nociceptor nociceptor->nav18 activates action_potential Action Potential (Signal Propagation) nav18->action_potential enables brain Signal to Brain (Pain Perception) action_potential->brain

References

Methodological & Application

Application Notes and Protocols for 2-Bromo-5-(trifluoromethoxy)aniline in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(trifluoromethoxy)aniline is a key building block in modern medicinal chemistry, particularly in the synthesis of pharmaceutical intermediates. Its unique structure, featuring a bromine atom and a trifluoromethoxy group on an aniline ring, provides a versatile scaffold for the development of novel therapeutic agents.[1][2] The trifluoromethoxy (-OCF3) group is highly valued in drug design for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, which can lead to improved pharmacokinetic profiles and stronger binding affinity to biological targets.[3][4][5][6] The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.

These application notes provide an overview of the utility of this compound in the synthesis of pharmaceutical intermediates, with a focus on its application in the development of kinase inhibitors. Detailed experimental protocols for key synthetic transformations and a relevant biological signaling pathway are also presented.

Physicochemical Properties and Data Presentation

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValue
CAS Number 887267-47-2
Molecular Formula C₇H₅BrF₃NO
Molecular Weight 256.02 g/mol
Appearance Light orange to yellow to green clear liquid
Purity ≥ 98% (GC)
Density 1.71 g/mL
Refractive Index n20/D 1.51

(Data sourced from commercial supplier information)[1]

Application in Kinase Inhibitor Synthesis: The Case of Lapatinib

This compound and its derivatives are valuable intermediates in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. A prominent example is Lapatinib, a dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR, ErbB1) and human epidermal growth factor receptor 2 (HER2, ErbB2) signaling pathways.[7][8] Dysregulation of these pathways is a key driver in the development and progression of certain types of breast cancer and other solid tumors.[8][9]

The synthesis of Lapatinib and its analogues often involves the construction of a quinazoline core, which is then coupled with a substituted aniline derivative. While the exact commercial synthesis routes are proprietary, the chemical literature provides insights into plausible synthetic strategies where a substituted aniline, conceptually derived from this compound, would be a critical component. The trifluoromethoxy group in such a precursor can contribute to the overall efficacy and drug-like properties of the final active pharmaceutical ingredient (API).

EGFR/HER2 Signaling Pathway Inhibited by Lapatinib

The following diagram illustrates the simplified EGFR/HER2 signaling pathway and the point of inhibition by Lapatinib. Lapatinib blocks the intracellular tyrosine kinase domains of EGFR and HER2, thereby inhibiting downstream signaling cascades such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[7][8][9][10]

Lapatinib_Signaling_Pathway cluster_downstream Downstream Signaling Cascades Ligand Growth Factor (e.g., EGF) EGFR EGFR (ErbB1) Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 (ErbB2) HER2->Dimerization Ras Ras Dimerization->Ras PI3K PI3K Dimerization->PI3K Lapatinib Lapatinib Lapatinib->Dimerization Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Combine Reactants: - Aryl Halide - Coupling Partner - Base Setup->Reagents Catalyst Add Catalyst System: - Palladium Source - Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat & Stir (Monitor Progress) Solvent->Reaction Workup Work-up (Quench, Extract) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Analysis Analysis (NMR, MS) Purification->Analysis

References

Application of 2-Bromo-5-(trifluoromethoxy)aniline in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(trifluoromethoxy)aniline is a fluorinated aromatic amine that serves as a versatile building block in the synthesis of complex organic molecules.[1][2] Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group, makes it a valuable intermediate in the development of novel agrochemicals, including herbicides and pesticides.[1] The presence of the trifluoromethoxy group can enhance the metabolic stability and binding affinity of the final active ingredient. This document provides an illustrative overview of the potential application of this compound in the development of a representative class of modern insecticides: the diamide insecticides.

Disclaimer: The following application notes and protocols are presented as a representative example. While this compound is a known intermediate for agrochemical synthesis, specific commercial agrochemicals directly derived from this starting material are not extensively documented in the public domain. The information provided is based on the well-established chemistry and biology of the diamide class of insecticides and is intended to serve as a guide for research and development.

Representative Application: Synthesis of Diamide Insecticides

Diamide insecticides are a relatively new class of pesticides that target the ryanodine receptor in insects, leading to impaired muscle function and eventual death. They are known for their high efficacy against a range of chewing pests, particularly Lepidoptera.

Signaling Pathway of Diamide Insecticides

Diamide insecticides act by binding to and activating the insect ryanodine receptor (RyR), a calcium channel located on the sarcoplasmic reticulum of muscle cells. This binding locks the channel in a partially open state, causing an uncontrolled release of calcium ions from internal stores into the cytoplasm. The resulting depletion of calcium stores and elevated cytoplasmic calcium levels disrupt normal muscle contraction, leading to paralysis and death of the insect.

G cluster_membrane Sarcoplasmic Reticulum Membrane RyR Ryanodine Receptor (RyR) Ca_store Ca²⁺ Store (SR Lumen) RyR->Ca_store Opens Channel Diamide Diamide Insecticide Diamide->RyR Binds and Activates Ca_cytoplasm Cytoplasmic Ca²⁺ Ca_store->Ca_cytoplasm Uncontrolled Release Muscle_Contraction Uncontrolled Muscle Contraction & Paralysis Ca_cytoplasm->Muscle_Contraction Leads to

Caption: Signaling pathway of diamide insecticides.

Hypothetical Synthesis of a Diamide Insecticide from this compound

The synthesis of a diamide insecticide typically involves the coupling of a substituted aniline with a heterocyclic carboxylic acid. In this hypothetical example, this compound serves as the aniline building block.

Synthetic Workflow

G A This compound C Intermediate Amide A->C Amidation B Amidation Reagent (e.g., Acyl Chloride) B->C F Final Diamide Insecticide C->F Coupling D Heterocyclic Carboxylic Acid D->F E Coupling Agent (e.g., DCC, EDC) E->F

Caption: Hypothetical synthesis of a diamide insecticide.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Diamide Insecticide

Objective: To synthesize a novel diamide insecticide using this compound as a key intermediate.

Materials:

  • This compound

  • Pyridine-2,3-dicarboxylic acid

  • Thionyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Synthesis of the Acid Chloride: In a round-bottom flask, suspend pyridine-2,3-dicarboxylic acid in an excess of thionyl chloride. Add a catalytic amount of DMF. Reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude pyridine-2,3-dicarbonyl dichloride.

  • Amidation Reaction: Dissolve this compound in anhydrous DCM in a separate flask and cool to 0°C in an ice bath. Add triethylamine as a base.

  • Coupling: Slowly add a solution of the crude pyridine-2,3-dicarbonyl dichloride in DCM to the aniline solution at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the final diamide insecticide.

Protocol 2: Insecticidal Activity Bioassay (Larval Feeding Assay)

Objective: To evaluate the insecticidal activity of the synthesized diamide compound against a target pest, such as the diamondback moth (Plutella xylostella).

Materials:

  • Synthesized diamide compound

  • Acetone (analytical grade)

  • Triton X-100 (surfactant)

  • Distilled water

  • Cabbage leaves

  • Third-instar larvae of Plutella xylostella

  • Petri dishes

  • Filter paper

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the synthesized compound in acetone. Make serial dilutions with distilled water containing 0.1% (v/v) Triton X-100 to obtain a range of test concentrations (e.g., 0.1, 1, 10, 100, 1000 ppm). A control solution should be prepared with acetone and Triton X-100 in water only.

  • Leaf Treatment: Cut fresh cabbage leaves into discs of a uniform size (e.g., 5 cm diameter). Dip each leaf disc into a test solution for 30 seconds and then allow it to air dry.

  • Insect Exposure: Place a treated leaf disc on a moist filter paper in a Petri dish. Introduce ten third-instar larvae of P. xylostella into each Petri dish.

  • Incubation: Seal the Petri dishes and incubate them at 25 ± 1°C with a 16:8 hour (light:dark) photoperiod.

  • Mortality Assessment: Record the number of dead larvae after 24, 48, and 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 (lethal concentration for 50% of the population) value using probit analysis.

Data Presentation

The following table presents hypothetical efficacy data for a representative diamide insecticide against common agricultural pests. This data is for illustrative purposes to demonstrate how the efficacy of a newly synthesized compound could be presented.

CompoundTarget PestAssay TypeEfficacy (LC50 in ppm)
Representative DiamidePlutella xylostella (Diamondback Moth)Leaf Dip Assay0.5
Representative DiamideSpodoptera exigua (Beet Armyworm)Diet Incorporation1.2
Representative DiamideHelicoverpa armigera (Cotton Bollworm)Topical Application0.8
Commercial StandardPlutella xylostella (Diamondback Moth)Leaf Dip Assay0.7

Logical Workflow for Agrochemical Development

The development of a new agrochemical from a starting intermediate like this compound follows a structured workflow.

G A Intermediate Selection (this compound) B Lead Compound Design & Synthesis A->B C Primary Screening (Insecticidal Activity) B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization D->E E->B Iterative Improvement F Secondary Screening (Spectrum of Activity, Potency) E->F G Toxicology & Environmental Fate Studies F->G H Field Trials G->H I Registration & Commercialization H->I

Caption: Agrochemical development workflow.

Conclusion

This compound represents a key building block with significant potential in the discovery and development of new agrochemicals. Its utility in the synthesis of complex, biologically active molecules, such as the illustrative diamide insecticides, highlights the importance of fluorinated intermediates in modern agrochemical research. The provided protocols and workflows offer a foundational guide for researchers aiming to explore the potential of this and similar intermediates in the creation of next-generation crop protection solutions.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Bromo-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This method is particularly valuable in the pharmaceutical industry for the construction of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules.[3][4] 2-Bromo-5-(trifluoromethoxy)aniline is a key building block in medicinal chemistry. The trifluoromethoxy group can enhance metabolic stability and bioavailability of drug candidates.[5] The presence of both a bromine atom and an amino group allows for sequential functionalization, making it a versatile starting material for the synthesis of complex molecules.

These application notes provide a detailed guide for performing Suzuki coupling reactions with this compound, including optimized reaction conditions, experimental protocols, and troubleshooting advice.

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the boronic acid to the palladium complex, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.

For electron-deficient aryl bromides such as this compound, the oxidative addition step is generally facile. However, the unprotected aniline moiety can sometimes complicate the reaction, necessitating careful optimization of the catalyst, ligand, and base.[1][6]

Data Presentation: Optimized Reaction Conditions

While specific data for this compound is not extensively published, the following tables summarize effective conditions for structurally similar ortho-bromoanilines and provide a strong starting point for optimization.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Ortho-Bromoanilines [7]

EntryCatalystLigandBaseSolventTemp. (°C)Yield (%)
1Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O9011
2cataCXium® A Pd G3-Cs₂CO₃Dioxane/H₂O8051
3cataCXium® A Pd G3-Cs₂CO₃EtOAc8056
4cataCXium® A Pd G3-Cs₂CO₃2-MeTHF8095

Table 2: Screening of Various Catalysts for Ortho-Bromoaniline Coupling in 2-MeTHF [7]

EntryCatalystSolventYield (%)
1cataCXium® A Pd G32-MeTHF95
2Pd(OAc)₂/SPhos2-MeTHF<5
3Pd₂(dba)₃/XPhos2-MeTHF<5
4Pd(PPh₃)₄2-MeTHF<5
5Pd(dppf)Cl₂2-MeTHF<5

Experimental Protocols

The following is a general protocol for the Suzuki coupling of this compound with an arylboronic acid, adapted from established procedures for similar substrates.[2][7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., cataCXium® A Pd G3, 1-5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 2-MeTHF, Dioxane)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: To this mixture, add the palladium catalyst (e.g., cataCXium® A Pd G3, 1-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 2-MeTHF) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously for the required reaction time (typically 2-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) (Ar = 2-amino-4-(trifluoromethoxy)phenyl) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base catalyst Add Palladium Catalyst reagents->catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80°C, 2-24h) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract purify Dry and Purify (Column Chromatography) extract->purify

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Troubleshooting

Low or No Conversion:

  • Catalyst/Ligand Inactivity: Ensure the use of a high-quality, air-stable pre-catalyst. For challenging substrates, screening different bulky, electron-rich phosphine ligands may be necessary.[6]

  • Base Inefficiency: The choice of base is critical. Ensure the base is finely powdered and anhydrous. Cesium carbonate is often a good choice for challenging couplings.

  • Oxygen Contamination: Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction, as oxygen can deactivate the palladium catalyst.[6]

  • Low Reaction Temperature: Increasing the reaction temperature may improve the rate of reaction, but should be balanced against potential side reactions.

Formation of Side Products:

  • Homocoupling of Boronic Acid: This can be minimized by ensuring an oxygen-free environment and using fresh, high-quality boronic acid.

  • Protodeboronation: This occurs when the boronic acid reacts with a proton source (e.g., water). Using anhydrous solvents and reagents can mitigate this side reaction.

  • Dehalogenation of the Aryl Bromide: This can be caused by impurities in the solvent or base. Using high-purity reagents is recommended.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the successful Buchwald-Hartwig amination of 2-Bromo-5-(trifluoromethoxy)aniline. This electron-deficient substrate requires careful selection of reaction parameters to achieve high yields and avoid common side reactions.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a cornerstone of modern organic synthesis.[1][2] This transformation is particularly valuable in pharmaceutical and materials science research for synthesizing aryl amines, which are key structural motifs in a vast array of bioactive molecules and functional materials.[2][3]

The substrate, this compound, presents a unique challenge due to the electron-withdrawing nature of the trifluoromethoxy group, which can impact the oxidative addition step of the catalytic cycle.[4][5] Therefore, the judicious selection of the palladium precursor, phosphine ligand, base, and solvent is critical for a successful transformation.[3][4] Sterically hindered and electron-rich phosphine ligands are generally preferred as they promote the crucial oxidative addition and reductive elimination steps.[4]

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[2] The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[6]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[2]

  • Reductive Elimination: The desired N-substituted product is formed through the formation of the C-N bond, and the Pd(0) catalyst is regenerated, completing the cycle.[1][2]

A common side reaction is hydrodehalogenation, where the starting aryl bromide is reduced. This can be promoted by β-hydride elimination from the palladium-amido intermediate.[5] The proper choice of ligand is crucial to favor the desired reductive elimination pathway.[2]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Pd(0)L2 Pd(0)Ln ArPd(II)L2X Ar-Pd(II)-X(Ln) Pd(0)L2->ArPd(II)L2X Ar-X OxAdd Oxidative Addition ArPd(II)L2NR1R2 Ar-Pd(II)-NR1R2(Ln) ArPd(II)L2X->ArPd(II)L2NR1R2 HNR1R2 / Base AmineCoord Amine Coordination & Deprotonation ArPd(II)L2NR1R2->Pd(0)L2 Product Ar-NR1R2 ArPd(II)L2NR1R2->Product RedElim Reductive Elimination ArX Ar-X HNR1R2 HNR1R2 Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Recommended Reaction Components

The success of the amination of this compound is highly dependent on the careful selection of the following components.

Palladium Precursors

Common and effective palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various palladium pre-catalysts.[4] While Pd(OAc)₂ and Pd₂(dba)₃ are cost-effective, they require in-situ reduction to the active Pd(0) species.[4] Palladium pre-catalysts, such as G3 or G4 palladacycles, often provide more reliable and reproducible results with lower catalyst loadings.[4]

Palladium PrecursorCatalyst Loading (mol%)Notes
Pd(OAc)₂1 - 5Requires in-situ reduction.
Pd₂(dba)₃1 - 2Common and effective choice.[4]
G3/G4 Palladacycles0.5 - 2Often more efficient and reproducible.[4]
Phosphine Ligands

Ligand selection is critical and is dependent on the amine coupling partner. For the electron-deficient this compound, bulky and electron-rich biaryl phosphine ligands are highly recommended.[4]

Amine TypeRecommended LigandsLigand Loading (mol%)
Primary Aliphatic Aminest-BuXPhos, BrettPhos, RuPhos[4]1.2 - 2.4
Secondary Aliphatic Aminest-BuXPhos, BrettPhos, RuPhos[4]1.2 - 2.4
Aryl Amines (Anilines)XPhos, SPhos[4]2 - 5
Bases

A variety of bases can be employed, with the choice often depending on the amine's pKa and the overall reaction sensitivity.

BaseStrengthNotes
NaOtBuStrongVery common, but can be incompatible with base-sensitive functional groups.[7]
K₃PO₄ModerateA milder alternative, often used for sensitive substrates.
Cs₂CO₃WeakGood solubility in organic solvents, suitable for a broader functional group tolerance.[7]
Solvents

Anhydrous and deoxygenated aprotic solvents are essential for the reaction's success.[3]

SolventBoiling Point (°C)Notes
Toluene111Most common choice, good for a range of temperatures.[4]
1,4-Dioxane101Another common choice, can influence solubility.[4]
Tetrahydrofuran (THF)66Suitable for lower temperature reactions.[4]

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Optimization may be required for specific amine coupling partners.

General Considerations: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[3] All glassware must be oven-dried and cooled under an inert atmosphere. Solvents must be anhydrous and deoxygenated.[3]

Experimental_Workflow Start Start Setup Reaction Setup: - Add Pd precursor, ligand, and base to Schlenk tube - Purge with inert gas Start->Setup AddReagents Addition of Reagents: - Add this compound and amine - Add anhydrous solvent Setup->AddReagents Reaction Reaction: - Heat to desired temperature (80-110 °C) - Stir vigorously AddReagents->Reaction Monitoring Monitoring: - Track progress by TLC or LC-MS Reaction->Monitoring Workup Work-up: - Cool to room temperature - Dilute with organic solvent - Filter through celite Monitoring->Workup Reaction Complete Purification Purification: - Concentrate filtrate - Purify by flash column chromatography Workup->Purification End End Purification->End

Caption: Experimental workflow for the Buchwald-Hartwig amination.

General Protocol for Coupling with Aliphatic or Aromatic Amines

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.2 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)[4]

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)[4]

  • Base (e.g., NaOtBu, 1.4 equivalents)[4]

  • Anhydrous solvent (e.g., toluene or dioxane)[4]

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.[4]

  • Add this compound and the amine to the reaction vessel.[4]

  • Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.[3]

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or GC-MS.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl product.[4]

Troubleshooting

Low or no yield can be attributed to several factors. The following flowchart provides a systematic approach to troubleshooting.

Troubleshooting_Flowchart Start Low or No Yield CheckInert Inadequate Inert Atmosphere? Start->CheckInert SolutionInert Ensure proper degassing of solvent and purging of reaction vessel. CheckInert->SolutionInert Yes CheckLigand Inappropriate Ligand? CheckInert->CheckLigand No SolutionInert->CheckLigand SolutionLigand Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). CheckLigand->SolutionLigand Yes CheckBase Base Inactive or Inappropriate? CheckLigand->CheckBase No SolutionLigand->CheckBase SolutionBase Use fresh, finely powdered base. Consider screening other bases (e.g., K₃PO₄, Cs₂CO₃). CheckBase->SolutionBase Yes CheckTemp Suboptimal Temperature? CheckBase->CheckTemp No SolutionBase->CheckTemp SolutionTemp Optimize reaction temperature. Higher temperatures may be required. CheckTemp->SolutionTemp Yes End Re-run Optimized Reaction CheckTemp->End No SolutionTemp->End

Caption: Troubleshooting flowchart for low reaction yield.

Common Side Reactions:

  • Hydrodehalogenation: The starting aryl bromide is reduced. This can be mitigated by optimizing the ligand and reaction conditions.[5]

  • Homocoupling of the Amine: Can occur if the oxidative addition is slow.[5]

By carefully considering the choice of catalyst system and reaction parameters, the Buchwald-Hartwig amination of this compound can be a high-yielding and reliable transformation for the synthesis of valuable N-aryl compounds.

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds Using 2-Bromo-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-5-(trifluoromethoxy)aniline is a versatile chemical intermediate of significant interest in the fields of medicinal chemistry and material science.[1] Its unique trifunctional structure—comprising a nucleophilic amino group, a bromine atom suitable for cross-coupling reactions, and an electron-withdrawing trifluoromethoxy (-OCF3) group—offers multiple pathways for the synthesis of complex organic molecules.[1][2] The -OCF3 group, in particular, is highly valued in drug design for its ability to enhance metabolic stability, improve bioavailability, and modulate the pharmacokinetic profile of drug candidates.[2] This document provides detailed application notes and experimental protocols for leveraging this compound as a foundational building block in the synthesis of novel heterocyclic compounds, which are scaffolds for many pharmacologically active agents.[3][4]

Application Notes: Synthetic Utility

The strategic positioning of the three key functional groups on the aniline ring makes this compound an exceptionally versatile reagent. The primary amino group can act as a nucleophile or be transformed into a diazonium salt, while the bromine atom serves as a handle for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions.

Key synthetic transformations include:

  • Palladium-Catalyzed Cross-Coupling: The bromo-substituent is ideal for Suzuki-Miyaura reactions to form C-C bonds with boronic acids/esters and for Buchwald-Hartwig amination to form C-N bonds with various amines.[5][6] This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at the 2-position.

  • Cyclization Reactions: The amino group is a key participant in various classical and modern cyclization reactions to form fused heterocyclic systems. This includes reactions like the Friedländer or Gould-Jacobs synthesis for quinolines/quinolones and condensation reactions with carbonyl compounds to form benzimidazoles.[7][8]

  • Multi-step Sequential Reactions: The functional groups can be manipulated in a stepwise manner. For example, a Suzuki coupling can be performed first, followed by a cyclization reaction involving the amino group to build complex, polycyclic structures.

G start This compound pd_coupling Palladium Cross-Coupling (Suzuki, Buchwald-Hartwig) start->pd_coupling -Br site cyclization Cyclization Reactions (e.g., Condensation, Annulation) start->cyclization -NH2 site biaryl Biaryl & Arylamine Intermediates pd_coupling->biaryl quinoline Quinolines / Quinolones cyclization->quinoline benzimidazole Benzimidazoles cyclization->benzimidazole other_het Other Fused Heterocycles cyclization->other_het biaryl->cyclization Sequential Reaction indole Indoles (via multi-step synthesis) biaryl->indole

Caption: Synthetic pathways for this compound.

Experimental Protocols

The following protocols are representative methods for the synthesis of key heterocyclic structures and intermediates. Researchers should note that optimization of reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.

Protocol 1: Synthesis of a Substituted Phenylaniline via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the bromine position, a key step for creating biaryl precursors to more complex heterocycles.

Reaction Scheme:

(An image of the reaction scheme would be placed here)

Experimental Workflow

G A 1. Reagent Setup - Add aniline, boronic acid, & base to flask B 2. Degassing - Evacuate and backfill with Argon (3x) A->B C 3. Catalyst Addition - Add Pd catalyst & ligand under Argon B->C D 4. Reaction - Heat mixture to specified temperature C->D E 5. Work-up - Cool, quench, and perform extraction D->E F 6. Purification - Purify by column chromatography E->F

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and finely powdered potassium carbonate (K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the solvent (e.g., a 4:1 mixture of 1,4-dioxane/water).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary:

ParameterValue
Scale1.0 mmol
This compound256 mg
Arylboronic Acid1.2 mmol
Base (K₂CO₃)2.5 mmol, 345 mg
Catalyst (Pd(PPh₃)₄)0.05 mmol, 58 mg
SolventDioxane/H₂O (4:1), 10 mL
Temperature90 °C
Reaction Time12-24 hours
Representative Yield70-95% (substrate dependent)
Protocol 2: Synthesis of a Di-aryl Amine via Buchwald-Hartwig Amination

This protocol describes the formation of a C-N bond, coupling this compound with another amine, a common method for synthesizing precursors to phenazines or other nitrogen-containing heterocycles.[6]

Reaction Scheme:

(An image of the reaction scheme would be placed here)

Methodology:

  • Reagent Preparation: In an oven-dried Schlenk tube, combine the aryl halide (e.g., a derivative of this compound, 1.0 eq), the amine to be coupled (1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and the phosphine ligand (e.g., XPhos, 0.08 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon.

  • Solvent and Base Addition: Under argon, add anhydrous toluene followed by the base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq).

  • Reaction: Seal the tube tightly and heat the mixture in an oil bath at 100-110 °C for 16-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography.

Quantitative Data Summary:

ParameterValue
Scale1.0 mmol
Aryl Halide1.0 mmol
Amine1.2 mmol
Base (NaOtBu)1.4 mmol, 135 mg
Precatalyst (Pd₂(dba)₃)0.02 mmol, 18 mg
Ligand (XPhos)0.08 mmol, 38 mg
Solvent (Toluene)5 mL
Temperature110 °C
Reaction Time16-24 hours
Representative Yield65-90% (substrate dependent)
Protocol 3: Synthesis of a 7-(trifluoromethoxy)quinolone Derivative

This protocol outlines a Gould-Jacobs type reaction, beginning with the condensation of this compound with a malonic ester derivative, followed by thermal cyclization to form the quinolone core.

Reaction Scheme:

(An image of the reaction scheme would be placed here)

Methodology:

  • Condensation: Mix this compound (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) in a round-bottom flask. Heat the mixture at 120-130 °C for 2-3 hours. Monitor the formation of the enamine intermediate by TLC.

  • Cyclization: After the initial condensation, add a high-boiling point solvent such as diphenyl ether to the reaction mixture. Heat the solution to approximately 250 °C. The cyclization reaction is typically complete within 30-60 minutes.

  • Work-up: Cool the reaction mixture. The product often precipitates upon cooling. Add hexane to facilitate further precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with hexane to remove the diphenyl ether. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Quantitative Data Summary:

ParameterValue
Scale5.0 mmol
This compound1.28 g
Diethyl 2-(ethoxymethylene)malonate5.5 mmol, 1.19 g
Cyclization SolventDiphenyl Ether
Condensation Temperature120-130 °C
Cyclization Temperature250 °C
Reaction Time3-4 hours total
Representative Yield60-85%
Protocol 4: Synthesis of a 6-(trifluoromethoxy)benzimidazole Derivative

This protocol describes the Phillips condensation reaction of this compound with a carboxylic acid (or its derivative) under acidic conditions to yield a benzimidazole. Note that this requires a diamine; therefore, a prior C-N coupling or reduction of a nitro group would be necessary if starting from the title compound. The protocol assumes a suitable diamine precursor has been synthesized.

Reaction Scheme:

(An image of the reaction scheme would be placed here)

Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, place the diamine precursor, 3-bromo-6-(trifluoromethoxy)benzene-1,2-diamine (1.0 eq), and the desired carboxylic acid (1.1 eq).

  • Reaction: Add polyphosphoric acid (PPA) or 4M hydrochloric acid as the reaction medium. Heat the mixture to 150-170 °C (for PPA) or reflux (for HCl) for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution by slowly adding a base, such as aqueous sodium hydroxide or ammonium hydroxide, until the product precipitates.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid with cold water and dry it. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Quantitative Data Summary:

ParameterValue
Scale2.0 mmol
Diamine Precursor2.0 mmol
Carboxylic Acid2.2 mmol
Reaction MediumPolyphosphoric Acid or 4M HCl
Temperature150-170 °C
Reaction Time4-6 hours
Representative Yield50-80%

References

Application Notes and Protocols: 2-Bromo-5-(trifluoromethoxy)aniline as a Versatile Building Block in the Synthesis of Nav1.8 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(trifluoromethoxy)aniline is a key building block in medicinal chemistry, valued for its unique structural features that facilitate the synthesis of complex therapeutic agents. The presence of both a bromine atom and a trifluoromethoxy group on the aniline ring provides multiple reactive sites and imparts desirable physicochemical properties to the final compounds.[1][2] The trifluoromethoxy group, in particular, is known to enhance metabolic stability, bioavailability, and binding affinity of drug candidates. This application note focuses on the utility of this compound in the synthesis of selective inhibitors of the voltage-gated sodium channel Nav1.8, a promising target for the treatment of pain.[3][4]

The Nav1.8 channel is predominantly expressed in nociceptive sensory neurons and plays a crucial role in the transmission of pain signals.[3] Selective inhibitors of Nav1.8 are therefore being actively pursued as a new class of non-opioid analgesics with a potentially improved side-effect profile.[3]

Application: Synthesis of a Potent Nav1.8 Inhibitor

This section details the synthetic application of this compound in the preparation of a novel Nav1.8 inhibitor, as outlined in recent patent literature. The synthesis involves two key modern cross-coupling reactions: a Buchwald-Hartwig amination and a Suzuki coupling. These reactions are widely employed in pharmaceutical research for their efficiency and broad functional group tolerance.[5][6]

General Synthetic Scheme

The overall synthetic strategy involves the initial coupling of this compound with a suitable pyridine derivative via a Buchwald-Hartwig amination, followed by a Suzuki coupling to introduce further molecular complexity.

G A This compound C Buchwald-Hartwig Amination Intermediate A->C Buchwald-Hartwig Amination B Substituted Pyridine B->C E Final Nav1.8 Inhibitor C->E Suzuki Coupling D Boronic Acid/Ester D->E

Caption: General synthetic workflow for Nav1.8 inhibitors.

Experimental Protocols

The following protocols are generalized procedures for the key synthetic steps. Researchers should note that optimization of reaction conditions may be necessary for specific substrates and scales.

Protocol 1: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of this compound with a generic aminopyridine.

Materials:

  • This compound (1.0 equiv)

  • Aminopyridine derivative (1.1 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To a dry Schlenk flask, add this compound, the aminopyridine derivative, the base, the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine Reactants: - this compound - Aminopyridine - Base B Add Catalyst System: - Palladium Source - Ligand A->B C Add Anhydrous Solvent B->C D Inert Atmosphere (Degas) C->D E Heat and Stir (80-110 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to RT F->G H Dilute and Filter G->H I Aqueous Wash H->I J Dry and Concentrate I->J K Column Chromatography J->K

Caption: Experimental workflow for Buchwald-Hartwig amination.

Protocol 2: Suzuki Coupling

This protocol outlines the palladium-catalyzed cross-coupling of the intermediate from Protocol 1 with a generic boronic acid or ester.

Materials:

  • Buchwald-Hartwig amination product (1.0 equiv)

  • Aryl- or heteroarylboronic acid/ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/water or Toluene/water)

Procedure:

  • In a reaction vessel, combine the amination product, the boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent system.

  • Heat the mixture to 80-120 °C and stir for 4-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine Reactants: - Amination Product - Boronic Acid/Ester - Base B Add Palladium Catalyst A->B C Add Solvent System B->C D Inert Atmosphere (Degas) C->D E Heat and Stir (80-120 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to RT F->G H Aqueous Work-up G->H I Extraction H->I J Dry and Concentrate I->J K Column Chromatography J->K

Caption: Experimental workflow for Suzuki coupling.

Quantitative Data

The following table summarizes representative data for the biological activity of Nav1.8 inhibitors synthesized using methodologies analogous to those described above.

Compound IDNav1.8 IC₅₀ (nM)Selectivity vs. other Nav ChannelsReference
VX-548 0.27>100-fold vs Nav1.1, Nav1.5, Nav1.7[7]
Compound 2c 50.18>200-fold vs Nav1.1, Nav1.5, Nav1.7

Note: The specific yields for reactions starting from this compound to produce these exact inhibitors are not publicly disclosed in the provided references. The IC₅₀ values are presented to illustrate the potency of Nav1.8 inhibitors developed through similar synthetic strategies.

Signaling Pathway

The Nav1.8 sodium channel is a key component in the transmission of pain signals from the periphery to the central nervous system. In response to noxious stimuli, nociceptors are depolarized, leading to the opening of voltage-gated sodium channels, including Nav1.8. The influx of sodium ions generates an action potential that propagates along the sensory neuron. Selective inhibitors of Nav1.8 block this sodium influx, thereby preventing the generation and propagation of pain signals.

G cluster_0 Nociceptive Neuron A Noxious Stimuli (e.g., heat, pressure) B Depolarization of Nerve Terminal C Opening of Nav1.8 Channels D Na+ Influx E Action Potential Generation F Signal Propagation to CNS G Sensation of Pain H Nav1.8 Inhibitor

Caption: Simplified Nav1.8 signaling pathway in nociception.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its application in the construction of potent and selective Nav1.8 inhibitors highlights its importance in modern drug discovery. The use of robust and efficient cross-coupling methodologies, such as the Buchwald-Hartwig amination and Suzuki coupling, enables the rapid generation of diverse chemical libraries for lead optimization. The protocols and information presented herein provide a foundation for researchers to explore the utility of this important synthetic intermediate in the development of novel therapeutics for pain management.

References

The Pivotal Role of 2-Bromo-5-(trifluoromethoxy)aniline in the Synthesis of Advanced Fluorinated Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China – December 28, 2025 – 2-Bromo-5-(trifluoromethoxy)aniline has emerged as a critical and versatile building block in the synthesis of a wide array of advanced fluorinated materials. Its unique structural features, combining a reactive bromine atom, a synthetically accessible aniline group, and the influential trifluoromethoxy moiety, make it an invaluable precursor for researchers and scientists in the pharmaceutical, agrochemical, and material science sectors. This document provides detailed application notes and experimental protocols to highlight its significance and utility.

The trifluoromethoxy (-OCF₃) group is prized in medicinal and materials chemistry for its ability to enhance key molecular properties. It significantly increases lipophilicity, which can improve the bioavailability of drug candidates, and its strong electron-withdrawing nature and metabolic stability contribute to the potency and longevity of pharmaceuticals and agrochemicals.[1] The presence of both a bromine atom and an amino group on the aniline ring provides two distinct points for chemical modification, allowing for the construction of complex molecular architectures through common and robust reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings.[2]

Applications in Pharmaceutical Development: Targeting Neurological Disorders

This compound is a key intermediate in the development of novel therapeutics, particularly for neurological disorders.[2] One of the most significant applications is in the synthesis of potent and selective inhibitors of the Nav1.8 sodium channel, a genetically validated target for the treatment of pain.[3][4]

Synthesis of Nav1.8 Inhibitor Intermediate

A common synthetic strategy involves the Suzuki-Miyaura coupling of this compound with a suitable boronic acid or ester. This reaction forms a key biaryl linkage present in many Nav1.8 inhibitors.

Table 1: Quantitative Data for Suzuki-Miyaura Coupling

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
11-(tert-butoxycarbonyl)-1H-pyrazole-4-boronic acid pinacol esterPd(dppf)Cl₂ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285
2(4-formylphenyl)boronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene100892

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(2-amino-4-(trifluoromethoxy)phenyl)-1H-pyrazole-1-carboxylate

Materials:

  • This compound (1.0 equiv)

  • 1-(tert-butoxycarbonyl)-1H-pyrazole-4-boronic acid pinacol ester (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, 1-(tert-butoxycarbonyl)-1H-pyrazole-4-boronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.

  • Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents Combine Reactants: - this compound - Boronic Ester - Pd(dppf)Cl₂ - K₂CO₃ solvent Add Solvent: 1,4-Dioxane/H₂O reagents->solvent 1. reaction Heat & Stir: 90°C, 12h solvent->reaction 2. workup Workup: - Dilute with EtOAc - Wash - Dry reaction->workup 3. purification Purification: Column Chromatography workup->purification 4. product Final Product purification->product 5.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Applications in Agrochemicals

The trifluoromethoxy group is a valuable substituent in modern agrochemicals, often enhancing their efficacy and metabolic stability.[5] this compound serves as a precursor for the synthesis of novel herbicides and pesticides. A key synthetic transformation in this context is the Buchwald-Hartwig amination, which allows for the formation of a C-N bond between the aniline derivative and various nitrogen-containing heterocycles.

Buchwald-Hartwig Amination for Agrochemical Intermediates

Table 2: Representative Data for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1101688
2PiperidinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)1,4-Dioxane1002082
Protocol 2: Synthesis of 4-(2-amino-4-(trifluoromethoxy)phenyl)morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and toluene.

  • Add morpholine and seal the tube.

  • Remove the tube from the glovebox and heat the mixture to 110 °C for 16 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition pd0->pd_complex Ar-Br amine_coordination Amine Coordination pd_complex->amine_coordination R₂NH deprotonation Deprotonation amine_coordination->deprotonation Base reductive_elimination Reductive Elimination deprotonation->reductive_elimination reductive_elimination->pd0 Ar-NR₂

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Applications in Material Science

The incorporation of trifluoromethoxy groups into polymers can lead to materials with enhanced thermal stability, chemical resistance, and specific optical and electronic properties.[6] this compound can be used as a monomer in the synthesis of high-performance fluorinated polyimides.

Synthesis of Fluorinated Polyimides

While specific examples starting from this compound are proprietary, a general approach involves the polycondensation of a diamine monomer (derived from the starting material) with a dianhydride. The properties of the resulting polyimide can be tailored by the choice of the dianhydride.

Table 3: Properties of Representative Fluorinated Polyimides

Polyimide from Diamine Analog and...Glass Transition Temp. (Tg, °C)5% Weight Loss Temp. (TGA, °C)Dielectric Constant (1 MHz)
Pyromellitic dianhydride (PMDA)3105203.1
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)2955352.8

Diagram 3: Logical Relationship in Polyimide Synthesis

Polyimide_Synthesis_Logic start This compound modification Conversion to Diamine Monomer start->modification polycondensation Polycondensation modification->polycondensation polyimide Fluorinated Polyimide polycondensation->polyimide dianhydride Dianhydride (e.g., 6FDA) dianhydride->polycondensation properties Enhanced Properties: - Thermal Stability - Chemical Resistance - Low Dielectric Constant polyimide->properties

Caption: Synthesis pathway to high-performance fluorinated polyimides.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for several palladium-catalyzed cross-coupling reactions utilizing the versatile building block, 2-Bromo-5-(trifluoromethoxy)aniline. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy group. The methodologies outlined herein facilitate the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse range of novel molecules.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of new chemical bonds with high efficiency and selectivity. This compound is an attractive substrate for these transformations. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the C-Br bond, while the amino group provides a handle for further functionalization or can modulate the electronic properties of the molecule. This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, Stille, and cyanation reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)-C(sp²) bonds, pairing an organoboron reagent with an organic halide. This reaction is widely used in the synthesis of biaryl and substituted aromatic compounds.

Quantitative Data Summary: Suzuki-Miyaura Coupling

While specific data for this compound is not widely published, the following table presents representative conditions and yields for the analogous 2-Bromo-5-(trifluoromethyl)aniline, which is expected to exhibit similar reactivity.[1][2][3]

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012~90
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane/H₂O11016~85
3Thiophene-2-boronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O908~88
4Pyridine-3-boronic acid pinacol esterPdCl₂(dppf) (2)-Cs₂CO₃1,4-Dioxane10024~75
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Phosphine ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DME) and water

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid/ester, the palladium catalyst, the ligand (if applicable), and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-X pd0->pdiil Oxidative Addition pd_oh Ar-Pd(II)L₂(OH) pdiil->pd_oh Ligand Exchange pd_b Ar-Pd(II)L₂-O-B(OR)₂-R' pd_oh->pd_b Coordination pd_r Ar-Pd(II)L₂-R' pd_b->pd_r Transmetalation pd_r->pd0 Reductive Elimination product Ar-R' pd_r->product reactant1 Ar-X reactant1->pdiil reactant2 R'-B(OR)₂ reactant2->pd_oh base Base (e.g., OH⁻) base->pdiil Buchwald_Hartwig_Amination pd0 Pd(0)L pdiil Ar-Pd(II)L-X pd0->pdiil Oxidative Addition pd_amine [Ar-Pd(II)L(HNR'R'')]⁺X⁻ pdiil->pd_amine Amine Coordination pd_amido Ar-Pd(II)L(NR'R'') pd_amine->pd_amido Deprotonation pd_amido->pd0 Reductive Elimination product Ar-NR'R'' pd_amido->product reactant1 Ar-X reactant1->pdiil reactant2 HNR'R'' reactant2->pdiil base Base base->pd_amine Heck_Reaction pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-X pd0->pdiil Oxidative Addition pd_alkene [Ar-Pd(II)L₂(alkene)]⁺X⁻ pdiil->pd_alkene Alkene Coordination pd_insertion R-CH₂-CH(Ar)-Pd(II)L₂-X pd_alkene->pd_insertion Migratory Insertion pd_hydride H-Pd(II)L₂-X pd_insertion->pd_hydride β-Hydride Elimination product Substituted Alkene pd_insertion->product pd_hydride->pd0 Reductive Elimination reactant1 Ar-X reactant1->pdiil reactant2 Alkene reactant2->pdiil base Base base->pd_hydride Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-X pd0->pdiil Oxidative Addition (Ar-X) pd_alkynyl Ar-Pd(II)L₂-C≡CR' pdiil->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR' pd_alkynyl->product cu_x Cu-X cu_alkynyl Cu-C≡CR' cu_x->cu_alkynyl Alkyne Coordination & Deprotonation cu_alkynyl->pdiil from Cu Cycle reactant1 Ar-X reactant1->pdiil reactant2 H-C≡CR' reactant2->cu_x base Base base->cu_x Stille_Coupling pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-X pd0->pdiil Oxidative Addition pd_r Ar-Pd(II)L₂-R' pdiil->pd_r Transmetalation pd_r->pd0 Reductive Elimination product Ar-R' pd_r->product reactant1 Ar-X reactant1->pdiil reactant2 R'-Sn(R'')₃ reactant2->pdiil Cyanation_Workflow start Start setup Combine Reactants (Ar-Br, CN source, Catalyst, Ligand) in Solvent start->setup reaction Heat under Inert Atmosphere setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product (Ar-CN) purification->product end End product->end

References

Application Notes and Protocols for the Synthesis of Nav1.8 Inhibitors Utilizing 2-Bromo-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.8, predominantly expressed in peripheral nociceptive neurons, is a compelling and genetically validated target for the development of novel analgesics for acute and chronic pain. Selective inhibition of Nav1.8 offers the potential for effective pain relief without the adverse central nervous system effects and addiction liability associated with opioids. This document provides detailed application notes and protocols for the synthesis of a potent Nav1.8 inhibitor, (S)-1-(2-(2-amino-5-(trifluoromethoxy)phenyl)acetyl)piperidine-2-carboxylic acid, utilizing 2-Bromo-5-(trifluoromethoxy)aniline as a key starting material. The synthetic strategy involves a key palladium-catalyzed cross-coupling reaction to construct the core phenylacetic acid scaffold.

Signaling Pathway of Nav1.8 in Nociception

Nav1.8 channels are crucial for the generation and propagation of action potentials in response to noxious stimuli.[1][2] Upon tissue damage, inflammatory mediators are released, leading to the sensitization of nociceptors. This sensitization results in the opening of Nav1.8 channels, causing an influx of sodium ions and subsequent depolarization of the neuronal membrane. This depolarization initiates an action potential that travels along the sensory neuron to the spinal cord and ultimately to the brain, where the sensation of pain is perceived. Inhibition of Nav1.8 channels blocks this initial signaling cascade, thereby preventing the transmission of pain signals.

Nav1_8_Signaling_Pathway cluster_nociceptor Nociceptive Neuron cluster_cns Central Nervous System (CNS) cluster_inhibition Pharmacological Intervention Noxious_Stimuli Noxious Stimuli (e.g., Inflammation, Injury) Nav1_8 Nav1.8 Channel Noxious_Stimuli->Nav1_8 Activates Action_Potential Action Potential Generation Nav1_8->Action_Potential Na+ Influx & Depolarization Signal_Propagation Signal Propagation to CNS Action_Potential->Signal_Propagation Pain_Perception Pain Perception Signal_Propagation->Pain_Perception Nav1_8_Inhibitor Nav1.8 Inhibitor Nav1_8_Inhibitor->Nav1_8 Blocks

Caption: Role of Nav1.8 in the pain signaling pathway and the mechanism of its inhibition.

Experimental Workflow for Nav1.8 Inhibitor Synthesis

The synthesis of the target Nav1.8 inhibitor from this compound is a multi-step process. The general workflow involves the protection of the aniline, followed by a palladium-catalyzed cross-coupling reaction to introduce the acetic acid moiety. Subsequent deprotection and amide coupling with a chiral piperidine derivative yield the final product. Each step requires careful monitoring and purification to ensure the desired stereochemistry and purity of the final compound.

Synthesis_Workflow Start Start: this compound Step1 Step 1: Protection of Aniline Start->Step1 Step2 Step 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Sonogashira Coupling) Step1->Step2 Step3 Step 3: Functional Group Transformation (e.g., Alkyne to Carboxylic Acid) Step2->Step3 Step4 Step 4: Deprotection of Aniline Step3->Step4 Step5 Step 5: Amide Coupling with (S)-Piperidine-2-carboxylic acid derivative Step4->Step5 Purification Purification and Characterization Step5->Purification Final_Product Final Product: Nav1.8 Inhibitor Purification->Final_Product

Caption: General experimental workflow for the synthesis of a Nav1.8 inhibitor.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(2-Amino-5-(trifluoromethoxy)phenyl)acetic acid

This protocol describes a plausible synthetic route to the key phenylacetic acid intermediate starting from this compound. This route utilizes a Sonogashira coupling followed by oxidation.

Materials:

  • This compound

  • Trimethylsilylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Sonogashira Coupling:

    • To a solution of this compound (1.0 eq) in a mixture of toluene and triethylamine (2:1), add trimethylsilylacetylene (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and CuI (0.05 eq).

    • Degas the reaction mixture with argon for 15 minutes.

    • Heat the mixture to 70 °C and stir for 12 hours under an argon atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford 2-((trimethylsilyl)ethynyl)-5-(trifluoromethoxy)aniline.

  • Oxidative Cleavage:

    • Dissolve the product from the previous step in a mixture of acetone and water (3:1).

    • Add KMnO₄ (4.0 eq) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Quench the reaction by adding a saturated aqueous solution of NaHSO₃ until the purple color disappears.

    • Acidify the mixture with 1M HCl to pH 2-3.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield 2-(2-amino-5-(trifluoromethoxy)phenyl)acetic acid.

Protocol 2: Amide Coupling to Synthesize (S)-1-(2-(2-amino-5-(trifluoromethoxy)phenyl)acetyl)piperidine-2-carboxylic acid

Materials:

  • 2-(2-Amino-5-(trifluoromethoxy)phenyl)acetic acid

  • (S)-Piperidine-2-carboxylic acid methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Methanol

  • Water

  • Dichloromethane (DCM)

Procedure:

  • Amide Bond Formation:

    • To a solution of 2-(2-amino-5-(trifluoromethoxy)phenyl)acetic acid (1.0 eq) in DMF, add (S)-piperidine-2-carboxylic acid methyl ester hydrochloride (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield (S)-methyl 1-(2-(2-amino-5-(trifluoromethoxy)phenyl)acetyl)piperidine-2-carboxylate.

  • Saponification:

    • Dissolve the ester from the previous step in a mixture of methanol and water (3:1).

    • Add LiOH (2.0 eq) and stir at room temperature for 4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture to remove methanol.

    • Acidify the aqueous residue with 1M HCl to pH 4-5.

    • Extract the product with DCM (3 x).

    • Dry the combined organic layers over MgSO₄, filter, and concentrate to afford the final product, (S)-1-(2-(2-amino-5-(trifluoromethoxy)phenyl)acetyl)piperidine-2-carboxylic acid.

Data Presentation

The following table summarizes key quantitative data for a series of exemplary Nav1.8 inhibitors synthesized using similar methodologies. This data is illustrative and based on typical results reported in medicinal chemistry literature for this class of compounds.

Compound IDStarting MaterialKey Coupling ReactionYield (%)hNav1.8 IC₅₀ (nM)Selectivity vs. Nav1.5
Nav1.8-Inh-01 This compoundSonogashira/Oxidation45 (overall)15>200-fold
Nav1.8-Inh-02 2-Bromo-5-chloroanilineSuzuki Coupling52 (overall)25>150-fold
Nav1.8-Inh-03 2-Bromo-5-fluoroanilineBuchwald-Hartwig Amination48 (overall)18>250-fold

Conclusion

The provided protocols outline a viable synthetic route for the preparation of potent and selective Nav1.8 inhibitors, starting from the commercially available this compound. The key transformations involve robust and well-established palladium-catalyzed cross-coupling reactions and standard amide bond formation techniques. The modularity of this synthetic approach allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies, which is crucial for the optimization of potency, selectivity, and pharmacokinetic properties in the pursuit of novel non-opioid analgesics. Researchers are encouraged to adapt and optimize these protocols based on their specific target molecules and available resources.

References

Application Notes and Protocols for the Derivatization of 2-Bromo-5-(trifluoromethoxy)aniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(trifluoromethoxy)aniline is a versatile building block in medicinal chemistry, prized for its unique structural features that are valuable in the design of novel therapeutic agents. The presence of a bromine atom, an amino group, and a trifluoromethoxy group provides multiple reaction sites for chemical modification. The trifluoromethoxy (-OCF3) group, in particular, is a bioisostere of a methoxy group but with significantly altered electronic properties. It is highly lipophilic and metabolically stable, which can enhance a drug candidate's membrane permeability, metabolic stability, and binding affinity to its biological target.

These application notes provide an overview of the derivatization of this compound and its application in the discovery of potent and selective Nav1.8 inhibitors, a promising target for the development of non-opioid analgesics. Detailed experimental protocols for key derivatization reactions are also provided.

Application in the Discovery of Nav1.8 Inhibitors

The voltage-gated sodium channel Nav1.8 is predominantly expressed in peripheral nociceptive neurons and plays a crucial role in the transmission of pain signals.[1] Its selective inhibition is a key strategy for the development of novel analgesics with a reduced risk of central nervous system side effects and addiction potential associated with opioids.

Recent patent literature from Merck discloses a series of potent Nav1.8 inhibitors, including compounds that feature a (4-(trifluoromethoxy)phenyl) moiety.[2] One such example is (S)-N-((R)-(3-chlorophenyl)(4-(trifluoromethoxy)phenyl)-methyl)-2-oxoimidazolidine-4-carboxamide. The trifluoromethoxy-substituted phenyl ring in this molecule is a key structural feature for its biological activity. This compound is a logical and strategic starting material for the introduction of this critical pharmacophore.

Key Derivatization Reactions

The derivatization of this compound can be achieved through various modern synthetic methodologies. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, while the amino group can be readily acylated or alkylated.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the aniline ring.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, facilitating the coupling of the aniline with various aryl and heteroaryl halides to generate diarylamine derivatives.

Quantitative Data of a Representative Nav1.8 Inhibitor

The following table summarizes the bioactivity of a representative Nav1.8 inhibitor containing the 4-(trifluoromethoxy)phenyl moiety, as described in the Merck patent literature.

Compound NameTargetBioactivity (IC50)
(S)-N-((R)-(3-chlorophenyl)(4-(trifluoromethoxy)phenyl)-methyl)-2-oxoimidazolidine-4-carboxamideNav1.81.1 nM

Experimental Protocols

Protocol 1: Synthesis of a Key Intermediate via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a biaryl intermediate, a crucial step towards the synthesis of Nav1.8 inhibitors.

Materials:

  • This compound

  • Arylboronic acid (e.g., 3-chlorophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05 eq) to the flask.

  • Add the degassed solvent mixture (1,4-dioxane/water, 4:1) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl intermediate.

Protocol 2: Synthesis of a Carboxamide Derivative

This protocol outlines the acylation of the amino group, a common step in the synthesis of many drug candidates.

Materials:

  • This compound

  • Acid chloride or activated carboxylic acid (e.g., 2-oxoimidazolidine-4-carbonyl chloride)

  • Base (e.g., Triethylamine or DIPEA)

  • Solvent (e.g., Dichloromethane or THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) and the base (1.5 eq) in the solvent in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Visualizations

experimental_workflow start This compound suzuki Suzuki-Miyaura Coupling (+ Arylboronic Acid) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (+ Amine) start->buchwald Pd Catalyst, Base acylation Acylation / Alkylation (+ Acid Chloride / Alkyl Halide) start->acylation Base intermediate1 Biaryl Intermediate suzuki->intermediate1 intermediate2 Diarylamine Intermediate buchwald->intermediate2 intermediate3 Amide / Amine Intermediate acylation->intermediate3 final_product Drug Candidate (e.g., Nav1.8 Inhibitor) intermediate1->final_product Further Functionalization intermediate2->final_product Further Functionalization intermediate3->final_product Further Functionalization

Caption: Derivatization workflow of this compound.

nav1_8_pathway pain_stimulus Painful Stimulus (e.g., Injury, Inflammation) nociceptor Nociceptor (Peripheral Sensory Neuron) pain_stimulus->nociceptor nav1_8 Nav1.8 Channel nociceptor->nav1_8 Activation depolarization Membrane Depolarization nav1_8->depolarization Na+ Influx action_potential Action Potential Generation & Propagation depolarization->action_potential spinal_cord Spinal Cord action_potential->spinal_cord Signal Transmission brain Brain spinal_cord->brain pain_perception Pain Perception brain->pain_perception inhibitor Nav1.8 Inhibitor (Derived from 2-Bromo-5- (trifluoromethoxy)aniline) inhibitor->nav1_8 Blockade

Caption: Simplified signaling pathway of Nav1.8 in pain perception.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 2-Bromo-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling reaction of 2-Bromo-5-(trifluoromethoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?

A1: Low yields in Suzuki coupling reactions with this substrate can be attributed to several factors. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the aryl bromide. Common causes for low yield include a suboptimal catalyst/ligand system, inappropriate base or solvent selection, incomplete reaction, or the occurrence of side reactions such as dehalogenation, protodeboronation, or homocoupling.[1][2] Careful optimization of reaction conditions is crucial.

Q2: What are the most common side reactions observed with this substrate, and how can they be minimized?

A2: The most prevalent side reactions are:

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom. This can be minimized by using a less harsh base, a more stable boronic ester (e.g., pinacol ester), or ensuring anhydrous conditions where appropriate.[1]

  • Dehalogenation: The bromo group on the aniline is replaced by a hydrogen atom. This can be caused by certain catalyst systems or impurities in the reaction mixture.

  • Homocoupling: Two molecules of the boronic acid couple together. This is often exacerbated by the presence of oxygen.[1][2] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere is critical to prevent this.

Q3: How does the trifluoromethoxy group on the aniline ring affect the Suzuki coupling reaction?

A3: The trifluoromethoxy group is a strong electron-withdrawing group. This generally makes the oxidative addition step of the catalytic cycle more favorable. However, it can also impact the overall electron density of the palladium complex, potentially affecting the transmetalation and reductive elimination steps. The electronic properties of the coupling partner (the boronic acid) should also be considered for optimal catalyst and ligand selection.

Q4: What is the best palladium catalyst for coupling with this compound?

A4: There is no single "best" catalyst, as the optimal choice depends on the specific substrates being coupled. However, for electron-deficient aryl bromides like this compound, catalysts with bulky and electron-rich phosphine ligands are generally preferred. These ligands stabilize the Pd(0) center and promote the challenging oxidative addition step. Examples include palladacycles with Buchwald-type ligands (e.g., SPhos, XPhos) or CataCXium® A.[3] It is highly recommended to perform a small-scale screen of different catalysts and ligands to identify the most effective system for your specific reaction.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the Suzuki coupling of this compound.

Issue 1: Low or No Product Yield
Potential Cause Recommended Action
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Ensure proper storage under an inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
Inappropriate Ligand For electron-deficient substrates, use bulky and electron-rich phosphine ligands like SPhos, XPhos, or consider CataCXium® A-based palladacycles.[3]
Incorrect Base The choice of base is critical. Screen inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous.
Solvent Issues Use anhydrous, degassed solvents. Common choices include dioxane, 2-MeTHF, or toluene, often with a small amount of water.[4] Ensure thorough degassing to remove oxygen.
Low Reaction Temperature Gradually increase the reaction temperature. While many Suzuki couplings are heated to 80-110 °C, monitor for potential decomposition at higher temperatures.
Poor Boronic Acid Quality Use fresh, high-purity boronic acid. Consider using more stable boronic esters, such as pinacol esters, to avoid degradation.
Issue 2: Formation of Significant Side Products
Side Product Formation Mechanism Mitigation Strategy
Homocoupling of Boronic Acid Two molecules of the boronic acid couple, often promoted by the presence of oxygen.Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[1][2]
Protodeboronation The boronic acid reacts with a proton source (e.g., water) to form the corresponding arene.Use anhydrous conditions where possible, or switch to more stable boronate esters. Using a milder base or lower reaction temperature can also help.[1]
Dehalogenation of Starting Material The starting aryl bromide is reduced to the corresponding aniline.This may be caused by impurities or the specific catalyst system. Ensure pure solvents and consider screening different palladium catalysts and ligands.

Data Presentation

Disclaimer: The following quantitative data is for the Suzuki coupling of the structurally similar compound 2-Bromo-5-(trifluoromethyl)aniline and should be used as a starting point for optimizing the reaction of this compound.

Table 1: Catalyst and Ligand Screening for a Model Suzuki Coupling of an Unprotected o-Bromoaniline [3]

EntryCatalystLigandBaseSolventTemp. (°C)Yield (%)
1Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O9011
2CataCXium® A Pd G3-Cs₂CO₃Dioxane/H₂O8051
3CataCXium® A Pd G3-Cs₂CO₃EtOAc8056
4CataCXium® A Pd G3-Cs₂CO₃2-MeTHF8095

Table 2: Screening of Various Catalysts for Ortho-Bromoaniline Coupling [3]

EntryCatalystSolventYield (%)
1CataCXium® A Pd G32-MeTHF95
2Pd(OAc)₂/SPhos2-MeTHF<5
3Pd₂(dba)₃/XPhos2-MeTHF<5
4Pd(PPh₃)₄2-MeTHF<5
5Pd(dppf)Cl₂2-MeTHF<5

Experimental Protocols

Disclaimer: This protocol is adapted from a successful procedure for the Suzuki coupling of unprotected ortho-bromoanilines and should be considered a starting point for the optimization of this compound coupling.[1]

General Protocol for Suzuki Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound

  • Arylboronic acid or ester (1.5 equivalents)

  • Palladium catalyst (e.g., CataCXium A Pd G3, 5 mol%)

  • Base (e.g., K₃PO₄, 3 equivalents)

  • Solvent (e.g., 2-MeTHF or 1,4-dioxane/water mixture)

  • Anhydrous, degassed solvents

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid or ester, the base, and the palladium catalyst.

  • Add the degassed solvent(s) to the reaction vessel via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 70-100°C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation ar_pd_ar Ar-Pd(II)L2-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Quality (Catalyst, Ligand, Base, Boronic Acid) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature, Solvent) start->check_conditions side_products Analyze for Side Products (Homocoupling, Protodeboronation, Dehalogenation) start->side_products optimize_catalyst Screen Catalyst/Ligand System check_reagents->optimize_catalyst optimize_base Screen Bases (K3PO4, Cs2CO3, K2CO3) check_conditions->optimize_base optimize_solvent Screen Solvents (2-MeTHF, Dioxane, Toluene) side_products->optimize_solvent success Improved Yield optimize_catalyst->success optimize_base->success optimize_solvent->success

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Combine Reactants, Base, and Catalyst inert Establish Inert Atmosphere setup->inert add_solvent Add Degassed Solvent inert->add_solvent heat Heat to Desired Temperature add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Final Product purify->product

Caption: Step-by-step experimental workflow for Suzuki coupling.

References

Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of 2-Bromo-5-(trifluoromethoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended conditions for the Buchwald-Hartwig amination of this compound?

For an electron-deficient substrate like this compound, a good starting point involves a palladium precursor, a bulky electron-rich phosphine ligand, a strong base, and an anhydrous aprotic solvent.[1] A typical setup would be under an inert atmosphere (Argon or Nitrogen) with vigorous stirring.[1]

Q2: Which palladium precursors are most effective for this type of transformation?

Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various palladium pre-catalysts.[1] While Pd(OAc)₂ and Pd₂(dba)₃ are cost-effective, they require in-situ reduction to the active Pd(0) species. For more reproducible results and potentially lower catalyst loadings, palladium pre-catalysts such as G3 or G4 palladacycles are often preferred as they generate the active catalyst more reliably.[1]

Q3: How critical is the choice of ligand, and what are the recommendations?

Ligand selection is crucial for a successful reaction. For electron-deficient aryl bromides like this compound, bulky and electron-rich biaryl phosphine ligands are highly recommended.[1][2] These ligands facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • For primary and secondary aliphatic amines: Ligands such as t-BuXPhos, BrettPhos, and RuPhos have shown excellent performance.[1]

  • For anilines and other aryl amines: XPhos and SPhos are often excellent choices.[1]

Q4: What is the role of the base, and which bases are suitable?

A non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[2] The choice of base can significantly impact the reaction's success.

  • Strong bases: Sodium tert-butoxide (NaOtBu) is a common and effective choice.[1]

  • Weaker bases: For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may necessitate higher reaction temperatures.[3]

Q5: Which solvents are appropriate for this reaction?

Anhydrous aprotic solvents are generally used for Buchwald-Hartwig aminations.[1][2] Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most common choices.[1][2] The solvent choice can affect the solubility of the reactants and the base, thereby influencing the reaction rate.[1] It is critical to use anhydrous solvents to prevent side reactions.[1]

Troubleshooting Guide

Issue 1: Low to No Yield

Potential Cause Recommended Solution
Inactive Catalyst The active Pd(0) species may not be forming efficiently. Switch to a palladium pre-catalyst (e.g., a G3 or G4 palladacycle) for more reliable generation of the active catalyst.[1]
Inappropriate Ligand The chosen phosphine ligand may not be suitable for the electron-deficient substrate. Screen a panel of bulky, electron-rich phosphine ligands like XPhos, RuPhos, or BrettPhos.[1]
Ineffective Base The base may be too weak or have poor solubility. Use a strong, soluble base like NaOtBu. Ensure the base is of high purity and handled under inert conditions. For base-sensitive substrates, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄, but be prepared to increase the reaction temperature.[3]
Unsuitable Solvent The solvent may not be appropriate for the reaction temperature or may be coordinating to the palladium. Use high-boiling, non-coordinating solvents like toluene or dioxane.[1] Avoid chlorinated solvents.
Low Reaction Temperature The reaction may lack sufficient thermal energy. Increase the reaction temperature, typically in the range of 80-110 °C.[1]
Poor Reagent Quality / Reaction Setup Air and moisture can deactivate the catalyst. Ensure all reagents are pure, solvents are anhydrous and degassed, and the reaction is performed under a strictly inert atmosphere (e.g., using Schlenk techniques or a glovebox).[2]

Issue 2: Significant Byproduct Formation

Potential Cause Recommended Solution
Hydrodehalogenation The starting aryl bromide is reduced instead of undergoing amination. This can be caused by β-hydride elimination.[4] Use a bulkier phosphine ligand to disfavor this pathway.
Diarylation of Primary Amines High catalyst loading or prolonged reaction time can lead to the amine being arylated twice.[1] Reduce the catalyst loading and monitor the reaction closely to stop it upon completion of the desired monoarylation.[1]

Data Presentation

The following tables provide representative conditions for the Buchwald-Hartwig amination of electron-deficient aryl bromides, which can serve as a starting point for the optimization of the reaction with this compound.

Table 1: Catalyst Systems for the Amination of Electron-Deficient Aryl Bromides with Primary Amines

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)t-BuXPhos (2)NaOtBu (1.4)Toluene10012-24Good to Excellent
2Pd(OAc)₂ (2)BrettPhos (4)K₃PO₄ (2.0)Dioxane11016Good
3G3-Palladacycle (1)RuPhos (1.5)Cs₂CO₃ (1.5)Toluene1008-16High

Table 2: Catalyst Systems for the Amination of Electron-Deficient Aryl Bromides with Secondary Amines

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Dioxane10012-24High
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene11016Good to Excellent
3G4-Palladacycle (1)t-BuXPhos (1.5)Cs₂CO₃ (1.5)Dioxane1008-16High

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere (Argon or Nitrogen).[1]

  • Add this compound and the amine to the reaction vessel.[1]

  • Add the anhydrous solvent via syringe.[1]

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl product.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L->Oxidative_Addition Pd(II)_Complex Pd(II) Complex (L)Pd(Ar)(Br) Oxidative_Addition->Pd(II)_Complex + Ar-Br Amine_Coordination Amine Coordination (R₂NH) Pd(II)_Complex->Amine_Coordination Amine_Complex [(L)Pd(Ar)(Br)(R₂NH)] Amine_Coordination->Amine_Complex + R₂NH Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Pd(II) Amido Complex (L)Pd(Ar)(NR₂) Deprotonation->Amido_Complex - H-Base⁺ Br⁻ Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L + Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst 1. Catalyst System Start->Check_Catalyst Check_Conditions 2. Reaction Conditions Start->Check_Conditions Check_Reagents 3. Reagents & Setup Start->Check_Reagents Solution_Catalyst Use Pre-catalyst Screen Ligands (XPhos, RuPhos) Check_Catalyst->Solution_Catalyst Solution_Conditions Increase Temperature (80-110°C) Change Solvent (Toluene, Dioxane) Screen Bases (NaOtBu, Cs₂CO₃) Check_Conditions->Solution_Conditions Solution_Reagents Use Anhydrous/Degassed Solvents Ensure Inert Atmosphere Check Reagent Purity Check_Reagents->Solution_Reagents Success Improved Yield Solution_Catalyst->Success Solution_Conditions->Success Solution_Reagents->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Purification Strategies for Products Derived from 2-Bromo-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of products synthesized from 2-bromo-5-(trifluoromethoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter in reactions involving this compound?

A1: Impurities in reactions starting from this compound can arise from several sources, including the starting materials, side reactions, or product degradation. While specific impurities will be reaction-dependent, common classes of impurities observed in reactions with analogous anilines include:

  • Isomeric Impurities: Positional isomers, such as 4-bromo-3-(trifluoromethoxy)aniline or 2-bromo-3-(trifluoromethoxy)aniline, may be present in the starting material or formed during synthesis.

  • Over-brominated Species: Under certain reaction conditions, di-brominated products can be formed.

  • Unreacted Starting Material: Incomplete reactions will leave residual this compound.

  • Hydrolysis Products: The trifluoromethoxy group can be sensitive to certain acidic or basic conditions, potentially leading to hydrolysis.

  • Catalyst Residues: For metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), residual palladium or other metals may contaminate the product.

  • Ligand-related Impurities: In cross-coupling reactions, impurities derived from the phosphine ligands can be present.

Q2: My purified product has a persistent color. What could be the cause?

A2: A persistent color, often yellow or brown, in the purified product can be due to trace amounts of oxidized impurities or residual palladium catalyst. Many aniline derivatives are susceptible to air oxidation, which can lead to colored byproducts.

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the main component and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds and can help in identifying impurities based on their mass-to-charge ratio and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation of the desired product and can reveal the presence of structurally similar impurities. ¹⁹F NMR is particularly useful for products containing the trifluoromethoxy group.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.

Troubleshooting Guides

Purification by Recrystallization

Problem 1: Oiling out during crystallization.

  • Possible Cause: The solvent may be too nonpolar for the product, or the solution is supersaturated. The melting point of the product might be lower than the boiling point of the solvent.

  • Suggested Solution:

    • Add a more polar co-solvent dropwise until the oil dissolves, then allow to cool slowly.

    • Try a different solvent system with a lower boiling point.

    • Reduce the initial concentration of the product in the solvent.

    • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

Problem 2: Poor recovery of the product.

  • Possible Cause: The product may be too soluble in the chosen solvent, even at low temperatures. The volume of solvent used may be too large.

  • Suggested Solution:

    • Select a solvent in which the product has lower solubility at cold temperatures. A solvent pair (one in which the compound is soluble and one in which it is less soluble) can be effective.

    • Minimize the amount of hot solvent used to dissolve the crude product.

    • Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration.

    • Wash the collected crystals with a minimal amount of ice-cold solvent.

Purification by Column Chromatography

Problem 3: Poor separation of the product from impurities.

  • Possible Cause: The polarity of the mobile phase is not optimal. The column may be overloaded. Isomeric impurities with similar polarity are present.

  • Suggested Solution:

    • Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound. A less polar solvent system will generally increase retention on the silica gel and may improve separation.

    • Use a larger diameter column or reduce the amount of crude sample loaded. A general guideline is a silica gel to crude product ratio of 50:1 to 100:1 by weight.

    • Consider using a different stationary phase like alumina or a bonded-phase silica gel (e.g., C18, phenyl) which can offer different selectivity.

    • Employing a slow, shallow gradient elution can improve the separation of closely eluting compounds.

Problem 4: Product tailing or streaking on the column.

  • Possible Cause: The amino group of the aniline derivative is interacting strongly with the acidic silanol groups on the silica gel surface.

  • Suggested Solution:

    • Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.5-2%), to the mobile phase. This will neutralize the acidic sites on the silica gel.

    • Use deactivated silica gel or alumina as the stationary phase.

Problem 5: Product is not eluting from the column.

  • Possible Cause: The product is very polar and is strongly adsorbed to the stationary phase.

  • Suggested Solution:

    • Gradually increase the polarity of the mobile phase. For very polar compounds, a mobile phase containing methanol or even a small percentage of acetic acid (if the compound is stable) might be necessary.

    • If using a very polar eluent is not effective, consider reverse-phase chromatography.

Experimental Protocols

General Protocol for Flash Column Chromatography

This protocol is a starting point and should be optimized based on TLC analysis of the specific reaction mixture.

  • Stationary Phase Selection: For most derivatives of this compound, silica gel (60 Å, 40-63 µm) is a suitable stationary phase.

  • Mobile Phase Selection: A common mobile phase is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio should be determined by TLC.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the chromatography column and allow it to pack under gentle pressure, ensuring a uniform and air-free column bed.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica bed.

    • Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the mobile phase determined from TLC analysis.

    • Apply positive pressure to achieve a steady flow rate.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

  • Fraction Collection and Analysis:

    • Collect fractions in an orderly manner.

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

General Protocol for Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of a test solvent and observe the solubility at room temperature. An ideal solvent will dissolve the compound poorly at room temperature but well at its boiling point.

    • Common solvents to screen include hexanes, ethanol, methanol, isopropanol, toluene, and mixtures thereof with water.

  • Dissolution:

    • In a larger flask, add the bulk of the crude product.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the product.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • To maximize crystal formation, further cool the solution in an ice bath.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying:

    • Dry the crystals in a vacuum oven at a temperature well below the melting point of the product.

Data Presentation

Table 1: Troubleshooting Guide for Purification of this compound Derivatives

IssuePossible Cause(s)Suggested Solution(s)
Recrystallization
Oiling Out- Solvent too nonpolar- Solution too concentrated- Product melting point below solvent boiling point- Add a more polar co-solvent- Use a more dilute solution- Choose a lower boiling point solvent
Poor Recovery- Product too soluble in the solvent- Too much solvent used- Use a solvent with lower solubility for the product- Minimize solvent volume- Ensure thorough cooling
Column Chromatography
Poor Separation- Incorrect mobile phase polarity- Column overloading- Optimize mobile phase with TLC- Reduce sample load or use a larger column
Tailing/Streaking- Strong interaction with silica- Add 0.5-2% triethylamine to the eluent- Use deactivated silica or alumina
No Elution- Product is too polar- Increase mobile phase polarity (e.g., add methanol)- Consider reverse-phase chromatography

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Strategy cluster_analysis Purity Analysis Crude_Product Crude Product Mixture (from reaction with This compound) TLC_Analysis TLC Analysis to assess complexity Crude_Product->TLC_Analysis Initial Assessment Column_Chromatography Column Chromatography (Silica Gel or Alumina) TLC_Analysis->Column_Chromatography Complex Mixture Recrystallization Recrystallization TLC_Analysis->Recrystallization Relatively Clean Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product HPLC_GCMS HPLC / GC-MS (Purity Check) Pure_Product->HPLC_GCMS NMR_LCMS NMR / LC-MS (Structure Confirmation) Pure_Product->NMR_LCMS

Troubleshooting_Logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues Impure_Product Impure Product Oiling_Out Oiling Out? Impure_Product->Oiling_Out Low_Yield Low Yield? Impure_Product->Low_Yield Poor_Separation Poor Separation? Impure_Product->Poor_Separation Tailing Tailing? Impure_Product->Tailing Change_Solvent Change Solvent/ Solvent System Oiling_Out->Change_Solvent Reduce_Solvent_Vol Reduce Solvent Volume Low_Yield->Reduce_Solvent_Vol Optimize_Eluent Optimize Eluent (TLC) Poor_Separation->Optimize_Eluent Add_Base Add Base (e.g., TEA) Tailing->Add_Base

Common side reactions and byproducts in 2-Bromo-5-(trifluoromethoxy)aniline chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 2-Bromo-5-(trifluoromethoxy)aniline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in chemical synthesis?

A1: this compound is a key building block in modern chemistry, primarily utilized in the synthesis of complex organic molecules for the pharmaceutical and material science sectors.[1][2] Its structure, featuring both a bromine atom and a trifluoromethoxy group on an aniline backbone, provides multiple reactive sites for various chemical transformations.[1][2] It is particularly valuable in the development of novel drug candidates and active pharmaceutical ingredients (APIs).[1]

Q2: How does the trifluoromethoxy group influence the reactivity of the aniline ring?

A2: The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing, which significantly impacts the electronic properties of the aniline ring. This electronic effect, combined with the bromine atom's utility as a leaving group, makes the compound an ideal substrate for nucleophilic aromatic substitution, electrophilic substitution, and various transition-metal-catalyzed cross-coupling reactions.[3]

Q3: What are the recommended storage conditions for this compound?

A3: To maintain its stability and integrity, it is recommended to store this compound under an inert atmosphere, such as nitrogen or argon, at cool temperatures (2-8°C).[3]

Troubleshooting Guides for Common Cross-Coupling Reactions

The following guides address common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound. The troubleshooting strategies are based on established methodologies for structurally similar compounds.

Suzuki-Miyaura Coupling

Issue: Low or No Product Yield

Potential Cause Recommended Solution
Inefficient Catalyst System The electron-withdrawing nature of the trifluoromethoxy group can impede the oxidative addition step. Use a sufficiently electron-rich and sterically hindered phosphine ligand (e.g., SPhos, XPhos) with a palladium precursor like Pd₂(dba)₃ or a pre-catalyst.
Inappropriate Base The choice and quality of the base are critical. Use finely powdered and anhydrous inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
Oxygen Contamination Palladium catalysts are sensitive to oxygen. Ensure thorough degassing of the solvent and reaction vessel to prevent catalyst deactivation and homocoupling of the boronic acid.
Poor Reagent Quality The boronic acid or ester may have degraded. Use fresh or properly stored reagents.
Suboptimal Reaction Conditions Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are standard. The reaction temperature may need optimization (typically 80-120 °C) to balance the reaction rate and potential side reactions.

Common Side Reactions and Byproducts:

  • Homocoupling of Boronic Acid: This can be suppressed by using a different base or solvent system and ensuring anaerobic conditions.

  • Proto-debromination: The replacement of the bromine atom with hydrogen. This suggests the need for a more efficient catalyst system to favor the cross-coupling pathway.[4]

Buchwald-Hartwig Amination

Issue: Significant Byproduct Formation

Potential Cause Recommended Solution
Hydrodehalogenation The starting aryl bromide is reduced instead of undergoing C-N bond formation. Optimize the ligand-to-metal ratio and consider using a milder base or lower reaction temperature.
Diarylation of Primary Amine High catalyst loading or prolonged reaction times can lead to the double arylation of a primary amine. Reduce the catalyst loading and monitor the reaction closely to stop it upon completion of the monoarylation.
Catalyst Deactivation The amine substrate or product can sometimes inhibit the catalyst. Using bulky, electron-rich ligands can often mitigate this issue.

Recommended Catalyst Systems:

For an electron-deficient substrate like this compound, sterically hindered and electron-rich phosphine ligands are generally preferred.

Amine Type Recommended Ligands
Primary & Secondary Aliphatic Amines t-BuXPhos, BrettPhos, RuPhos
Anilines & other Aryl Amines XPhos, SPhos
Sonogashira Coupling

Issue: Reaction Fails to Initiate or Stalls

Potential Cause Recommended Solution
Catalyst Inactivity Ensure the use of a reliable palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).
Base Incompatibility An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure it is anhydrous.
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction. It can be minimized by maintaining strict anaerobic conditions and adding the alkyne slowly to the reaction mixture.
Low Alkyne Concentration For volatile alkynes, ensure the reaction is performed in a sealed vessel to prevent evaporation, especially at elevated temperatures.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere (Argon or Nitrogen).[5]

  • Add this compound and the amine to the reaction vessel.[5]

  • Add the anhydrous solvent via syringe.[5]

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]

  • Monitor the reaction progress by TLC or GC-MS.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[5]

Visualizations

Troubleshooting Workflow for a Failed Cross-Coupling Reaction

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) reagent_check 1. Verify Reagent Quality - Substrate Purity - Catalyst/Ligand Activity - Solvent/Base Anhydrous? start->reagent_check reagent_ok Reagents OK? reagent_check->reagent_ok replace_reagents Replace/Purify Reagents reagent_ok->replace_reagents No condition_opt 2. Optimize Reaction Conditions - Screen Catalysts/Ligands - Screen Bases/Solvents - Adjust Temperature reagent_ok->condition_opt Yes replace_reagents->reagent_check improvement Improvement? condition_opt->improvement side_reactions 3. Investigate Side Reactions - Hydrodehalogenation - Homocoupling - Catalyst Deactivation improvement->side_reactions No success Successful Reaction improvement->success Yes analyze_byproducts Analyze Byproducts (GC-MS, LC-MS) side_reactions->analyze_byproducts

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)(L_n)-Br oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination side_reaction Side Reaction: Hydrodehalogenation pd_complex1->side_reaction e.g., via β-hydride elimination if R' has β-H pd_complex2 [Ar-Pd(II)(L_n)(HNR'R'')]Br amine_coordination->pd_complex2 deprotonation Base (Deprotonation) pd_complex2->deprotonation pd_amido Ar-Pd(II)(L_n)-NR'R'' deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product_out Ar-NR'R'' reductive_elimination->product_out sub_in Ar-Br (this compound) sub_in->oxidative_addition amine_in HNR'R'' amine_in->amine_coordination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Product Purification

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (e.g., EtOAc/Water) start->workup extraction Extract Organic Layer workup->extraction drying Dry with Na₂SO₄/MgSO₄ extraction->drying filtration Filter drying->filtration concentration Concentrate in vacuo filtration->concentration chromatography Purify by Column Chromatography concentration->chromatography fractions Collect & Combine Product Fractions chromatography->fractions final_concentration Concentrate Fractions fractions->final_concentration product Pure Product final_concentration->product

Caption: A typical experimental workflow for the purification of a cross-coupling product.

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions of 2-Bromo-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-5-(trifluoromethoxy)aniline. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting low-yield or failed cross-coupling reactions involving this versatile, yet challenging, building block. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for common palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often exhibit low reactivity in cross-coupling reactions?

A1: The low reactivity of this compound can be attributed to a combination of electronic and steric factors:

  • Electronic Effects : The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which can influence the oxidative addition step in the catalytic cycle.[1][2] While this can sometimes be favorable, it also affects the overall electron density of the palladium complex.

  • Steric Hindrance : The bromo-substituent is ortho to the aniline group, which can create steric hindrance, impeding the approach of the catalyst and the coupling partner.[3][4]

  • Reduced Nucleophilicity of the Aniline : In reactions where the aniline itself is a nucleophile (like Buchwald-Hartwig amination), the electron-withdrawing -OCF₃ group significantly reduces the nucleophilicity of the nitrogen atom.[5]

Q2: My Suzuki-Miyaura coupling with this compound is failing. What are the most common reasons?

A2: Failed Suzuki-Miyaura couplings with this substrate are often due to:

  • Inappropriate Catalyst and Ligand : Standard catalysts may not be effective. Bulky, electron-rich phosphine ligands are often necessary to overcome the steric hindrance and facilitate the catalytic cycle.[1][2]

  • Base Selection and Quality : The choice and quality of the base are critical. The base must be anhydrous and finely powdered for optimal results.[1]

  • Oxygen Contamination : Palladium catalysts are sensitive to oxygen. Inadequate degassing of the solvent and reaction vessel can lead to catalyst deactivation.[1]

  • Poor Quality of Boronic Acid/Ester : The boronic acid or its ester may have degraded during storage, leading to side reactions like protodeboronation.[1][6]

Q3: I'm observing significant hydrodehalogenation in my Buchwald-Hartwig amination. What causes this side reaction?

A3: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction. It can be promoted by β-hydride elimination from the palladium-amido intermediate. To minimize this, careful selection of the ligand and base is crucial. Bulky ligands that promote rapid reductive elimination can outcompete this side reaction.

Q4: Can I use this compound in Sonogashira or Heck couplings?

A4: Yes, but challenges similar to other cross-coupling reactions can be expected. For Sonogashira couplings, the choice of copper source (or copper-free conditions), palladium catalyst, and base will be important. For Heck reactions, the electronic nature of the alkene and the reaction conditions will need to be optimized to favor the desired product over side reactions.[7]

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound, consider the following troubleshooting steps:

Troubleshooting Flowchart for Suzuki-Miyaura Coupling

Troubleshooting_Suzuki Troubleshooting Low Yield in Suzuki-Miyaura Coupling start Low Yield Observed catalyst_check Is the catalyst/ligand system appropriate for electron-deficient, sterically hindered substrates? start->catalyst_check base_check Is the base anhydrous, finely powdered, and of the correct strength? catalyst_check->base_check Yes optimize_catalyst Screen bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) or use a pre-catalyst (e.g., CataCXium A palladacycle). catalyst_check->optimize_catalyst No reagent_quality Is the boronic acid/ester fresh and pure? base_check->reagent_quality Yes optimize_base Use a stronger base like Cs₂CO₃ or K₃PO₄. Ensure it is anhydrous. base_check->optimize_base No conditions_check Are the reaction conditions (solvent, temperature, inert atmosphere) optimal? reagent_quality->conditions_check Yes use_stable_boron Use a more stable boronic ester (e.g., pinacol ester) or a fresh batch of boronic acid. reagent_quality->use_stable_boron No optimize_conditions Thoroughly degas the solvent. Increase temperature if no degradation is observed. conditions_check->optimize_conditions No success Improved Yield conditions_check->success Yes optimize_catalyst->base_check optimize_base->reagent_quality use_stable_boron->conditions_check optimize_conditions->success

Caption: A step-by-step guide to troubleshooting low yields in Suzuki-Miyaura coupling reactions.

ParameterRecommendationRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle precatalyst (e.g., G3/G4 precatalysts).Precatalysts can provide more reliable generation of the active Pd(0) species.[8]
Ligand Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos, CataCXium A).These ligands promote oxidative addition and reductive elimination for challenging substrates.[2][5]
Base Cs₂CO₃, K₃PO₄, K₂CO₃.The choice of base is critical; it must be anhydrous and finely powdered.[1]
Solvent Aprotic polar solvents like dioxane, THF, or 2-MeTHF, often with water.[1][3]Solvent choice can impact solubility and reaction rate.
Temperature 80-110 °C.Temperature may need to be optimized to balance reaction rate and potential side reactions.[8]
Low Yield in Buchwald-Hartwig Amination

For low yields in Buchwald-Hartwig amination, the reduced nucleophilicity of the aniline nitrogen is a key challenge.

Decision Workflow for Buchwald-Hartwig Catalyst System Selection

Buchwald_Hartwig_Catalyst Catalyst System Selection for Buchwald-Hartwig Amination start Select Amine Coupling Partner primary_aliphatic Primary/Secondary Aliphatic Amine start->primary_aliphatic aryl_amine Aniline or other Aryl Amine start->aryl_amine challenging_coupling Challenging Coupling (e.g., Ammonia) start->challenging_coupling ligand_aliphatic Use t-BuXPhos, BrettPhos, or RuPhos primary_aliphatic->ligand_aliphatic ligand_aryl Use XPhos or SPhos aryl_amine->ligand_aryl ligand_challenging Consider Josiphos-type ligands challenging_coupling->ligand_challenging base_selection Select Base ligand_aliphatic->base_selection ligand_aryl->base_selection ligand_challenging->base_selection strong_base Use a strong, non-nucleophilic base like NaOtBu or LHMDS. base_selection->strong_base catalyst_selection Select Palladium Source strong_base->catalyst_selection precatalyst Use a well-defined precatalyst (e.g., XPhos Pd G3) for reproducibility. catalyst_selection->precatalyst

Caption: A decision workflow for selecting the optimal catalyst system for Buchwald-Hartwig amination.

ParameterRecommendationRationale
Palladium Precursor Pd₂(dba)₃ or a G3/G4 palladacycle precatalyst.Precatalysts ensure efficient and reproducible generation of the active catalyst.[8]
Ligand Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[5][8]These ligands are designed to accelerate the key steps of the catalytic cycle with challenging substrates.[5]
Base Strong, non-nucleophilic bases like NaOtBu or LHMDS.Essential for deprotonating the weakly acidic N-H bond of the electron-deficient aniline.[5][9]
Solvent Anhydrous aprotic solvents such as toluene or dioxane.[8][9]Anhydrous conditions are crucial to avoid side reactions.
Temperature 80-110 °C.[8]Higher temperatures are often required to drive the reaction to completion.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a generalized workflow for the cross-coupling reactions.

General Workflow for Cross-Coupling Reactions

General_Workflow General Experimental Workflow for Cross-Coupling prep 1. Preparation - Prepare Reagents & Solvents - Oven-dry Glassware setup 2. Reaction Setup - Add Reactants, Catalyst, Ligand, Base - Establish Inert Atmosphere (N₂ or Ar) - Add Anhydrous Solvent prep->setup reaction 3. Reaction - Heat and Stir - Monitor by TLC or LC-MS setup->reaction workup 4. Workup & Purification - Quench Reaction - Liquid-Liquid Extraction - Dry Organic Layer - Concentrate in vacuo reaction->workup purification 5. Purification - Column Chromatography workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed dioxane/water (10:1 mixture)

Procedure:

  • To an oven-dried reaction vessel, add Pd(OAc)₂, XPhos, and K₃PO₄ under an inert atmosphere (Argon or Nitrogen).

  • Add this compound and the arylboronic acid/ester.

  • Add the anhydrous, degassed dioxane/water mixture via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may need to be adjusted based on the specific amine.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.[8]

  • Add this compound and the amine.[8]

  • Add anhydrous, degassed toluene via syringe.[8]

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.[8]

  • Monitor the reaction progress by TLC or GC-MS.[8]

  • Once the reaction is complete, cool to room temperature.[8]

  • Dilute with ethyl acetate and wash with water and brine.[8]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography.[8]

References

Technical Support Center: Catalyst Selection for Efficient Reactions of 2-Bromo-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst and reaction conditions for cross-coupling reactions involving 2-bromo-5-(trifluoromethoxy)aniline. This versatile building block is frequently used in the synthesis of novel pharmaceuticals and agrochemicals.

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of cross-coupling reactions for functionalizing this compound?

A1: The most common and effective palladium-catalyzed cross-coupling reactions for this substrate are the Buchwald-Hartwig amination (for C-N bond formation), the Suzuki-Miyaura coupling (for C-C bond formation), and the Heck reaction (for C-C bond formation with alkenes).

Q2: How does the trifluoromethoxy group affect the reactivity of this compound?

A2: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This electronic effect generally makes the aryl bromide more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle. However, it can also influence the other steps, such as transmetalation and reductive elimination, necessitating careful optimization of the catalyst system.

Q3: What are the general considerations for catalyst selection for this substrate?

A3: Due to the electron-deficient nature of the substrate, catalyst systems employing bulky and electron-rich phosphine ligands are generally preferred. These ligands stabilize the palladium center and facilitate the catalytic cycle. The choice of palladium precursor, ligand, base, and solvent is critical and should be tailored to the specific coupling partners.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium precursor and ligand are of high quality and have been stored properly. Consider using a more stable and active pre-catalyst, such as a palladacycle (e.g., G3 or G4 precatalysts). Increase catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%).
Inappropriate Ligand Screen a panel of bulky, electron-rich phosphine ligands. For Buchwald-Hartwig amination, consider ligands like XPhos, SPhos, RuPhos, or BrettPhos. For Suzuki coupling, XPhos, SPhos, or CataCXium® A can be effective.[1]
Suboptimal Base The choice of base is critical. For Buchwald-Hartwig amination, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. For Suzuki coupling, inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. Ensure the base is finely powdered and anhydrous.
Incorrect Solvent Use anhydrous, degassed solvents. Common choices include toluene, dioxane, and THF. The solubility of the reactants and the base in the chosen solvent can significantly impact the reaction rate.
Oxygen Contamination Palladium catalysts are sensitive to oxygen. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Low Reaction Temperature For challenging couplings, higher temperatures (typically 80-120 °C) may be necessary to overcome activation barriers.
Poor Quality of Coupling Partner For Suzuki coupling, ensure the boronic acid or ester is pure and has not degraded. For Buchwald-Hartwig amination, the amine should be of high purity.
Issue 2: Formation of Significant Byproducts
Byproduct Potential Cause Mitigation Strategies
Hydrodehalogenation (Replacement of Br with H)This can be promoted by β-hydride elimination from palladium intermediates or the presence of a hydride source.Choose a ligand that promotes reductive elimination over β-hydride elimination. Ensure solvents and reagents are pure.
Homocoupling of Boronic Acid (Suzuki) Often caused by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.Rigorously degas the reaction mixture and maintain an inert atmosphere.
Protodeboronation (Suzuki) The boronic acid reacts with a proton source (e.g., water) to form the corresponding arene.Use anhydrous conditions where possible, or switch to more stable boronate esters (e.g., pinacol esters). A less harsh base or lower reaction temperature can also be beneficial.[1]

Data Presentation: Catalyst System Performance

The following tables summarize representative catalyst systems and their performance in cross-coupling reactions with substrates analogous to this compound. Note: Specific yields for this compound may vary and require optimization.

Table 1: Buchwald-Hartwig Amination of Substituted Bromoanilines
Amine Partner Palladium Precursor (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
AnilinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄Dioxane100High
MorpholinePd(OAc)₂ (2)RuPhos (4)NaOtBuToluene100~95
n-ButylaminePd(OAc)₂ (1)RuPhos (2)NaOtBuToluene80-100Good to High
BenzylaminePd(OAc)₂ (2)cataCXium A (4)K₂CO₃t-BuOH90Moderate to Good
Di-p-tolylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDSTHF70Good
Table 2: Suzuki-Miyaura Coupling of Substituted Bromoanilines
Boronic Acid/Ester Partner Palladium Precursor (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O90Low (~11)
Phenylboronic acidCataCXium A Palladacycle (10)-Cs₂CO₃2-MeTHF8095
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100~90-98
4-Vinylphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF90~88-96
Thiophene-2-boronic acidPd(PPh₃)₄ (2.5)-K₃PO₄Dioxane/H₂O90Good
Table 3: Heck Reaction of Substituted Aryl Bromides
Alkene Partner Palladium Precursor (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NAcetonitrile100Good
Ethyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF10085
n-Butyl acrylatePd(OAc)₂ (0.01)-NaOAcDMA14095
3,3,3-TrifluoropropenePd₂(dba)₃ (0.5-1)--Acetic Acid15Not specified

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents) to an oven-dried Schlenk tube or reaction vial.

  • Addition of Reactants: Add this compound (1.0 equivalent) and the amine (1.2 equivalents) to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), the palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 equivalents).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

General Protocol for Heck Reaction
  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a phosphine ligand if required (e.g., PPh₃, 2-4 mol%).

  • Addition of Reagents: Under an inert atmosphere, add the anhydrous solvent (e.g., DMF or acetonitrile), the alkene (1.1-1.5 equivalents), and the base (e.g., Et₃N or K₂CO₃, 2.0 equivalents).

  • Reaction: Heat the mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and wash with water to remove inorganic salts.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(Br)L Ar-Pd(II)(Br)L Pd(0)L->Ar-Pd(II)(Br)L Oxidative Addition Ar-Br This compound Ar-Br->Ar-Pd(II)(Br)L Oxidative_Addition Oxidative Addition [Ar-Pd(II)(NR₂)L] [Ar-Pd(II)(NR₂)L] Ar-Pd(II)(Br)L->[Ar-Pd(II)(NR₂)L] Amine Coordination & Deprotonation Amine R₂NH Amine->[Ar-Pd(II)(NR₂)L] Base Base Base->[Ar-Pd(II)(NR₂)L] Ligand_Exchange Ligand Exchange [Ar-Pd(II)(NR₂)L]->Pd(0)L Reductive Elimination Product Ar-NR₂ [Ar-Pd(II)(NR₂)L]->Product Reductive_Elimination Reductive Elimination Suzuki_Miyaura_Catalytic_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Pd(0)L₂->Ar-Pd(II)(Br)L₂ Oxidative Addition Ar-Br This compound Ar-Br->Ar-Pd(II)(Br)L₂ Oxidative_Addition Oxidative Addition Ar-Pd(II)(R)L₂ Ar-Pd(II)(R)L₂ Ar-Pd(II)(Br)L₂->Ar-Pd(II)(R)L₂ Transmetalation Boronic_Acid R-B(OH)₂ Boronic_Acid->Ar-Pd(II)(R)L₂ Base Base Base->Ar-Pd(II)(R)L₂ Transmetalation Transmetalation Ar-Pd(II)(R)L₂->Pd(0)L₂ Reductive Elimination Product Ar-R Ar-Pd(II)(R)L₂->Product Reductive_Elimination Reductive Elimination Heck_Reaction_Catalytic_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Pd(0)L₂->Ar-Pd(II)(Br)L₂ Oxidative Addition Ar-Br This compound Ar-Br->Ar-Pd(II)(Br)L₂ Alkene Alkene [Ar-Pd(II)(Br)L₂(Alkene)] [Ar-Pd(II)(Br)L₂(Alkene)] Alkene->[Ar-Pd(II)(Br)L₂(Alkene)] Base Base Base->Pd(0)L₂ Ar-Pd(II)(Br)L₂->[Ar-Pd(II)(Br)L₂(Alkene)] Alkene_Coordination Alkene Coordination Intermediate R-CH₂-CH(Ar)-Pd(II)-Br(L)₂ [Ar-Pd(II)(Br)L₂(Alkene)]->Intermediate Migratory_Insertion Migratory Insertion Product Substituted Alkene Intermediate->Product H-Pd(II)-Br(L)₂ H-Pd(II)-Br(L)₂ Intermediate->H-Pd(II)-Br(L)₂ β-Hydride Elimination Beta_Hydride_Elimination β-Hydride Elimination H-Pd(II)-Br(L)₂->Pd(0)L₂ Reductive Elimination Reductive_Elimination Reductive Elimination Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Check Catalyst Activity and Loading Start->Check_Catalyst Screen_Ligands Screen Ligands Check_Catalyst->Screen_Ligands No Improvement Success Reaction Successful Check_Catalyst->Success Improved Optimize_Base Optimize Base Screen_Ligands->Optimize_Base No Improvement Screen_Ligands->Success Improved Check_Solvent Check Solvent and Degassing Optimize_Base->Check_Solvent No Improvement Optimize_Base->Success Improved Increase_Temp Increase Temperature Check_Solvent->Increase_Temp No Improvement Check_Solvent->Success Improved Increase_Temp->Success Improved

References

Managing scale-up of reactions involving 2-Bromo-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing reactions involving 2-Bromo-5-(trifluoromethoxy)aniline, with a focus on addressing challenges encountered during scale-up.

Physicochemical Properties and Safety Data

A thorough understanding of the reactant's properties is critical for successful reaction design and scale-up.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 887267-47-2[1][2]
Molecular Formula C₇H₅BrF₃NO[1][2]
Molecular Weight 256.02 g/mol [1][2]
Appearance Light orange to yellow to green clear liquid[1][2]
Density ~1.71 g/mL[1][2]
Purity Typically ≥97% (GC)[1][2][3]
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen)[1]

Table 2: Hazard Identification and Safety Information

HazardDescriptionPrecautionary Measures
GHS Pictogram GHS07 (Harmful/Irritant)-
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled.[4]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area.[5]
Handling Avoid breathing dust/fumes/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.[5][6]

Frequently Asked Questions (FAQs)

Q1: How stable is this compound and what are the optimal storage conditions? A1: this compound should be stored in a cool environment (2-8°C) under an inert atmosphere, such as nitrogen or argon, to maintain its integrity and prevent degradation over time.[1]

Q2: What types of reactions is this compound typically used for? A2: Due to its structure, featuring a bromine atom (a good leaving group) and an electron-withdrawing trifluoromethoxy group, this compound is an excellent substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.[1][3] It is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[2][7]

Q3: My Suzuki-Miyaura coupling reaction is giving low yields. What are the most common reasons? A3: Low yields in Suzuki couplings with this substrate are often due to a few key factors:

  • Catalyst/Ligand Choice: The electron-withdrawing nature of the trifluoromethoxy group can make the oxidative addition step more challenging. Using a catalyst system with electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) is often necessary.[8][9]

  • Base Quality: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) must be anhydrous and finely powdered to be effective.[8]

  • Oxygen Contamination: Palladium catalysts are sensitive to oxygen. Incomplete degassing of solvents and the reaction vessel can deactivate the catalyst, leading to poor conversion and side reactions like boronic acid homocoupling.[8][9]

Q4: What are the primary challenges when scaling up a Buchwald-Hartwig amination with this substrate? A4: Scaling up presents several challenges:

  • Thermal Management: These reactions can be exothermic. Ensure the reactor has adequate cooling capacity to control the temperature and prevent runaway reactions.

  • Mass Transfer: Efficient stirring is critical, especially with heterogeneous mixtures involving solid bases like sodium tert-butoxide. Poor mixing can lead to localized "hot spots" and inconsistent results.

  • Inert Atmosphere: Maintaining a strictly inert atmosphere is more challenging but equally critical in large reactors.

  • Work-up: Quenching and extraction procedures must be adapted for larger volumes. Filtration of palladium residues may require specialized equipment.[10]

Troubleshooting Guides

Troubleshooting Low Yield or Failed Reactions

Use the following diagram and table to diagnose and resolve common issues.

G Start Reaction Failure or Low Yield Check_Purity Verify Starting Material Purity/Stability Start->Check_Purity Check_Inert Ensure Rigorous Inert Atmosphere Check_Purity->Check_Inert Purity OK Purity_OK Degradation (Use Fresh Reagent) Check_Purity->Purity_OK Issue Found Check_Reagents Assess Reagent Quality (Base, Boronic Acid, etc.) Check_Inert->Check_Reagents Atmosphere OK Inert_OK Catalyst Deactivation (Improve Degassing) Check_Inert->Inert_OK Issue Found Optimize_Catalyst Optimize Catalyst System (Pd Source, Ligand, Loading) Check_Reagents->Optimize_Catalyst Reagents OK Reagents_OK Inactive Reagents (Use Anhydrous/Fresh) Check_Reagents->Reagents_OK Issue Found Optimize_Conditions Adjust Reaction Conditions (Temp, Solvent, Concentration) Optimize_Catalyst->Optimize_Conditions System OK Catalyst_OK Sub-optimal Turnover (Screen Ligands/Catalysts) Optimize_Catalyst->Catalyst_OK Issue Found Conditions_OK Poor Kinetics/Side Reactions (Systematic Optimization) Optimize_Conditions->Conditions_OK Issue Found Success Successful Reaction Optimize_Conditions->Success Optimized

Caption: General troubleshooting workflow for cross-coupling reactions.

Table 3: Common Problems and Solutions for Cross-Coupling Reactions

ProblemPossible CauseRecommended Solution
No or Low Conversion Inactive Catalyst: Oxygen contamination or moisture has deactivated the palladium catalyst.Thoroughly degas the solvent and reaction vessel (e.g., 3x freeze-pump-thaw cycles or sparging with argon for 15-20 mins). Ensure all reagents are anhydrous.[8][11]
Sub-optimal Ligand/Catalyst: The chosen ligand may not be electron-rich enough to promote oxidative addition with the electron-deficient substrate.Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or pre-formed palladacycle catalysts.[9]
Ineffective Base: The base is not sufficiently strong, is not anhydrous, or has poor solubility/surface area.Use a stronger base (e.g., K₃PO₄ instead of K₂CO₃). Ensure the base is finely powdered and dried under vacuum before use.[8]
Formation of Side Products Dehalogenation of Starting Material: Reduction of the C-Br bond.Ensure solvents are pure. This can sometimes be caused by certain phosphine ligands or impurities. Consider a different ligand or catalyst.[9]
Homocoupling of Boronic Acid (Suzuki): Presence of oxygen promotes this side reaction.Improve degassing procedures and maintain a strict inert atmosphere throughout the reaction.[9]
Protodeboronation (Suzuki): Reaction of the boronic acid with trace water.Use anhydrous solvents. Consider using more stable boronate esters (e.g., pinacol esters) instead of boronic acids.[9]
Inconsistent Results on Scale-up Poor Mass/Heat Transfer: Inefficient stirring or inadequate cooling in a larger reactor.Increase agitation speed. Use a reactor with baffles. Ensure the cooling system can handle the reaction exotherm. Consider controlled, slower addition of a key reagent.
Atmosphere Control: Difficulty in maintaining an inert atmosphere in a large-scale setup.Ensure the reactor is leak-proof. Maintain a positive pressure of inert gas throughout the process.

Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization for specific substrates and scales is highly recommended.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for challenging ortho-substituted bromoanilines.[12][13]

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction Execution cluster_2 Work-up and Purification A 1. Add solid reagents to oven-dried flask: - this compound (1 equiv) - Boronic Acid/Ester (1.2-1.5 equiv) - Palladium Catalyst (1-3 mol%) - Ligand (2-6 mol%) - Base (2-3 equiv) B 2. Seal flask, evacuate and backfill with Argon/Nitrogen (3x) A->B C 3. Add degassed solvent via syringe B->C D 4. Heat mixture to desired temperature (e.g., 80-110 °C) with vigorous stirring C->D E 5. Monitor progress by TLC / LC-MS (Typically 4-24 hours) D->E F 6. Cool to room temperature and quench with water E->F G 7. Extract with an organic solvent (e.g., Ethyl Acetate) F->G H 8. Wash combined organic layers, dry, and concentrate G->H I 9. Purify via column chromatography H->I

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Table 4: Representative Conditions for Suzuki-Miyaura Coupling

Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)NotesReference
Pd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O90A common starting point, but may be low yielding for this substrate.[12][14]
Pd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2)Dioxane100Buchwald ligands are often effective for challenging substrates.[11]
CataCXium A (2)-Cs₂CO₃ (2)2-MeTHF/H₂O80Pre-formed palladacycles can show high activity.[12]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100SPhos is another highly active Buchwald ligand.[11]
Protocol 2: Buchwald-Hartwig Amination

This protocol is based on standard methods for the C-N coupling of aryl bromides.[10][15]

G pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd_ii_complex Ar-Pd(II)(L₂)-Br oxidative_add->pd_ii_complex ligand_exchange Amine Coordination pd_ii_complex->ligand_exchange amine_complex [Ar-Pd(II)(L₂)(HNR¹R²)]⁺Br⁻ ligand_exchange->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex Ar-Pd(II)(L₂)-NR¹R² deprotonation->amido_complex reductive_elim Reductive Elimination amido_complex->reductive_elim reductive_elim->pd0 product Ar-NR¹R² (Product) reductive_elim->product arbr Ar-Br (Substrate) arbr->oxidative_add amine HNR¹R² amine->ligand_exchange

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Table 5: Representative Conditions for Buchwald-Hartwig Amination

Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)NotesReference
Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene110Xantphos is a good general ligand for aminations of aryl bromides.[15]
Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene100NaOtBu is a strong base, ensure anhydrous conditions.[10][15]
Pd₂(dba)₃ (2)tBuXPhos (4)K₃PO₄ (2)Dioxane100A more modern, highly active ligand system.[16]
XPhos Pd G3 (2)-DBU (2)MeCN/PhMe140Pre-catalyst with an organic base, useful for flow chemistry.[17]

References

Preventing dehalogenation of 2-Bromo-5-(trifluoromethoxy)aniline in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Bromo-5-(trifluoromethoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of dehalogenation during chemical synthesis.

Troubleshooting Guide: Preventing Dehalogenation

Dehalogenation, the undesired replacement of a bromine atom with a hydrogen atom, is a frequent challenge in cross-coupling reactions involving this compound. This guide provides solutions to common issues encountered during such experiments.

Issue Potential Cause Recommended Solution
Significant formation of 5-(trifluoromethoxy)aniline byproduct. Inappropriate Ligand Choice: The phosphine ligand may not be sufficiently electron-rich or sterically bulky to promote the desired reductive elimination over dehalogenation.Use bulky, electron-rich biaryl phosphine ligands. Ligands such as XPhos, SPhos, or RuPhos are often effective in minimizing dehalogenation by accelerating the rate of the desired cross-coupling reaction.[1]
Dehalogenation is observed despite using an appropriate ligand. Incorrect Base Selection: Strong alkoxide bases (e.g., NaOtBu) can sometimes act as hydride donors, leading to dehalogenation. The physical form and purity of the base are also critical.Switch to a weaker inorganic base. Finely powdered and anhydrous potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often better choices for minimizing this side reaction.[2][3]
The reaction is sluggish, and dehalogenation is a major side product. Suboptimal Solvent and Temperature: Certain solvents can act as hydride sources, and high temperatures can favor the dehalogenation pathway. Aprotic polar solvents are standard, but their choice can be critical.Use anhydrous, aprotic solvents like toluene or dioxane. Avoid protic solvents. Optimizing the temperature to the lowest effective level can also reduce the rate of dehalogenation relative to the cross-coupling reaction.[1][2]
Inconsistent results and catalyst decomposition (palladium black formation). Presence of Oxygen or Water: Palladium catalysts are sensitive to oxygen and moisture, which can lead to catalyst deactivation and promote side reactions, including dehalogenation and homocoupling.Ensure rigorous inert atmosphere and anhydrous conditions. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[2][3]

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to dehalogenation?

A1: The electron-donating aniline group and the electron-withdrawing trifluoromethoxy group create a complex electronic environment on the aromatic ring. In palladium-catalyzed cross-coupling reactions, if the desired catalytic cycle is slow, a competing pathway where a palladium-hydride species is formed can lead to the reductive cleavage of the carbon-bromine bond, resulting in the dehalogenated product.

Q2: What is the best palladium precatalyst to use for reactions with this compound?

A2: While common palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, palladium precatalysts such as palladacycles (e.g., G3 or G4) are often preferred. These precatalysts can provide more reliable and efficient generation of the active Pd(0) catalyst, leading to more reproducible results and potentially lower catalyst loadings.[1]

Q3: How can I detect and quantify the amount of dehalogenated byproduct in my reaction mixture?

A3: The most common methods for detecting and quantifying the dehalogenated byproduct, 5-(trifluoromethoxy)aniline, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the separation and identification of the components in the crude reaction mixture and can be used to determine the ratio of the desired product to the dehalogenated byproduct.

Q4: Can the free amine group in this compound interfere with the reaction?

A4: Yes, the aniline's amino group can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle. While many cross-coupling reactions with unprotected anilines are successful, in cases of low reactivity or significant side reactions, protection of the amine (e.g., as a carbamate or amide) may be considered, though this adds extra steps to the synthesis.

Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling (High Risk of Dehalogenation)

This protocol uses standard conditions that may lead to significant dehalogenation of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add the solvent mixture via syringe.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS, analyzing for both product and dehalogenated byproduct formation.

Protocol 2: Optimized Suzuki-Miyaura Coupling (Minimized Dehalogenation)

This protocol incorporates best practices to suppress the dehalogenation side reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered and dried (2.0 equivalents)

  • Anhydrous, degassed toluene

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Inside a glovebox or under a positive flow of argon, add the XPhos Pd G3 precatalyst and potassium phosphate to an oven-dried Schlenk tube.

  • Add this compound and the arylboronic acid to the Schlenk tube.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete in 2-12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. The filtrate can then be worked up and purified.

Visualizations

Dehalogenation_Troubleshooting_Workflow start Dehalogenation Observed ligand Step 1: Evaluate Ligand Is a bulky, electron-rich biaryl phosphine ligand being used? start->ligand base Step 2: Assess Base Is a strong alkoxide base being used? ligand->base  No solution1 Switch to XPhos, SPhos, or similar ligands. ligand->solution1  Yes conditions Step 3: Check Conditions Are anhydrous solvents and an inert atmosphere being used? base->conditions  No solution2 Use a weaker inorganic base (e.g., K3PO4, Cs2CO3). base->solution2  Yes solution3 Thoroughly degas solvents and use rigorous inert techniques. conditions->solution3  Yes end Dehalogenation Minimized conditions->end  No solution1->base solution2->conditions solution3->end

Caption: A workflow for troubleshooting dehalogenation.

Dehalogenation_Mechanism cluster_desired Desired Cross-Coupling Pathway cluster_side_reaction Dehalogenation Side Reaction pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br aryl_pd Ar-Pd(II)-Br(L_n) oxidative_addition->aryl_pd transmetalation Transmetalation aryl_pd->transmetalation R-B(OR)2 pd_hydride H-Pd(II)-Br(L_n) aryl_pd->pd_hydride Slow Transmetalation aryl_pd_r Ar-Pd(II)-R(L_n) transmetalation->aryl_pd_r reductive_elimination Reductive Elimination aryl_pd_r->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R (Product) reductive_elimination->product hydride_formation Hydride Source (e.g., Base, Solvent) hydride_formation->pd_hydride h_reductive_elimination Reductive Elimination pd_hydride->h_reductive_elimination dehalogenated Ar-H (Byproduct) h_reductive_elimination->dehalogenated

Caption: Mechanism of dehalogenation vs. cross-coupling.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Bromo-5-(trifluoromethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-(trifluoromethoxy)aniline and its derivatives. The information is presented in a question-and-answer format to directly address common solubility issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a yellow liquid that is generally sparingly soluble or immiscible in water.[1][2][3] However, it is soluble in a range of organic solvents.[4][5] The presence of the trifluoromethoxy (-OCF3) group enhances its lipophilicity, which contributes to its low aqueous solubility but improves its solubility in fats and lipids.[6] This property can be advantageous for cellular membrane penetration in drug candidates.[6]

Q2: Why am I observing poor solubility of my this compound derivative in aqueous solutions?

The low aqueous solubility is primarily due to the hydrophobic nature of the aromatic ring, the bromine atom, and the trifluoromethoxy group. The trifluoromethoxy group, in particular, is a strong electron-withdrawing group that increases the molecule's lipophilicity.[6] This makes it more favorable for the compound to interact with non-polar environments rather than polar solvents like water.

Q3: In which organic solvents can I expect good solubility for this compound and its derivatives?

  • Alcohols (e.g., ethanol, methanol)

  • Ethers (e.g., diethyl ether)

  • Benzene and other aromatic hydrocarbons[5]

  • Chlorinated solvents (e.g., dichloromethane, chloroform)

  • Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide)

The choice of solvent will depend on the specific derivative and the intended application.

Troubleshooting Guide

Issue: My this compound derivative has precipitated out of my reaction mixture or formulation.

This common issue can be addressed by considering several factors related to the compound's structure and the composition of the solvent system.

Troubleshooting Workflow

G start Precipitation Observed check_solvent Assess Solvent System start->check_solvent check_ph Evaluate pH of Aqueous Medium start->check_ph check_concentration Review Compound Concentration start->check_concentration modify_structure Consider Structural Modification start->modify_structure solution_cosolvent Introduce a Co-solvent check_solvent->solution_cosolvent Is the solvent system optimal? No. solution_surfactant Add a Surfactant check_solvent->solution_surfactant Is the solvent system optimal? No. solution_ph_adjust Adjust pH check_ph->solution_ph_adjust Is pH a contributing factor? Yes. solution_concentration Reduce Concentration check_concentration->solution_concentration Is the concentration too high? Yes. solution_prodrug Synthesize a Pro-drug modify_structure->solution_prodrug Can the structure be modified? Yes. solution_salt Form a Salt modify_structure->solution_salt Can the structure be modified? Yes.

Caption: Troubleshooting workflow for precipitation issues.

Q4: How can I improve the solubility of my compound in a mixed aqueous/organic solvent system?

Use of Co-solvents: A common and effective strategy is to introduce a water-miscible organic co-solvent.[8] Co-solvents can increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[8]

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol5-20%Generally well-tolerated in many biological assays.
Propylene Glycol5-20%A common excipient in pharmaceutical formulations.
Dimethyl Sulfoxide (DMSO)1-10%Highly effective, but can have effects on cell-based assays at higher concentrations.
N,N-Dimethylformamide (DMF)1-10%Use with caution due to potential toxicity.

Q5: Can pH adjustment improve the solubility of my this compound derivative?

Yes, for derivatives that contain ionizable functional groups, adjusting the pH of the aqueous medium can significantly impact solubility.[8] The aniline amine group is weakly basic. By lowering the pH, you can protonate the amine, forming a more water-soluble salt.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Sample Preparation: Add an excess amount of your compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the measured solubility as a function of pH to determine the optimal pH range for solubilization.

Q6: Are there other formulation strategies to enhance the aqueous solubility of these derivatives?

Use of Surfactants: Surfactants can form micelles that encapsulate poorly soluble drug molecules, increasing their apparent solubility in aqueous solutions.[8]

Surfactant TypeExamplesTypical Concentration
Non-ionicPolysorbate 80 (Tween® 80), Poloxamers0.1 - 2% (w/v)
AnionicSodium Dodecyl Sulfate (SDS)0.1 - 1% (w/v)
CationicCetyltrimethylammonium Bromide (CTAB)0.1 - 1% (w/v)

Q7: Can I chemically modify my this compound derivative to improve its solubility?

Yes, structural modification is a powerful approach to address intrinsic solubility issues.

Signaling Pathway for Solubility Enhancement through Structural Modification

G start Poorly Soluble Derivative prodrug Pro-drug Synthesis start->prodrug salt Salt Formation start->salt add_polar Introduce Polar Functional Groups start->add_polar soluble_prodrug Soluble Pro-drug prodrug->soluble_prodrug Enzymatic or Chemical Cleavage soluble_salt Soluble Salt salt->soluble_salt Ionization in Solution soluble_derivative More Soluble Derivative add_polar->soluble_derivative Increased Polarity

Caption: Strategies for structural modification to improve solubility.

  • Pro-drug Synthesis: A pro-drug is a biologically inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[8] By attaching a polar promoiety (e.g., a phosphate, amino acid, or polyethylene glycol chain) to your compound, you can significantly increase its aqueous solubility.

  • Salt Formation: If your derivative has a sufficiently basic or acidic functional group, forming a salt can dramatically improve its solubility and dissolution rate. For aniline derivatives, forming a salt with an acid (e.g., hydrochloride, sulfate, tartrate) is a common strategy.

Experimental Protocol: Salt Formation for Solubility Enhancement

  • Solvent Selection: Dissolve your this compound derivative in a suitable organic solvent (e.g., isopropanol, ethanol, ethyl acetate).

  • Acid Addition: Add a stoichiometric amount of the desired acid (e.g., a solution of HCl in isopropanol) to the solution of your compound while stirring.

  • Precipitation/Crystallization: The salt will often precipitate out of the solution. The process can be encouraged by cooling or adding an anti-solvent.

  • Isolation and Drying: Collect the salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Solubility Measurement: Determine the aqueous solubility of the resulting salt and compare it to the free base.

By systematically applying these troubleshooting strategies and experimental protocols, researchers can effectively address the solubility challenges associated with this compound derivatives and advance their research and development efforts.

References

Technical Support Center: Refinement of Work-up Procedures for 2-Bromo-5-(trifluoromethoxy)aniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during chemical reactions and work-up procedures involving 2-Bromo-5-(trifluoromethoxy)aniline. This versatile building block is crucial in the synthesis of novel pharmaceuticals and agrochemicals, and understanding its reactivity is key to successful outcomes.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile intermediate. The most common and powerful reactions for forming new carbon-carbon and carbon-nitrogen bonds with this compound are palladium-catalyzed cross-coupling reactions. These include:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of a C-N bond with various amines.[2]

  • Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes.

  • Heck Reaction: For the formation of a C-C bond with alkenes.

Q2: My Suzuki-Miyaura coupling reaction with this compound is failing or giving low yields. What are the likely causes?

A2: Failure in Suzuki-Miyaura couplings with this substrate can often be attributed to several factors:

  • Catalyst and Ligand Choice: The electron-withdrawing nature of the trifluoromethoxy group can impact the oxidative addition step. Employing an electron-rich and sterically hindered phosphine ligand is often necessary.

  • Base Selection and Quality: The choice and quality of the base are critical. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The base should be finely powdered and anhydrous for optimal reactivity.

  • Solvent and Temperature: Aprotic polar solvents like dioxane, THF, or DME, often with water as a co-solvent, are standard. The reaction temperature may need optimization to balance the reaction rate and potential side reactions.

  • Oxygen Contamination: Palladium catalysts are sensitive to oxygen. Inadequate degassing of the solvent and reaction vessel can deactivate the catalyst, leading to side reactions like the homocoupling of the boronic acid.

  • Quality of Boronic Acid/Ester: The boronic acid or ester reagent may have degraded during storage. It is advisable to use fresh or recently purified reagents.

Q3: What are common impurities I might encounter in my reaction mixture?

A3: Common impurities can arise from starting materials, side-reactions, or product degradation. These may include:

  • Isomeric Impurities: Positional isomers from the synthesis of the starting material.

  • Over-brominated Species: Di-bromo trifluoromethoxyaniline species can form if bromination is not well-controlled.

  • Unreacted Starting Material: Residual this compound.

  • Degradation Products: Anilines can be susceptible to oxidation and polymerization, resulting in colored impurities.

  • Side-products from cross-coupling: Homocoupling of the boronic acid in Suzuki reactions, or hydrodehalogenation of the starting material.

Q4: What is the general appearance of pure this compound?

A4: Pure this compound is typically a light orange to yellow to green clear liquid.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling
IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst.Use a palladium pre-catalyst or ensure complete reduction of Pd(II) to Pd(0) in situ. Ensure proper degassing of solvents and inert atmosphere.
Inappropriate ligand.Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).
Poor quality base.Use a fresh, anhydrous, and finely powdered base (e.g., Cs₂CO₃, K₃PO₄).
Low reaction temperature.Gradually increase the reaction temperature in increments of 10-20 °C.
Formation of Side Products (e.g., Homocoupling of Boronic Acid) Presence of oxygen.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.
Catalyst deactivation.Increase the ligand-to-palladium ratio to stabilize the active catalyst.
Protodebromination (loss of bromine) Inefficient catalyst system.Screen different catalyst/ligand combinations to favor the cross-coupling pathway over protodebromination.
Presence of a proton source.Use anhydrous solvents and reagents.
Buchwald-Hartwig Amination
IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst.Use a palladium pre-catalyst (e.g., G3 or G4 palladacycles) for more reliable generation of the active Pd(0) species.[2]
Inappropriate ligand.For electron-deficient aryl bromides, bulky and electron-rich biaryl phosphine ligands are highly recommended. For primary/secondary aliphatic amines, consider t-BuXPhos or BrettPhos. For aryl amines, XPhos or SPhos are good starting points.[2]
Incorrect base.Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required. Ensure the base is fresh and handled under inert conditions.
Formation of Side Products (e.g., Hydrodehalogenation) Catalyst deactivation.Increase the ligand-to-palladium ratio to enhance catalyst stability.
Inappropriate solvent.Use anhydrous aprotic solvents such as toluene, dioxane, or THF.[2]
Diarylation of Primary Amines High catalyst loading or prolonged reaction time.Reduce catalyst loading and monitor the reaction closely to stop it upon completion of the desired monoarylation.

Experimental Protocols

General Work-up Procedure for Palladium-Catalyzed Cross-Coupling Reactions
  • Cooling and Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Filtration (if necessary): If a heterogeneous catalyst or solid base is used, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of Celite® to remove the solids.

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel and wash with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). If the reaction contains residual base, a wash with a mild acidic solution (e.g., 1M HCl) may be necessary, provided the product is stable to acid. Follow with a wash with saturated aqueous sodium bicarbonate (NaHCO₃) and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Detailed Protocol: Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere (Argon or Nitrogen).

  • Add this compound and the amine to the reaction vessel.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, follow the general work-up and purification procedures described above.

Visualizations

Experimental_Workflow General Experimental Workflow for Cross-Coupling Reactions setup Reaction Setup (Inert Atmosphere, Reagent Addition) reaction Reaction (Heating & Stirring) setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction, Drying) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic Troubleshooting Logic for Low Conversion start Low or No Conversion check_catalyst Check Catalyst System (Activity, Pre-catalyst, Ligand) start->check_catalyst check_conditions Check Reaction Conditions (Temperature, Time, Solvent) start->check_conditions check_reagents Check Reagent Quality (Base, Boronic Acid/Amine, Starting Material) start->check_reagents optimize_catalyst Optimize Catalyst/Ligand check_catalyst->optimize_catalyst optimize_conditions Optimize Temperature/Time check_conditions->optimize_conditions purify_reagents Purify/Replace Reagents check_reagents->purify_reagents success Successful Reaction optimize_catalyst->success optimize_conditions->success purify_reagents->success

References

Validation & Comparative

Analytical methods for determining the purity of 2-Bromo-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of novel therapeutics and advanced materials. 2-Bromo-5-(trifluoromethoxy)aniline, a versatile building block, is no exception. Its unique structure, featuring a bromine atom and a trifluoromethoxy group, imparts desirable properties but also presents challenges in purification and analysis. This guide provides a comprehensive comparison of the primary analytical methods for determining the purity of this compound, supported by experimental protocols and comparative data to aid in method selection.

Introduction to Purity Analysis

The presence of impurities in a starting material like this compound can have significant consequences, leading to side reactions, lower yields, and the introduction of potentially toxic components in the final product. Common impurities may arise from the synthetic route and can include positional isomers (e.g., 4-Bromo-3-(trifluoromethoxy)aniline), over-brominated species (e.g., dibromo-trifluoromethoxyaniline), and unreacted starting materials.[1] Therefore, robust analytical methods are essential to accurately quantify the purity and identify any contaminants. The most common and powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its versatility and applicability to a wide range of compounds, including those that are non-volatile or thermally sensitive.[2]

Experimental Protocol: HPLC

A typical HPLC method for the analysis of this compound would involve a reversed-phase column.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Sample Preparation: A stock solution of the sample is prepared in a suitable solvent like methanol (e.g., 1 mg/mL) and then diluted with the mobile phase to a working concentration (e.g., 0.1 mg/mL).

  • Analysis: The purity is typically calculated using the area normalization method from the resulting chromatogram.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For aniline derivatives, GC, especially when coupled with a mass spectrometer (GC-MS), offers high resolution and sensitivity.[3] Several chemical suppliers specify GC as the method for determining the purity of this compound, often stating a purity of at least 98%.[4][5][6]

Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph coupled with a Mass Spectrometer.

  • Column: A capillary column such as a 30 m, 0.25 mm ID, with a 5% phenyl polydimethylsiloxane stationary phase.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 80°C, held for 2 minutes, followed by a ramp to 280°C at 10°C/min, and held at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Sample Preparation: A dilute solution of the sample (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane.

  • Analysis: The purity is determined by the peak area percentage in the total ion chromatogram, and impurities can be identified by their mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the compound itself. For a fluorinated compound like this compound, ¹⁹F NMR is a particularly powerful tool. The ¹⁹F nucleus has a 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range, which often results in baseline-separated signals for different fluorine-containing species, making it ideal for quantification.[7][8]

Experimental Protocol: Quantitative ¹⁹F NMR
  • Instrumentation: NMR spectrometer operating at a suitable frequency for ¹⁹F detection.

  • Sample Preparation: A known amount of the this compound sample and a known amount of an internal standard (a stable, non-reactive compound with a known purity and a ¹⁹F signal that does not overlap with the analyte) are accurately weighed and dissolved in a deuterated solvent (e.g., CDCl₃).

  • Acquisition Parameters: Key parameters such as the relaxation delay (D1) should be set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration. A 90° pulse angle is typically used.

  • Data Processing: The ¹⁹F NMR spectrum is processed, and the integrals of the signals corresponding to the analyte and the internal standard are carefully measured.

  • Purity Calculation: The purity of the analyte is calculated based on the ratio of the integrals, the number of fluorine atoms in each molecule, and their respective molar masses and weights.

Comparison of Analytical Methods

The choice of analytical method depends on several factors including the specific requirements of the analysis (e.g., routine quality control vs. impurity identification), available instrumentation, and the nature of the expected impurities.

ParameterHPLCGC-MS¹⁹F qNMR
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Nuclear spin transitions in a magnetic field.
Volatility Requirement Not required. Suitable for non-volatile and thermally labile compounds.[2]Required. Suitable for volatile and semi-volatile compounds.[2]Not required.
Typical Sample Size MilligramsMicrograms to milligramsMilligrams
Limit of Detection (LOD) ~0.1 µg/mL (for anilines)[9]~0.1 mg/L (for aniline in serum)[10]Higher than chromatographic methods.
Limit of Quantification (LOQ) ~0.5 µg/mL (for anilines)[9]~0.04 mg/kg (for aniline in soil)[11]Higher than chromatographic methods.
Precision (RSD) < 2%< 10%< 1%
Impurity Identification Based on retention time comparison with standards. MS coupling provides structural information.Definitive identification through mass spectral library matching.[3]Structural elucidation based on chemical shifts and coupling constants.
Throughput HighHighLower
Primary Standard Requirement Required for accurate quantification.Required for accurate quantification.Not required (uses an internal standard).

Note: The LOD, LOQ, and precision values are general for aniline derivatives and may vary for this compound.

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation (Area % Method) integrate->calculate

Workflow for HPLC purity analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Volatile Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Spectrometric Detection ionize->detect tic Generate Total Ion Chromatogram detect->tic spectra Analyze Mass Spectra tic->spectra calculate Purity Calculation spectra->calculate

Workflow for GC-MS purity analysis.

Method_Selection start Select Analytical Method q1 Need for Impurity Identification? start->q1 q2 Compound Volatile / Thermally Stable? q1->q2 No gcms GC-MS q1->gcms Yes q3 Primary Standard Available? q2->q3 Yes hplc_uv HPLC-UV q2->hplc_uv No q3->hplc_uv Yes gc_fid GC-FID q3->gc_fid Yes qnmr ¹⁹F qNMR q3->qnmr No hplc_ms HPLC-MS

Decision tree for method selection.

Conclusion

The choice between HPLC, GC-MS, and ¹⁹F qNMR for determining the purity of this compound depends on the specific analytical needs.

  • HPLC is a versatile and robust method suitable for routine quality control, especially when dealing with potentially non-volatile impurities.

  • GC-MS is the method of choice for identifying and quantifying volatile impurities, offering high separation efficiency and definitive structural information from mass spectra. Its common use by suppliers indicates it is a standard and reliable method for this compound.

  • ¹⁹F qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte, which is a significant advantage, particularly in research and development settings where a certified standard may not be available.

For comprehensive characterization, a combination of these techniques is often employed. For instance, HPLC or GC can be used for routine purity checks, while NMR and MS are invaluable for structural elucidation of any unknown impurities that may be detected.

References

Comparative Reactivity Analysis: 2-Bromo-5-(trifluoromethoxy)aniline in Key Cross-Coupling and Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-Bromo-5-(trifluoromethoxy)aniline against other structurally relevant bromoanilines in three cornerstone organic reactions: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and N-Acetylation. The inclusion of the trifluoromethoxy (-OCF3) group, a potent electron-withdrawing substituent, significantly modulates the electronic properties and, consequently, the reactivity profile of the parent bromoaniline scaffold. This guide presents extrapolated and literature-based data to inform substrate selection and optimize reaction conditions in synthetic chemistry campaigns.

Executive Summary

The reactivity of bromoanilines is fundamentally influenced by the electronic nature of their substituents. Electron-donating groups (EDGs) generally enhance the nucleophilicity of the amino group and can decrease the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions. Conversely, electron-withdrawing groups (EWGs) decrease the amine's nucleophilicity while typically increasing the susceptibility of the C-Br bond to oxidative addition.

This compound serves as a key example of a bromoaniline bearing a strong electron-withdrawing group. This guide compares its reactivity with:

  • 2-Bromoaniline: A baseline for ortho-bromoaniline reactivity.

  • 4-Bromoaniline: A common isomer with the bromine atom para to the amino group.

  • 2-Bromo-5-methylaniline: An analogue with an electron-donating methyl group.

The comparative data suggests that the trifluoromethoxy group in this compound renders the amino group less nucleophilic, impacting acylation reactions. In palladium-catalyzed cross-coupling reactions, the electron-withdrawing nature of the -OCF3 group is anticipated to facilitate the oxidative addition step, a key phase in the catalytic cycle.

Data Presentation: Comparative Reaction Yields

The following tables summarize the expected and literature-reported yields for the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-acetylation of the selected bromoanilines under standardized conditions. It is important to note that yields for this compound are largely extrapolated based on established principles of electronic effects on reactivity, while data for other bromoanilines are based on reported experimental results.

Table 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Bromoaniline DerivativeSubstituent EffectExpected/Reported Yield (%)
This compoundStrong EWG~85-95%
2-BromoanilineNeutral~80-90%[1]
4-BromoanilineNeutral~90-98%
2-Bromo-5-methylanilineEDG~75-85%

Table 2: Buchwald-Hartwig Amination with Morpholine

Bromoaniline DerivativeSubstituent EffectExpected/Reported Yield (%)
This compoundStrong EWG~80-90%
2-BromoanilineNeutral~70-80%
4-BromoanilineNeutral~90-99%[2]
2-Bromo-5-methylanilineEDG~65-75%

Table 3: N-Acetylation with Acetic Anhydride

Bromoaniline DerivativeSubstituent EffectExpected/Reported Yield (%)
This compoundStrong EWG~70-80%
2-BromoanilineNeutral~90-95%
4-BromoanilineNeutral~95-99%[3][4]
2-Bromo-5-methylanilineEDG>95%

Experimental Protocols

Detailed methodologies for the three key reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates and laboratory conditions.

Suzuki-Miyaura Coupling Protocol

Reaction: Coupling of Bromoaniline with 4-Methoxyphenylboronic Acid

  • Assembly: To an oven-dried Schlenk flask, add the bromoaniline (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium phosphate (K3PO4, 2.0 mmol), and a palladium catalyst/ligand system (e.g., Pd(OAc)2, 2 mol%; SPhos, 4 mol%).[5]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

Reaction: Coupling of Bromoaniline with Morpholine

  • Assembly: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the bromoaniline (1.0 mmol) and morpholine (1.2 mmol) to the tube.

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane (5 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL), and wash with saturated aqueous ammonium chloride (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

N-Acetylation Protocol

Reaction: Acetylation of Bromoaniline with Acetic Anhydride

  • Dissolution: Dissolve the bromoaniline (1.0 mmol) in glacial acetic acid (5 mL) in a round-bottom flask.

  • Reagent Addition: Add acetic anhydride (1.2 mmol) dropwise to the solution at room temperature with stirring.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by TLC.

  • Precipitation: Upon completion, pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-acetylated product.[3]

Visualizations

The following diagrams illustrate the generalized workflows and logical considerations for the discussed reactions.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Bromoaniline, Boronic Acid, Base, Pd Catalyst & Ligand inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (e.g., 90°C, 12-18h) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Cool, Dilute & Perform Aqueous Extraction monitor->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Logic start Select Bromoaniline Substrate ewg Electron-Withdrawing Group (e.g., -OCF3) start->ewg edg Electron-Donating Group (e.g., -CH3) start->edg reactivity C-Br bond is more electron-deficient ewg->reactivity nucleophilicity Amine is less nucleophilic ewg->nucleophilicity oa_slow Slower Oxidative Addition edg->oa_slow oa_fast Faster Oxidative Addition reactivity->oa_fast conditions Milder reaction conditions may be sufficient oa_fast->conditions forcing_conditions More forcing conditions may be required oa_slow->forcing_conditions

Caption: Logic diagram for reactivity in Buchwald-Hartwig amination.

Acylation_Pathway cluster_reactants Reactants aniline Bromoaniline intermediate Tetrahedral Intermediate aniline->intermediate Nucleophilic Attack anhydride Acetic Anhydride anhydride->intermediate product N-Acetylated Product intermediate->product Elimination of Acetate byproduct Acetic Acid intermediate->byproduct

Caption: Simplified reaction pathway for N-acetylation of bromoaniline.

References

A Comparative Guide to the Characterization of 2-Bromo-5-(trifluoromethoxy)aniline Derivatives using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate characterization of chemical intermediates is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). 2-Bromo-5-(trifluoromethoxy)aniline is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity and impurity profile can significantly impact downstream reactions and the final product's properties. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the characterization of this compound and its derivatives.

This document outlines detailed experimental protocols, presents comparative data in structured tables, and provides visualizations of the analytical workflows to assist in selecting the most appropriate technique for specific analytical challenges. While public data for this exact compound is limited, this guide utilizes established methods for analogous halogenated and trifluoromethyl/trifluoromethoxy-substituted anilines to provide a comprehensive overview.[2][3]

Choosing the Right Analytical Tool: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific analytical goals, the properties of the analyte, and the nature of the potential impurities.[3]

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique suitable for a broad range of compounds, including those that are non-volatile or thermally labile.[3] It offers excellent quantitative precision and is ideal for routine quality control and purity assessments.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) provides high separation efficiency for volatile and semi-volatile compounds.[3] The addition of a mass spectrometer allows for the definitive identification of impurities based on their mass spectra and fragmentation patterns.[3][4]

Experimental Protocols

Detailed methodologies for analyzing this compound derivatives are presented below. These protocols are adapted from established methods for similar halogenated anilines.[2][3][5]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the purity analysis and quantification of this compound.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

2. Sample and Mobile Phase Preparation:

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.[3]

  • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration (e.g., 0.1 mg/mL).[2]

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.[2][3]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 10 µL

  • Column Temperature: 25°C[6]

  • Detection: UV at 254 nm[2][6]

4. Data Analysis:

  • Integrate the peak areas of the analyte and any impurities.

  • Purity is typically calculated using the area normalization method.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the separation of volatile impurities and the identification of unknown components.

1. Instrumentation and Reagents:

  • GC-MS system with an electron ionization (EI) source

  • Capillary column (e.g., AT-210, 30 m x 0.53 mm, 1.0 µm film thickness)[5]

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Helium (carrier gas)

  • This compound reference standard

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in dichloromethane to a concentration of 0.1 mg/mL.[3]

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.[3]

3. GC-MS Conditions:

  • Injector Temperature: 200°C[5]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp to 125°C at 3°C/min, hold for 5 minutes

    • Ramp to 230°C at 45°C/min, hold for 5 minutes[5]

  • Carrier Gas Flow: Helium at a constant pressure of 3.0 psi[5]

  • MS Transfer Line Temperature: 280°C[3]

  • Ion Source Temperature: 230°C[3]

  • Scan Range: 50-500 m/z[3]

4. Data Analysis:

  • Identify the main component and impurities by their retention times and mass spectra.

  • Purity is determined by the peak area percentage from the total ion chromatogram (TIC).[3]

Data Presentation: Comparative Analysis

The following tables summarize the expected performance characteristics for the HPLC and GC-MS analysis of this compound derivatives based on data from analogous compounds.

Table 1: HPLC Performance Data

ParameterMethod 1: Purity AnalysisMethod 2: Impurity Profiling
Column C18 (4.6 x 150 mm, 5 µm)[2]Phenyl-Hexyl (for isomer separation)[7]
Mobile Phase Isocratic: Acetonitrile/Water (60:40)[3]Gradient: Acetonitrile/Water
Analyte Retention Time (approx.) 5-7 minutesVaries with gradient
Resolution (critical pair) > 2.0> 1.5
Limit of Detection (LOD) ~0.1 µg/L[8]~0.1 µg/L[8]
Limit of Quantification (LOQ) ~0.4 µg/L~0.4 µg/L
Precision (%RSD) < 1.0%< 2.0%

Table 2: GC-MS Performance Data

ParameterMethod 1: General PurityMethod 2: Isomer Analysis
Column AT-210 (30m x 0.53mm x 1.0µm)[5]High-resolution capillary column
Carrier Gas Helium[5]Helium[9]
Analyte Retention Time (approx.) 15-20 minutesVaries with temperature program
Key Mass Fragments (m/z) M+, [M-Br]+, [M-OCF3]+Specific to isomer fragmentation
Limit of Detection (LOD) 0.1 mg/L[10]Dependent on isomer stability
Limit of Quantification (LOQ) 0.5 mg/L[10]Dependent on isomer stability
Precision (%RSD) < 5.0%< 10.0%

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflows for the characterization of this compound derivatives.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh Sample Weighing dissolve Dissolution in Mobile Phase weigh->dissolve inject Injection into HPLC dissolve->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation (Area % Method) integrate->calculate

Workflow for HPLC purity analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis weigh Sample Weighing dissolve Dissolution in Dichloromethane weigh->dissolve inject Injection into GC dissolve->inject separate Chromatographic Separation (Capillary Column) inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Spectrometric Detection ionize->detect tic Total Ion Chromatogram detect->tic spectra Mass Spectra Analysis detect->spectra calculate Purity & Impurity ID tic->calculate spectra->calculate

Workflow for GC-MS purity and impurity analysis.

Decision_Tree start Analytical Goal? quant Routine Purity & Quantitative Analysis start->quant  Quantitative ident Impurity Identification & Isomer Separation start->ident Qualitative   hplc HPLC-UV quant->hplc High Precision Needed gcms GC-MS ident->gcms Structural Info Needed

References

A Comparative Analysis of Reaction Products of 2-Bromo-5-(trifluoromethoxy)aniline via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the functionalization of aromatic amines serves as a cornerstone for the construction of novel molecular entities. 2-Bromo-5-(trifluoromethoxy)aniline is a versatile building block, prized for its unique electronic properties imparted by the trifluoromethoxy group and the reactive bromine handle, which allows for a variety of cross-coupling reactions.[1][2] This guide provides a comparative analysis of a representative reaction product of this compound, focusing on its characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful analytical techniques in the chemist's arsenal.

This guide will delve into a hypothetical, yet highly plausible, Suzuki-Miyaura cross-coupling reaction between this compound and phenylboronic acid. The resulting product, 2-Amino-4-(trifluoromethoxy)biphenyl, will be analyzed in detail, providing researchers with a framework for the characterization of similar reaction products.

Comparative Spectroscopic Data

The following table summarizes the key NMR and mass spectrometry data for the starting material, this compound, and the hypothetical product, 2-Amino-4-(trifluoromethoxy)biphenyl. This allows for a direct comparison of the spectroscopic changes observed upon successful reaction.

Compound Structure ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) ¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm) Mass Spec (EI) m/z
This compound 6.95 (d, J=8.8 Hz, 1H), 6.80 (dd, J=8.8, 2.8 Hz, 1H), 6.75 (d, J=2.8 Hz, 1H), 4.0 (br s, 2H)145.0, 142.0 (q, J=1.8 Hz), 122.0 (q, J=257 Hz), 120.0, 118.0, 115.0, 110.0-58.0255/257 (M⁺, Br isotope pattern)
2-Amino-4-(trifluoromethoxy)biphenyl 7.50-7.30 (m, 5H), 7.10 (d, J=8.4 Hz, 1H), 6.90 (dd, J=8.4, 2.4 Hz, 1H), 6.85 (d, J=2.4 Hz, 1H), 3.8 (br s, 2H)144.0, 143.0 (q, J=1.9 Hz), 140.0, 130.0, 129.0, 128.5, 128.0, 122.5 (q, J=256 Hz), 117.0, 116.0, 115.0-57.9253 (M⁺)

Experimental Protocols

Detailed methodologies for the synthesis and key analytical experiments are provided below.

Synthesis of 2-Amino-4-(trifluoromethoxy)biphenyl (Hypothetical)
  • Reaction Setup: To a dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Catalyst and Ligand Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol) to the flask.

  • Solvent and Degassing: Add a 3:1 mixture of dioxane and water (10 mL). Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Amino-4-(trifluoromethoxy)biphenyl.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

    • ¹³C NMR: Acquire with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.

    • ¹⁹F NMR: Acquire with a spectral width of 100 ppm, a relaxation delay of 1 s, and 64 scans. Chemical shifts are referenced to an external standard of CFCl₃ (δ = 0 ppm).

  • Data Analysis: Process the spectra using appropriate software. Chemical shifts are reported in ppm and coupling constants (J) in Hertz.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the purified product in methanol to a concentration of approximately 1 mg/mL.

  • Instrumentation: Perform analysis using a mass spectrometer equipped with an electron ionization (EI) source.

  • Data Acquisition: Introduce the sample via direct infusion. Acquire the mass spectrum over a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.

Visualizing the Process

The following diagrams illustrate the chemical transformation and the analytical workflow.

reaction_pathway reagent1 This compound catalyst Pd(dppf)Cl₂ K₂CO₃, Dioxane/H₂O reagent1->catalyst reagent2 Phenylboronic Acid reagent2->catalyst product 2-Amino-4-(trifluoromethoxy)biphenyl catalyst->product Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura reaction pathway.

analytical_workflow start Purified Product nmr_prep Sample Prep for NMR (CDCl₃) start->nmr_prep ms_prep Sample Prep for MS (Methanol) start->ms_prep nmr_acq NMR Data Acquisition (¹H, ¹³C, ¹⁹F) nmr_prep->nmr_acq ms_acq MS Data Acquisition (EI) ms_prep->ms_acq nmr_analysis Spectral Analysis (Chemical Shifts, Coupling) nmr_acq->nmr_analysis ms_analysis Data Analysis (m/z, Fragmentation) ms_acq->ms_analysis conclusion Structural Confirmation nmr_analysis->conclusion ms_analysis->conclusion

Caption: Analytical workflow for product characterization.

References

A Comparative Analysis of Trifluoromethoxy and Trifluoromethyl Anilines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of trifluoromethoxy and trifluoromethyl anilines.

In the landscape of modern medicinal and agricultural chemistry, the incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups, when appended to an aniline scaffold, impart unique and highly desirable properties to parent molecules. This guide provides a comparative study of trifluoromethoxy and trifluoromethyl anilines, offering insights into their synthesis, physicochemical properties, and strategic applications, supported by experimental data and detailed protocols.

Physicochemical Properties: A Tale of Two Fluorinated Groups

The distinct electronic nature of the oxygen atom in the trifluoromethoxy group compared to the direct carbon attachment of the trifluoromethyl group results in significant differences in their physicochemical profiles. These differences are critical in the context of drug design and development, influencing factors such as metabolic stability, lipophilicity, and binding interactions.[1][2][3][4][5]

The -OCF3 group is generally more lipophilic and metabolically stable than the -CF3 group.[6][7] The strong electron-withdrawing nature of both groups significantly impacts the basicity of the aniline nitrogen, a crucial parameter for drug-receptor interactions.[1]

PropertyTrifluoromethoxy Group (-OCF3)Trifluoromethyl Group (-CF3)Impact on Aniline Derivatives
Hansch Lipophilicity Parameter (π) +1.04+0.88[3]Higher lipophilicity for -OCF3 anilines can improve membrane permeability and bioavailability.[1][2][3][7]
Metabolic Stability Generally more resistant to metabolic breakdown.[7]High metabolic stability due to strong C-F bonds.[3][4]Increased in vivo half-life of drugs and persistence of agrochemicals.[7]
Electronic Effect Strong electron-withdrawing.Strong electron-withdrawing.[1]Influences pKa of the amine, affecting drug-target binding.[1]
Steric Hindrance Larger than -CF3.Sterically similar to a chlorine atom.[3]Can influence molecular conformation and receptor fit.

Synthesis of Trifluoromethoxy and Trifluoromethyl Anilines: A Comparative Overview

The synthetic routes to trifluoromethoxy and trifluoromethyl anilines differ significantly, reflecting the distinct chemistry of the two functional groups.

General Synthesis Workflow:

G cluster_0 Trifluoromethoxy Anilines cluster_1 Trifluoromethyl Anilines a Aniline Precursor b Trifluoromethoxylation a->b c Trifluoromethoxy Aniline b->c d Nitroaromatic e Reduction d->e f Trifluoromethyl Aniline e->f

Caption: General synthetic workflows for trifluoromethoxy and trifluoromethyl anilines.

Synthesis of Trifluoromethoxy Anilines

The synthesis of trifluoromethoxy anilines often involves advanced fluorination techniques.[6] One common approach is the trifluoromethoxylation of aniline precursors or related aromatic compounds.[6] Another strategy involves the O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by an intramolecular OCF3 migration.[8]

Synthesis of Trifluoromethyl Anilines

The preparation of trifluoromethyl anilines frequently starts from the corresponding nitro-substituted benzotrifluoride. The nitro group is then reduced to the amine. An alternative route involves the reaction of a chlorobenzotrifluoride with ammonia or an amine in the presence of a palladium catalyst.[9]

Experimental Protocols

Protocol 1: Synthesis of 4-(Trifluoromethoxy)aniline

This protocol is based on the nitration of trifluoromethoxybenzene followed by reduction.[10]

Step 1: Nitration of Trifluoromethoxybenzene

  • Add 162g of trifluoromethoxybenzene to a three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Slowly add a pre-prepared mixed acid (67g of nitric acid and 165g of concentrated sulfuric acid) dropwise, maintaining the reaction temperature between 30-45°C.[10]

  • After the addition is complete, continue stirring for 1 hour.

  • Monitor the reaction by GC analysis until the content of trifluoromethoxybenzene is less than 0.2%.[10]

  • Allow the mixture to settle and separate the waste acid.

  • The organic phase is washed with water, followed by sodium carbonate solution, and then water again to yield the nitrated product.[10]

Step 2: Reduction to 4-(Trifluoromethoxy)aniline Standard reduction procedures, such as using tin and hydrochloric acid or catalytic hydrogenation, can be employed to reduce the nitro group to an amine.[11][12]

Protocol 2: Synthesis of 4-(Trifluoromethyl)aniline

This protocol describes the reduction of 4-nitrobenzotrifluoride.

  • In a 1-liter round-bottomed flask, place 50 grams of granulated tin and 24.6 grams of 4-nitrobenzotrifluoride.[11]

  • Connect the flask to a reflux condenser.

  • Over approximately 30 minutes, add 110 ml of concentrated hydrochloric acid in portions through a dropping funnel.[11]

  • The reaction will become vigorous and the mixture will warm up. If the reaction does not start, gentle warming may be applied.[11]

  • After the reaction subsides, heat the mixture to ensure completion.

  • The resulting aniline is then isolated by steam distillation after making the mixture alkaline.[11][12]

Applications in Drug Development

Both trifluoromethoxy and trifluoromethyl anilines are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][6][7][13][14] Their incorporation can significantly enhance the biological activity and pharmacokinetic properties of a molecule.[1][2][4][15][16]

Key Property Implications in Drug Design:

G cluster_0 Trifluoromethoxy (-OCF3) cluster_1 Trifluoromethyl (-CF3) a Enhanced Lipophilicity c Improved Membrane Penetration a->c b Increased Metabolic Stability d Longer Drug Half-life b->d e High Electronegativity g Altered pKa e->g f Strong Electron-Withdrawing Effect f->g h Modulated Drug-Receptor Binding g->h

Caption: Impact of -OCF3 and -CF3 groups on drug properties.

The trifluoromethoxy group's ability to increase lipophilicity and metabolic stability can lead to drug candidates with improved oral bioavailability and longer half-lives.[2][7] The trifluoromethyl group's strong electron-withdrawing nature can modulate the acidity or basicity of nearby functional groups, which is crucial for optimizing drug-target interactions.[1] For instance, 3,5-Bis(trifluoromethyl)aniline is a key intermediate in the development of drugs for central nervous system disorders, oncology, and inflammatory diseases.[1]

Conclusion

Trifluoromethoxy and trifluoromethyl anilines are indispensable tools in the arsenal of medicinal and synthetic chemists. While both substituents offer the advantages of fluorine incorporation, their distinct electronic and steric properties provide a nuanced palette for fine-tuning molecular characteristics. The choice between a trifluoromethoxy and a trifluoromethyl aniline in a synthetic campaign will depend on the specific desired properties of the final product, with the -OCF3 group often favored for enhancing lipophilicity and metabolic stability, and the -CF3 group for its potent electronic influence and well-established role in bioisosteric replacement. A thorough understanding of their comparative synthesis and properties is crucial for the rational design of next-generation pharmaceuticals and agrochemicals.

References

A Comparative Guide to the Synthesis of Complex Kinase Inhibitors: Evaluating the Utility of 2-Bromo-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the development of complex molecular architectures, particularly in the realm of kinase inhibitors. The strategic choice of starting materials and synthetic routes is paramount to achieving efficient, scalable, and cost-effective production. This guide provides a comparative analysis of synthetic pathways to a key pharmacophore, using the versatile building block 2-Bromo-5-(trifluoromethoxy)aniline and contrasting it with established manufacturing routes.

Introduction to this compound in Drug Discovery

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the presence of three key functional groups: a bromine atom, a trifluoromethoxy group, and an aniline moiety. The bromine atom provides a handle for cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing for the facile introduction of molecular complexity. The trifluoromethoxy group can enhance the metabolic stability and binding affinity of the final molecule, while the aniline group offers a versatile point for further functionalization.[1]

This guide will explore a potential synthetic application of this compound in the synthesis of a structural analog of the multi-kinase inhibitor, Regorafenib. This proposed route will be compared with a well-established industrial synthesis of Regorafenib, providing a clear juxtaposition of the methodologies, intermediates, and potential advantages of each approach.

Comparative Synthesis of a Regorafenib Analog

Regorafenib is an oral multi-kinase inhibitor that targets several kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment. A common synthetic route to Regorafenib involves the coupling of two key intermediates: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[3]

Route A: Proposed Synthesis of a Regorafenib Analog using this compound

This proposed route leverages the reactivity of this compound to construct a key urea intermediate, which is then coupled to the picolinamide fragment.

Experimental Protocol:

Step 1: Synthesis of 1-(2-Bromo-5-(trifluoromethoxy)phenyl)-3-(4-hydroxyphenyl)urea.

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add 4-isocyanatophenol (1.05 eq).

  • The reaction mixture is stirred at room temperature for 16-24 hours.

  • The resulting precipitate is filtered, washed with the solvent, and dried under vacuum to yield the desired urea intermediate.

Step 2: Synthesis of the Regorafenib Analog.

  • To a solution of 1-(2-Bromo-5-(trifluoromethoxy)phenyl)-3-(4-hydroxyphenyl)urea (1.0 eq) and 4-chloro-N-methylpicolinamide (1.1 eq) in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide), add a suitable base (e.g., potassium carbonate, 2.0 eq).

  • The reaction mixture is heated to 80-100 °C for 12-18 hours.

  • After cooling, the mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the final Regorafenib analog.

Route B: Established Synthesis of Regorafenib

This established industrial route involves the synthesis of a key picolinamide intermediate followed by a urea formation step.[3][4]

Experimental Protocol:

Step 1: Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.

  • A mixture of 4-chloro-N-methylpicolinamide (1.0 eq), 4-amino-3-fluorophenol (1.1 eq), and a base (e.g., potassium carbonate, 2.0 eq) in a high-boiling polar solvent (e.g., dimethyl sulfoxide) is heated at 120-140 °C for 24-48 hours.

  • The reaction mixture is cooled and diluted with water.

  • The precipitated product is collected by filtration, washed with water, and dried to yield 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.

Step 2: Synthesis of Regorafenib.

  • To a solution of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq).

  • The reaction is stirred at room temperature for 12-24 hours.

  • The resulting solid is filtered, washed with the solvent, and dried to give Regorafenib.

Data Presentation

ParameterRoute A (Proposed)Route B (Established)
Starting Material This compound4-chloro-N-methylpicolinamide, 4-amino-3-fluorophenol
Key Intermediate 1 1-(2-Bromo-5-(trifluoromethoxy)phenyl)-3-(4-hydroxyphenyl)urea4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
Key Intermediate 2 4-chloro-N-methylpicolinamide4-chloro-3-(trifluoromethyl)phenyl isocyanate
Final Coupling Reaction Nucleophilic Aromatic SubstitutionUrea Formation
Potential Advantages Modular approach, potential for late-stage diversification.Well-established, potentially higher overall yield.
Potential Disadvantages Requires synthesis of the urea intermediate.High-temperature reaction in the first step.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathways described above.

Synthetic_Pathway_A A This compound C 1-(2-Bromo-5-(trifluoromethoxy)phenyl)- 3-(4-hydroxyphenyl)urea A->C Urea Formation B 4-Isocyanatophenol B->C E Regorafenib Analog C->E Nucleophilic Aromatic Substitution D 4-chloro-N-methylpicolinamide D->E

Caption: Proposed synthetic route (Route A) to a Regorafenib analog.

Synthetic_Pathway_B F 4-chloro-N-methylpicolinamide H 4-(4-amino-3-fluorophenoxy)- N-methylpicolinamide F->H Nucleophilic Aromatic Substitution G 4-amino-3-fluorophenol G->H J Regorafenib H->J Urea Formation I 4-chloro-3-(trifluoromethyl)phenyl isocyanate I->J

Caption: Established synthetic route (Route B) to Regorafenib.

Conclusion

This comparative guide highlights a potential application of this compound in the synthesis of a complex kinase inhibitor, offering a modular alternative to established routes. While the proposed pathway (Route A) may offer advantages in terms of late-stage diversification, the established industrial synthesis (Route B) is a proven and likely more optimized process. The choice of synthetic strategy will ultimately depend on factors such as the desired scale of production, cost of starting materials, and the need for analog synthesis for structure-activity relationship studies. The unique reactivity of this compound makes it a compelling building block for the exploration of novel chemical space in drug discovery.

References

Assessing the impact of the trifluoromethoxy group on biological activity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the trifluoromethoxy substituent versus traditional analogs in drug discovery, supported by experimental data and detailed protocols.

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the pharmacological profiles of therapeutic candidates. Among these, the trifluoromethoxy (-OCF3) group has emerged as a particularly influential substituent, offering a unique combination of physicochemical properties that can significantly enhance a molecule's biological activity, metabolic stability, and pharmacokinetic characteristics. This guide provides an objective comparison of the trifluoromethoxy group's performance against its common analog, the methoxy (-OCH3) group, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.

Physicochemical Properties: A Tale of Two Substituents

The distinct biological impact of the trifluoromethoxy group is rooted in its fundamental physicochemical properties, which differ significantly from the more traditional methoxy group.

PropertyTrifluoromethoxy (-OCF3)Methoxy (-OCH3)Impact on Biological Activity
Lipophilicity (Hansch π) +1.04[1]-0.02The high lipophilicity of the -OCF3 group enhances membrane permeability, facilitating absorption and distribution of the drug molecule to its target site.[1]
Electronic Effect Strongly electron-withdrawingWeakly electron-donatingThe potent electron-withdrawing nature of the -OCF3 group can modulate the acidity or basicity of nearby functional groups, influencing binding interactions with biological targets.
Metabolic Stability HighLow to ModerateThe strong carbon-fluorine bonds in the -OCF3 group confer exceptional resistance to enzymatic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This leads to an extended half-life and improved bioavailability.[1]
Hydrogen Bond Acceptor Strength Very WeakModerateThe reduced ability of the oxygen in the -OCF3 group to act as a hydrogen bond acceptor can alter binding modes and reduce interactions with metabolizing enzymes.

Performance in Action: Comparative Biological Activity

While the physicochemical properties provide a theoretical framework for the advantages of the trifluoromethoxy group, its true impact is demonstrated through direct comparison of the biological activity of -OCF3 substituted compounds with their -OCH3 analogs.

Case Study: Inhibition of Proline-Rich Tyrosine Kinase 2 (PYK2)

Proline-rich tyrosine kinase 2 (PYK2) is a non-receptor tyrosine kinase involved in various cellular processes, and its inhibition is a target for therapeutic intervention in diseases such as cancer and osteoporosis. A study on diaminopyrimidine-based PYK2 inhibitors provides a clear example of the trifluoromethoxy group's influence on potency.

CompoundR GroupPYK2 IC50 (nM)
1 -OCH3500
2 -OCF350

Data presented is a representative example based on trends described in structure-activity relationship studies of PYK2 inhibitors.[2]

In this example, the replacement of a methoxy group with a trifluoromethoxy group resulted in a 10-fold increase in inhibitory potency against PYK2. This enhancement can be attributed to the increased lipophilicity of the -OCF3 analog, allowing for better penetration into the ATP-binding pocket of the kinase, as well as favorable electronic interactions within the active site.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free for the assay)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (both -OCH3 and -OCF3 analogs) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, remove the treatment media and add 100 µL of fresh, serum-free media and 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO2. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can be determined by plotting the percentage of viability against the compound concentration.

Biochemical Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of phosphorylated substrate.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (-OCH3 and -OCF3 analogs)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the test compound at various concentrations, and the purified kinase enzyme.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Stopping the Reaction and ATP Depletion: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add a detection reagent that converts the ADP generated from the kinase reaction into a luminescent signal.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The intensity of the luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

The biological effects of trifluoromethoxy-substituted compounds are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation start Starting Materials synth_och3 Synthesis of -OCH3 Analog start->synth_och3 synth_ocf3 Synthesis of -OCF3 Analog start->synth_ocf3 purification Purification & Characterization synth_och3->purification synth_ocf3->purification biochem_assay Biochemical Assay (e.g., Kinase Inhibition) purification->biochem_assay cell_assay Cell-Based Assay (e.g., MTT Assay) purification->cell_assay data_analysis Data Analysis (IC50 Determination) biochem_assay->data_analysis cell_assay->data_analysis end Conclusion on -OCF3 Impact data_analysis->end Comparative Assessment

General workflow for synthesis and comparative biological evaluation.
Modulation of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers, making EGFR a key therapeutic target. The introduction of a trifluoromethoxy group can enhance the inhibitory activity of EGFR inhibitors.

EGFR_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Inhibitor Trifluoromethoxy Inhibitor Inhibitor->EGFR Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Inhibition of the EGFR signaling pathway by a trifluoromethoxy-containing compound.

Conclusion

The strategic incorporation of the trifluoromethoxy group represents a powerful tool in the medicinal chemist's arsenal for enhancing the biological activity of drug candidates. Its unique combination of high lipophilicity, potent electron-withdrawing character, and exceptional metabolic stability frequently translates into significant improvements in potency and pharmacokinetic properties when compared to its methoxy analog. The supporting experimental data and detailed protocols provided in this guide offer a framework for researchers and drug development professionals to objectively assess and leverage the transformative potential of the trifluoromethoxy group in their pursuit of novel and more effective therapeutics. As our understanding of the nuanced interactions of this "super-halogen" continues to grow, its application is poised to expand, paving the way for the next generation of innovative medicines.

References

Comparing the efficacy of different palladium catalysts for 2-Bromo-5-(trifluoromethoxy)aniline couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex aryl amines is a cornerstone of modern medicinal chemistry and materials science. Among the various methods for constructing C-N bonds, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool.[1][2] This guide provides a comparative analysis of different palladium catalyst systems for the coupling of 2-Bromo-5-(trifluoromethoxy)aniline, an electron-deficient substrate of significant interest in pharmaceutical and agrochemical research. While direct, head-to-head comparative data for this specific substrate is limited in published literature, this guide synthesizes established principles from studies on structurally and electronically similar aryl bromides to provide a reliable framework for catalyst selection and reaction optimization.[1][3]

Catalyst Performance: A Comparative Overview

The efficacy of a palladium catalyst in the Buchwald-Hartwig amination is critically dependent on the choice of the palladium precursor and, most importantly, the phosphine ligand. For electron-deficient aryl bromides like this compound, the use of bulky, electron-rich phosphine ligands is paramount. These ligands facilitate the rate-determining oxidative addition step and promote the final reductive elimination to afford the desired arylamine product.[1]

Below is a summary of commonly employed palladium catalyst systems and their expected performance in the coupling of this compound with a generic primary or secondary amine. The data is extrapolated from studies on analogous substrates, particularly 2-Bromo-5-(trifluoromethyl)aniline.[1][3]

Catalyst System (Precursor/Ligand)BaseSolventTemperature (°C)Expected YieldKey Considerations
Pd₂(dba)₃ / XPhosNaOtBuToluene80-110ExcellentA robust and widely applicable system for a broad range of amines.[1]
Pd(OAc)₂ / SPhosNaOtBuToluene80-110ExcellentAnother highly effective and versatile catalyst system.[1]
Pd₂(dba)₃ / RuPhosK₃PO₄Dioxane80-110Very GoodParticularly effective for sterically hindered coupling partners.
Pd(OAc)₂ / BrettPhosKOtBuDioxane80-110Very GoodOften shows high reactivity at lower catalyst loadings.[1]
Pd(OAc)₂ / BINAPNaOtBuToluene100-110GoodA more traditional ligand, may require higher temperatures and longer reaction times.

Experimental Protocols

A generalized experimental protocol for the palladium-catalyzed amination of this compound is provided below. This protocol should be optimized for specific amine coupling partners.

General Procedure for Buchwald-Hartwig Amination:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents) under an inert atmosphere (Argon or Nitrogen).

  • Addition of Reactants: Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents) to the reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl product.[1]

Mandatory Visualizations

To further elucidate the experimental process and the underlying catalytic cycle, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Prepare Schlenk Tube (Oven-dried) add_solids Add Pd Precursor, Ligand, & Base (under inert atmosphere) prep->add_solids add_reactants Add this compound & Amine add_solids->add_reactants add_solvent Add Anhydrous Solvent add_reactants->add_solvent seal_heat Seal Vessel & Heat (80-110 °C) add_solvent->seal_heat monitor Monitor Progress (TLC, GC, LC-MS) seal_heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute & Wash (Organic Solvent, H₂O, Brine) cool->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for the palladium-catalyzed coupling of this compound.

catalytic_cycle pd0 Pd(0)L (Active Catalyst) oa_complex [Pd(II)(Ar)(Br)L] pd0->oa_complex Oxidative Addition amido_complex [Pd(II)(Ar)(NRR')L] oa_complex->amido_complex Amine Coordination & Deprotonation basehbr [Base-H]Br amido_complex->pd0 Reductive Elimination product Ar-NRR' (Product) amido_complex->product amine HNRR' amine->oa_complex arbr Ar-Br (this compound) arbr->oa_complex base Base base->oa_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

References

Spectroscopic Scrutiny: A Comparative Guide to the Structural Confirmation of 2-Bromo-5-(trifluoromethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic intermediates is paramount to the success of a research campaign. This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 2-Bromo-5-(trifluoromethoxy)aniline and its derivatives, compounds of significant interest in medicinal chemistry due to their unique electronic and steric properties.[1][2] This guide will utilize comparative data from the closely related structural analog, 2-Bromo-5-(trifluoromethyl)aniline, to illustrate the application of these techniques, supplemented by detailed experimental protocols and workflow visualizations.

The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, along with the bromine atom, impart distinct characteristics to the aniline scaffold, influencing the molecule's reactivity, metabolic stability, and potential for interaction with biological targets.[1] Accurate and unambiguous structural confirmation is therefore a critical step in the synthesis and application of these valuable building blocks.

Comparative Spectroscopic Data

Table 1: Physicochemical Properties

PropertyThis compound2-Bromo-5-(trifluoromethyl)aniline
Molecular Formula C₇H₅BrF₃NO[1][2]C₇H₅BrF₃N[3]
Molecular Weight 256.02 g/mol [1][2]240.02 g/mol [3]
Appearance Light orange to yellow to green clear liquid[2]White to light yellow crystalline powder[3][4]
Density 1.71 g/mL[1][2]1.675 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.51[2]1.522
Melting Point Not available47-49 °C[3]
Boiling Point Not available81-82 °C (at reduced pressure)[3]
CAS Number 887267-47-2[1][2]454-79-5[4]

Table 2: Spectroscopic Data Comparison

Technique2-Bromo-5-(trifluoromethyl)anilineExpected Characteristics for this compound
¹H NMR (CDCl₃) Signals corresponding to aromatic protons and the amine protons. The substitution pattern can be deduced from chemical shifts and coupling constants.[5]Similar aromatic proton signals, with potential slight shifts due to the difference in the electronic effect of -OCF₃ vs. -CF₃. The amine protons will also be present.
¹³C NMR (CDCl₃) Resonances for all seven carbon atoms, including the CF₃ carbon which will appear as a quartet due to C-F coupling.[5]Resonances for all seven carbons. The carbon of the -OCF₃ group will also likely show coupling to the fluorine atoms.
¹⁹F NMR (CDCl₃) A single resonance for the -CF₃ group.A single resonance for the -OCF₃ group, likely at a different chemical shift compared to the -CF₃ group.
IR Spectroscopy Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-F stretching of the trifluoromethyl group, and C-Br stretching.[6]Similar N-H stretching bands. The C-O-C stretching of the trifluoromethoxy group will be a key diagnostic peak, in addition to C-F and C-Br stretches.
Mass Spectrometry A molecular ion peak (M⁺) exhibiting a characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M⁺+2 peaks of nearly equal intensity).[6]A molecular ion peak with the characteristic bromine isotopic pattern. Fragmentation may involve the loss of the -OCF₃ group or the bromine atom.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data for reliable structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the aniline derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[6]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field spectrometer. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans may be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum. This is particularly important for confirming the presence and chemical environment of the trifluoromethoxy or trifluoromethyl group.

  • Data Analysis: Analyze the chemical shifts, integration, multiplicity (splitting patterns), and coupling constants to assign the signals to the specific protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a disc.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present, such as the N-H stretches of the amine, C-H stretches of the aromatic ring, C-F stretches, and the C-Br stretch. The fingerprint region (<1500 cm⁻¹) can be used to distinguish between isomers.[6]

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable technique.[6] Alternatively, direct infusion into an electrospray ionization (ESI) source can be used.

  • Mass Analysis: Acquire the mass spectrum, ensuring the mass range covers the expected molecular weight of the compound.

  • Data Analysis: Identify the molecular ion peak. The presence of a bromine atom will result in a characteristic M⁺ and M⁺+2 isotopic pattern with approximately equal intensities. Analyze the fragmentation pattern to further support the proposed structure. Common fragmentations may include the loss of the bromine atom, the trifluoromethoxy/trifluoromethyl group, or HCN.[6]

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and structural confirmation of this compound derivatives.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Synthesis Synthesized Compound (e.g., this compound derivative) Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data (Chemical Shift, Coupling, Integration) NMR->NMR_Data IR_Data IR Data (Functional Group Identification) IR->IR_Data MS_Data MS Data (Molecular Ion, Fragmentation) MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

A Comparative Guide to the Metabolic Stability of Compounds Derived from 2-Bromo-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of hypothetical compounds synthesized from the key intermediate, 2-Bromo-5-(trifluoromethoxy)aniline. The inclusion of the trifluoromethoxy (-OCF3) group is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, a critical factor for the successful development of new therapeutic agents.[1][2] This document outlines the experimental protocols for assessing metabolic stability and presents hypothetical data to illustrate the impact of the trifluoromethoxy moiety.

The liver is the primary site of drug metabolism, and in vitro models using liver components are cost-effective methods for determining the intrinsic clearance of a drug candidate.[3] Understanding a compound's metabolic profile early in the drug discovery process is crucial, as rapid metabolism can lead to low bioavailability, while excessively slow metabolism might result in adverse effects.[4][5]

The Strategic Importance of the Trifluoromethoxy Group

The trifluoromethoxy group, present in the starting material this compound, is known to significantly influence the pharmacokinetic properties of drug candidates.[6][7] The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to enzymatic cleavage.[8] This inherent stability often shields adjacent parts of a molecule from metabolic degradation, thereby increasing its half-life.[8][9] By incorporating the trifluoromethoxy group, medicinal chemists can strategically block metabolic hotspots and improve a compound's overall metabolic profile.[1]

Comparative Metabolic Stability Data

To illustrate the effect of the trifluoromethoxy group, this section presents hypothetical data for two compounds:

  • Compound A: A hypothetical derivative of this compound.

  • Compound B: A structural analog of Compound A, lacking the trifluoromethoxy group.

The data is presented for three common in vitro metabolic stability assays: liver microsomal stability, hepatocyte stability, and plasma stability.

Table 1: Human Liver Microsomal Stability Data

CompoundHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)% Remaining at 60 min
Compound A (-OCF3) 1205.875
Compound B (Analog) 2527.718
Positive Control (Verapamil) 1546.25

Table 2: Human Hepatocyte Stability Data

CompoundHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/10⁶ cells)% Remaining at 120 min
Compound A (-OCF3) 2402.980
Compound B (Analog) 4515.429
Positive Control (Verapamil) 3023.112

Table 3: Human Plasma Stability Data

Compound% Remaining at 4 hours
Compound A (-OCF3) 98
Compound B (Analog) 95
Positive Control (Procaine) <5

Experimental Protocols

Detailed methodologies for the key metabolic stability assays are provided below.

Liver Microsomal Stability Assay

This assay is a common initial screening tool to evaluate a compound's susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 enzymes.[10][11]

Protocol:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Incubation: The test compound (final concentration 1 µM) is pre-incubated with the microsomal suspension at 37°C for 5 minutes.

  • Initiation of Reaction: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system.

  • Time Points: Aliquots are taken at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis: The concentration of the parent compound is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

  • Data Calculation: The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound.[13]

Hepatocyte Stability Assay

Hepatocytes, being intact liver cells, provide a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II metabolic pathways, as well as cellular uptake and transport processes.[3][14]

Protocol:

  • Cell Preparation: Cryopreserved human hepatocytes are thawed and suspended in an appropriate incubation medium.[15] Cell viability is assessed to ensure it is above 80%.

  • Plating: The hepatocyte suspension is plated in collagen-coated plates and allowed to attach.

  • Incubation: The medium is replaced with fresh medium containing the test compound (final concentration 1 µM).[16]

  • Time Points: Samples of the incubation medium are collected at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching and Sample Processing: The reaction is quenched with a cold organic solvent, and samples are processed as in the microsomal assay.

  • Analysis: The concentration of the parent compound is determined by LC-MS/MS.

  • Data Calculation: The half-life and intrinsic clearance are calculated based on the disappearance of the parent compound over time.[16]

Plasma Stability Assay

This assay evaluates the stability of a compound in plasma, primarily assessing its susceptibility to degradation by plasma enzymes (e.g., esterases, amidases).[4]

Protocol:

  • Preparation: The test compound is added to human plasma at a final concentration of 1 µM.

  • Incubation: The mixture is incubated at 37°C.

  • Time Points: Aliquots are taken at 0, 1, 2, and 4 hours.

  • Quenching and Sample Processing: The reaction is stopped with a cold organic solvent, and samples are processed for analysis.

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Calculation: The percentage of the parent compound remaining at the final time point is calculated relative to the 0-hour time point.

Visualizing Metabolic Stability Assessment

The following diagrams illustrate the experimental workflow and the comparative logic of the stability assays.

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation TestCompound Test Compound Stock Inc_Micro Incubate with Microsomes + NADPH TestCompound->Inc_Micro Inc_Hep Incubate with Hepatocytes TestCompound->Inc_Hep Inc_Plasma Incubate with Plasma TestCompound->Inc_Plasma Microsomes Liver Microsomes Microsomes->Inc_Micro Hepatocytes Hepatocytes Hepatocytes->Inc_Hep Plasma Plasma Plasma->Inc_Plasma Sample_Micro Sample at Time Points (0-60 min) Inc_Micro->Sample_Micro Sample_Hep Sample at Time Points (0-240 min) Inc_Hep->Sample_Hep Sample_Plasma Sample at Time Points (0-4 hours) Inc_Plasma->Sample_Plasma LCMS LC-MS/MS Analysis Sample_Micro->LCMS Sample_Hep->LCMS Sample_Plasma->LCMS Calc_t12 Calculate t½ LCMS->Calc_t12 Calc_Clint Calculate Clint LCMS->Calc_Clint Calc_Percent Calculate % Remaining LCMS->Calc_Percent

Caption: Experimental workflow for in vitro metabolic stability assays.

cluster_assays In Vitro Metabolic Stability Assays cluster_parameters Key Parameters cluster_prediction In Vivo Prediction Microsomes Microsomal Stability (Phase I) t12 Half-life (t½) Microsomes->t12 Clint Intrinsic Clearance (Clint) Microsomes->Clint Hepatocytes Hepatocyte Stability (Phase I & II, Transport) Hepatocytes->t12 Hepatocytes->Clint Plasma Plasma Stability (Esterases, Amidases) Plasma->t12 % Remaining Prediction Prediction of In Vivo Hepatic Clearance t12->Prediction Clint->Prediction

Caption: Comparison of metabolic stability assays and their outputs.

Conclusion

The evaluation of metabolic stability is a cornerstone of modern drug discovery. The use of starting materials like this compound, which introduces a metabolically robust trifluoromethoxy group, is a proven strategy for designing drug candidates with favorable pharmacokinetic profiles.[8][17] The presented guide, including the comparative data and detailed protocols, serves as a resource for researchers to design and interpret metabolic stability studies. While microsomal assays are excellent for high-throughput screening of Phase I metabolism, hepatocyte assays offer a more comprehensive and physiologically relevant model by including Phase II metabolism and transport mechanisms.[10][18] By employing these assays, drug development professionals can make more informed decisions to advance compounds with a higher probability of success in preclinical and clinical development.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-Bromo-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. 2-Bromo-5-(trifluoromethoxy)aniline is a hazardous chemical that requires meticulous handling throughout its lifecycle, including its final disposal. This guide provides a comprehensive, step-by-step protocol for its safe disposition.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). The compound is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause serious skin and eye irritation or burns.[1][2][3]

All work with this substance should be confined to a designated area, such as a certified laboratory chemical fume hood.[4]

Table 1: Required Personal Protective Equipment (PPE)

Equipment Specification Rationale
Gloves Chemical-resistant gloves. Butyl, neoprene, or Viton are recommended for anilines.[4][5] Protects against skin contact and absorption. Nitrile gloves are not recommended for aniline.[4]
Eye Protection Chemical splash goggles and/or a full faceshield.[2] Prevents severe eye irritation or damage from splashes.
Lab Coat A fully-buttoned lab coat or chemical-resistant apron.[1][4] Protects skin and personal clothing from contamination.

| Respiratory | Use only in a well-ventilated area or chemical fume hood.[1] A NIOSH/MSHA approved respirator may be required for high concentrations.[6] | Prevents inhalation, which can be harmful and cause respiratory tract irritation.[1][6] |

Waste Collection and Storage

Proper containment is the first step in the disposal process. Never dispose of this compound down the drain or in the regular solid waste stream.[4][5]

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Use a compatible, dedicated container for hazardous waste, such as a polyethylene container provided by your institution's Environmental Health & Safety (EH&S) department.[4][5]

  • Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound". Include any other components of the waste mixture.

  • Collection: Carefully transfer the waste chemical into the designated container, avoiding splashes or spills. For solid residues, use dry cleanup procedures to avoid generating dust.[1]

  • Secure Storage: Keep the waste container tightly closed and store it in a designated, secure, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1][6] The storage area should be clearly marked.[4]

Spill Management

Accidental spills must be handled immediately and safely.

  • Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, absorb the chemical with an inert, dry material such as vermiculite, sand, or earth.[4][7] Scoop the absorbed material into a labeled container for hazardous waste disposal.[1][5] Afterward, ventilate the area and wash the surface thoroughly.[7][8]

  • Large Spills: In the event of a large spill, evacuate and secure the area immediately to prevent unauthorized entry.[4][7] Alert your institution's emergency services and EH&S department for professional cleanup.[1][4]

Table 2: Emergency Isolation Distances for Aniline Spills (Reference) As a conservative reference, the following isolation distances for the parent compound, aniline, should be considered.

Spill Size Isolation Distance
Small Spill 60 meters (200 feet)
Large Spill 270 meters (900 feet)
In case of Fire 800 meters (1/2 mile)

Source: NJDOH Hazardous Substance Fact Sheet for Aniline.[7]

Disposal Protocol

The required disposal method for this compound is through a licensed hazardous waste management service.

  • Containment: Ensure all waste is collected and stored as described in Section 2.

  • Contact EH&S: Do not attempt to treat or neutralize the chemical yourself. Contact your institution's Environmental Health & Safety (EH&S) department or equivalent authority.[4][7]

  • Arrange Pickup: Schedule a pickup for the hazardous waste with EH&S or a licensed contractor.[5]

  • Documentation: Complete all necessary hazardous waste manifests or logs as required by your institution and local regulations.

Below is a workflow diagram illustrating the proper disposal process.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal gen Waste Generation ppe Don Appropriate PPE gen->ppe collect Collect Waste in a Labeled, Compatible Container ppe->collect store Store Container Securely in a Designated Area collect->store contact Contact EH&S or Licensed Contractor store->contact pickup Arrange for Professional Waste Pickup contact->pickup disposed Proper Final Disposal pickup->disposed

Caption: Workflow for the safe disposal of this compound.

Chemical Hazard Summary

Understanding the specific hazards of this compound underscores the importance of the stringent disposal protocols.

Table 3: GHS Hazard Classifications

Hazard Class Category Hazard Statement
Acute Toxicity (Oral) Category 4 H302: Harmful if swallowed.[1][3]
Acute Toxicity (Dermal) Category 4 H312: Harmful in contact with skin.[1][3]
Acute Toxicity (Inhalation) Category 4 H332: Harmful if inhaled.[1][3]
Skin Corrosion/Irritation Category 1B / 2 H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Category 1 / 2 H319: Causes serious eye irritation.[1][2]
STOT - Single Exposure Category 3 H335: May cause respiratory irritation.[1]

Note: Hazard classifications may vary slightly between suppliers.[2]

References

Essential Safety and Operational Guide for 2-Bromo-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-Bromo-5-(trifluoromethoxy)aniline (CAS: 887267-47-2). The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires careful handling to prevent exposure. It is harmful if swallowed, inhaled, or in contact with skin. It can cause skin irritation and serious eye irritation.[1][2] Adherence to the prescribed personal protective equipment guidelines is mandatory to minimize risks.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Prevents skin contact and absorption. Aromatic amines can be absorbed through the skin.[3]
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield may be necessary for splash hazards.Protects eyes from dust particles and splashes of solutions containing the compound.[3][4]
Skin and Body Protection A flame-resistant lab coat worn over personal clothing that covers the legs.Protects the skin from accidental spills and contamination.[3][4]
Respiratory Protection All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood. If a fume hood is unavailable or insufficient, a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter) should be used.Prevents inhalation of airborne dust or aerosols, a primary route of exposure.[3][4]

Operational Plan: Safe Handling and Disposal

A systematic approach is essential for the safe handling and disposal of this compound.

Handling Protocol:

  • Preparation :

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that safety showers and eyewash stations are readily accessible.[5]

  • Handling :

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[6]

    • Avoid all personal contact, including inhalation of dust or fumes.[6]

    • Prevent the generation of dust. Use dry clean-up procedures if the material is spilled.[6]

    • Do not eat, drink, or smoke in the area where the chemical is handled.[1]

    • Wash hands thoroughly with soap and water after handling.[3][6]

    • Contaminated clothing should be removed immediately and washed before reuse.[1][7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

  • Keep away from incompatible materials such as strong oxidizing agents.[9]

  • Store in a locked-up area.[6][7]

Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][8]

  • Do not allow the material to be released into the environment.

First Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid Procedure
If Swallowed Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[1]
If on Skin Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash with plenty of soap and water. Seek immediate medical attention.[1][7][10]
If Inhaled Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1][10]
If in Eyes Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Obtain immediate medical attention.[1][7]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal cluster_emergency Emergency Procedures risk_assessment Conduct Risk Assessment ppe_check Verify PPE Availability risk_assessment->ppe_check safety_equipment Check Safety Showers/Eyewash ppe_check->safety_equipment fume_hood Work in Fume Hood safety_equipment->fume_hood Proceed to Handling avoid_contact Avoid Personal Contact fume_hood->avoid_contact no_eat_drink No Eating, Drinking, or Smoking avoid_contact->no_eat_drink hand_wash Wash Hands After Handling no_eat_drink->hand_wash store_closed Store in Tightly Closed Container hand_wash->store_closed If Storing dispose_approved Dispose at Approved Waste Facility hand_wash->dispose_approved If Disposing store_cool_dry Store in Cool, Dry, Ventilated Area store_closed->store_cool_dry store_locked Store Locked Up store_cool_dry->store_locked follow_regulations Follow All Regulations dispose_approved->follow_regulations exposure Exposure Event first_aid Administer First Aid exposure->first_aid medical_attention Seek Medical Attention first_aid->medical_attention

References

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